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Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane Documentation Hub

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  • Product: Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane
  • CAS: 923294-79-5

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

An In-Depth Technical Guide to Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane Abstract: This technical guide provides a comprehensive scientific overview of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane, a funct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

Abstract: This technical guide provides a comprehensive scientific overview of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane, a functionalized biphenyl derivative. Due to the compound's novelty, this document emphasizes predictive analysis based on established chemical principles and data from analogous structures. It details a robust, proposed synthetic pathway, predicts its physicochemical and spectroscopic properties, and discusses its potential applications in drug discovery and materials science. This guide is intended for researchers, medicinal chemists, and synthetic organic chemists interested in the synthesis, characterization, and application of novel biphenyl scaffolds.

Introduction and Strategic Rationale

Biphenyl and its derivatives are privileged scaffolds in medicinal chemistry and materials science, prized for their rigid, planar structure which allows for precise spatial orientation of functional groups.[1][2] The introduction of a nitro group provides a potent electronic and steric modulator, known to be a key pharmacophore in various bioactive molecules, particularly antimicrobial agents.[3][4] However, the nitro group also serves as a versatile synthetic handle, readily reducible to an amine for further derivatization.

The subject of this guide, Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane, combines this nitro-biphenyl core with a trimethylsilyl (TMS) ether. The TMS group primarily functions as a protecting group for the phenolic hydroxyl, enabling selective chemical transformations at other positions of the biphenyl rings.[5] This strategic combination makes the title compound a valuable intermediate for constructing more complex molecules with potential therapeutic or material applications. This guide will serve as a foundational document, outlining a proposed synthesis and providing a detailed, predictive characterization of the molecule.

Proposed Synthetic Pathway

The synthesis of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane is most logically achieved via a two-step process: (1) construction of the core biphenyl structure, followed by (2) silylation of the phenolic hydroxyl group.

Step 1: Synthesis of 3'-Nitro-[1,1'-biphenyl]-4-ol (Precursor)

The key to the synthesis is the formation of the C-C bond between the two phenyl rings. The Suzuki-Miyaura cross-coupling reaction is the method of choice for its high functional group tolerance, mild reaction conditions, and high yields.[1] We propose the palladium-catalyzed coupling of 1-bromo-3-nitrobenzene with (4-methoxyphenyl)boronic acid, followed by demethylation to unmask the phenol.

Experimental Protocol: Synthesis of 3'-Nitro-[1,1'-biphenyl]-4-ol

  • Reaction Setup: To a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-bromo-3-nitrobenzene (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of Toluene and Water (to a concentration of ~0.1 M with respect to the aryl bromide). Bubble nitrogen gas through the mixture for 20 minutes to degas the solution. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask.

  • Reaction Execution: Heat the reaction mixture to 85-90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

  • Work-up and Intermediate Isolation: Cool the reaction to room temperature. Add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-methoxy-3'-nitrobiphenyl. Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Demethylation: Dissolve the purified 4-methoxy-3'-nitrobiphenyl in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C. Add boron tribromide (BBr₃) (1.5 eq, 1M solution in DCM) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching and Final Purification: Carefully quench the reaction by slowly adding methanol, followed by water. Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over Na₂SO₄, filter, and concentrate. The resulting solid, 3'-Nitro-[1,1'-biphenyl]-4-ol, can be purified by recrystallization or flash chromatography.

Step 2: Silylation of 3'-Nitro-[1,1'-biphenyl]-4-ol

The protection of the phenolic hydroxyl group is a standard transformation. Using chlorotrimethylsilane (TMSCl) with a non-nucleophilic base is an efficient and high-yielding method.[5]

Experimental Protocol: Synthesis of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 3'-Nitro-[1,1'-biphenyl]-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reagent Addition: Add triethylamine (Et₃N) (1.5 eq) to the solution. Cool the reaction mixture to 0 °C in an ice bath.

  • Silylation: Slowly add Chlorotrimethylsilane (TMSCl) (1.2 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC for the disappearance of the starting phenol.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (using a non-polar eluent system) to yield the pure Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane.[5]

Synthesis Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Silylation A 1-Bromo-3-nitrobenzene C Suzuki-Miyaura Coupling (Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) A->C B (4-Methoxyphenyl)boronic acid B->C D 4-Methoxy-3'-nitrobiphenyl C->D E Demethylation (BBr₃, DCM) D->E F 3'-Nitro-[1,1'-biphenyl]-4-ol E->F H Silylation (Et₃N, DCM) F->H G Chlorotrimethylsilane (TMSCl) G->H I Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane H->I caption Proposed two-step synthesis of the target compound.

Caption: Proposed two-step synthesis of the target compound.

Chemical Structure and Predicted Physical Properties

The structural and physical properties are predicted based on the constituent functional groups.

chemical_structure A Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane (Predicted Structure) B B

Caption: Predicted chemical structure of the target molecule.

PropertyPredicted Value / DescriptionRationale
Molecular Formula C₁₅H₁₇NO₃SiDerived from the chemical structure.
Molecular Weight 287.39 g/mol Calculated from the molecular formula.
IUPAC Name Trimethyl((3'-nitro-[1,1'-biphenyl]-4-yl)oxy)silaneStandard nomenclature rules.
CAS Number Not availableThe compound is not currently indexed in major chemical databases.
Physical State Pale yellow crystalline solidBiphenyl derivatives are typically solids.[6][7] The nitro group can impart a yellow color.
Melting Point 100 - 120 °CHigher than non-nitrated analogs due to increased polarity and dipole-dipole interactions from the nitro group. 4-Nitrobiphenyl melts at ~114°C.[6][8]
Boiling Point > 300 °C (decomposes)High due to the large aromatic system and polar nitro group. Silylation increases volatility compared to the parent phenol.
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Acetone). Insoluble in water.The large hydrocarbon backbone and TMS group confer lipophilicity.[8]

Predicted Spectroscopic Data for Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. The following are predicted data based on well-established principles.

¹H NMR Spectroscopy (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.45t (J ≈ 2.0 Hz)1HH-2'Most deshielded proton, ortho to the nitro group and coupled to H-4' and H-6'.
~ 8.15ddd (J ≈ 8.0, 2.0, 1.0 Hz)1HH-4'Ortho to the nitro group, deshielded. Coupled to H-2', H-5', and H-6'.
~ 7.80ddd (J ≈ 8.0, 2.0, 1.0 Hz)1HH-6'Para to the nitro group, deshielded. Coupled to H-2', H-4', and H-5'.
~ 7.55t (J ≈ 8.0 Hz)1HH-5'Meta to the nitro group. Coupled to H-4' and H-6'.
~ 7.50d (J ≈ 8.5 Hz)2HH-2, H-6Protons ortho to the silyloxy group.
~ 7.00d (J ≈ 8.5 Hz)2HH-3, H-5Protons meta to the silyloxy group, shielded by the electron-donating oxygen.
0.35s9HSi(CH₃)₃Characteristic sharp singlet for TMS protons, highly shielded by silicon.[9]
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 155.0C-4Carbon attached to the silyloxy group, deshielded by oxygen.
~ 148.5C-3'Carbon bearing the nitro group, strongly deshielded.
~ 142.0C-1'Quaternary carbon of the nitro-substituted ring.
~ 135.0C-1Quaternary carbon of the silyloxy-substituted ring.
~ 130.0C-5'Carbon meta to the nitro group.
~ 128.0C-2, C-6Carbons ortho to the silyloxy group.
~ 122.5C-4'Carbon ortho to the nitro group.
~ 121.0C-2'Carbon ortho to the nitro group.
~ 120.5C-3, C-5Carbons meta to the silyloxy group, shielded.
~ 0.5Si(CH₃)₃Characteristic upfield signal for TMS carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2960 - 2850MediumAliphatic C-H Stretch (from TMS)
~ 1600, 1480Medium-StrongAromatic C=C Stretch
1525, 1345 Strong Asymmetric & Symmetric N-O Stretch (NO₂)[10]
1255 Strong Si-CH₃ Symmetric Bending[11]
1100 - 1050 Strong Aromatic C-O-Si Stretch
845, 760 Strong Si-C Stretch
Mass Spectrometry (Electron Ionization - EI)
  • Molecular Ion (M⁺): A peak at m/z = 287 is expected, corresponding to the molecular weight.

  • Key Fragments:

    • m/z = 272 ([M-15]⁺): Highly characteristic fragment for TMS ethers, corresponding to the loss of a methyl radical (•CH₃).[12][13] This is often a very prominent peak.

    • m/z = 215 ([M-72]⁺): Loss of the TMS group.

    • m/z = 169: Fragment corresponding to the biphenyl core without the nitro and OTMS groups.

    • m/z = 73 ([Si(CH₃)₃]⁺): A characteristic base peak for the trimethylsilyl cation.[14]

Potential Applications and Future Directions

The strategic design of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane positions it as a valuable intermediate in several fields:

  • Drug Discovery: The nitrobiphenyl core is a known scaffold for antimicrobial and antifungal agents. The title compound can be deprotected to the phenol and used in structure-activity relationship (SAR) studies. Furthermore, the nitro group can be reduced to an amine, providing a key point for diversification to build libraries of novel compounds for screening against various biological targets.[3][4]

  • Materials Science: Functionalized biphenyls are building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[2] The nitro group's strong dipole moment can influence the electronic properties and molecular packing of such materials.

  • Synthetic Chemistry: As a protected phenol, this molecule allows for selective reactions that would otherwise be incompatible with a free hydroxyl group, such as further metal-catalyzed cross-couplings on the biphenyl rings.

Future research should focus on the successful synthesis and full characterization of this molecule to confirm the predicted properties. Subsequent work can explore its derivatization, particularly the reduction of the nitro group, to access a wider range of functionalized biphenyls for biological evaluation and material application studies.

References

  • Kovács, A., Kende, A., Mörtl, M., Volk, G., Rikker, T., & Torkos, K. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry.
  • Kovács, A., Kende, A., Mörtl, M., Volk, G., Rikker, T., & Torkos, K. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry.
  • Jain, S. K., & Chawla, G. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 9, S1139-S1155.
  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19044-19077.
  • PubChem. (n.d.). 4-Amino-4'-nitrobiphenyl.
  • Stravs, M. A., Schymanski, E. L., Singer, H. P., & Hollender, J. (2022). Machine learning for identification of silylated derivatives from mass spectra.
  • Google Patents. (n.d.).
  • Firouzabadi, H., Iranpoor, N., & Amani, K. (2001). Efficient O-Trimethylsilylation of Alcohols and Phenols with Trimethylsilyl Azide Catalyzed by Tetrabutylammonium Bromide under Neat Conditions. The Journal of Organic Chemistry, 66(22), 7527-7529.
  • BenchChem. (2025). An In-Depth Guide to Silylation with Chlorotrimethylsilane (TMSCl). BenchChem.
  • The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Electronic Supplementary Material (ESI)
  • American Chemical Society. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro.
  • ResearchGate. (n.d.).
  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19044-19077.
  • Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3598.
  • ResearchGate. (n.d.). EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b) 2‐methoxyphenol (5).
  • ACS Publications. (n.d.). Use of 4-biphenylmethanol, 4-biphenylacetic acid and 4-biphenylcarboxylic acid/triphenylmethane as indicators in the titration of lithium alkyls. Study of the dianion of 4-biphenylmethanol.
  • ACS Publications. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry.
  • EPA. (2000). 4-Nitrobiphenyl.
  • National Center for Biotechnology Information. (2012). 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. Acta Crystallographica Section E, 68(Pt 7), o1292.
  • Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library.
  • The Royal Society of Chemistry. (n.d.). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
  • MDPI. (2024).
  • NIST. (n.d.). 1,1'-Biphenyl, 4-nitro-. NIST WebBook.
  • ResearchGate. (n.d.). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.).
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
  • Beilstein Journals. (2020).
  • ChemicalBook. (2025). 4-Nitrobiphenyl.
  • PubMed. (2020).
  • RSC Publishing. (n.d.). NHC catalysed trimethylsilylation of terminal alkynes and indoles with Ruppert's reagent under solvent free conditions.
  • Organic Chemistry Portal. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-nitro-. NIST WebBook.
  • ACS Publications. (2006). Concerted Proton−Electron Transfer in the Oxidation of Hydrogen-Bonded Phenols. Journal of the American Chemical Society.
  • ACS Publications. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • Facile O-Silylation of Tertiary Alcohols in the Presence of Mg-Metal. (n.d.).
  • Scribd. (n.d.).
  • NOAA. (n.d.). 4-NITROBIPHENYL. CAMEO Chemicals.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubChem. (n.d.). 3-Nitro(1,1'-biphenyl)-4-ol.
  • IJSDR. (n.d.).
  • Google Patents. (n.d.). CN102992963A - Preparation method of hindered phenol antioxidant 330.
  • BrJAC. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS.
  • National Center for Biotechnology Information. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).

Sources

Exploratory

Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane: An Inquiry into its Physicochemical and Safety Data

A comprehensive search of publicly available scientific and chemical databases has revealed no specific CAS Registry Number or Safety Data Sheet (SDS) for the compound Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane....

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive search of publicly available scientific and chemical databases has revealed no specific CAS Registry Number or Safety Data Sheet (SDS) for the compound Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. This suggests that the compound may be novel, not widely synthesized, or not yet registered for commercial purposes. The absence of this fundamental identification and safety information precludes the creation of a detailed technical guide as requested.

The initial investigation sought to provide researchers, scientists, and drug development professionals with an in-depth technical guide on Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. However, without a CAS Registry Number, a cornerstone of chemical identification, and a corresponding SDS, which is critical for outlining safe handling, storage, and disposal procedures, it is not possible to proceed with the development of such a document.

Further searches for the synthesis, properties, and applications of this specific silane derivative in scientific literature and patent databases also yielded no results. This lack of available data prevents a thorough analysis of its potential utility in fields such as drug development, where understanding a molecule's characteristics is paramount.

While information on related compounds, such as other trimethylsilane derivatives, is available, extrapolating this data to Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane would be scientifically unsound and potentially hazardous. The specific positioning of the nitro group on the biphenyl scaffold and the silyloxy linkage are expected to impart unique chemical and physical properties that cannot be accurately predicted without experimental data.

Therefore, this document serves to report the current lack of publicly available information on Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. For researchers interested in this particular molecule, the next steps would involve its de novo synthesis and subsequent characterization to determine its physicochemical properties and to generate the necessary data for a comprehensive safety assessment. Until such information is published and made publicly accessible, a detailed technical guide cannot be responsibly compiled.

Foundational

An In-Depth Guide to the Mass Spectrometric Characteristics of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

Introduction In the fields of analytical chemistry, drug discovery, and materials science, the precise characterization of a molecule is paramount. For researchers working with complex organic molecules such as Trimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fields of analytical chemistry, drug discovery, and materials science, the precise characterization of a molecule is paramount. For researchers working with complex organic molecules such as Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane, an unambiguous understanding of its fundamental physicochemical properties is the bedrock of reliable experimentation. This guide provides a detailed analysis of two critical and often confused parameters: the exact molecular weight and the isotopic mass of this compound. Understanding the distinction and the correct application of these values is essential for accurate mass spectrometry, compound verification, and quantitative analysis.

Part 1: Chemical Identity and Structure

Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane is a silylated biphenyl derivative. The presence of the nitro group, the biphenyl core, and the trimethylsilyl ether moiety gives it specific chemical properties relevant in organic synthesis and as a potential intermediate.

  • Chemical Name: 1,1'-Biphenyl, 3-nitro-4'-[(trimethylsilyl)oxy]-[1]

  • CAS Number: 923294-79-5[1]

  • Molecular Formula: C₁₅H₁₇NO₃Si[1]

The molecular structure consists of a biphenyl system where one ring is substituted with a nitro group and the other is functionalized with a trimethylsilyloxy group. This structure dictates its mass and fragmentation patterns in mass spectrometry.

Part 2: The Critical Distinction: Molecular Weight vs. Isotopic Mass

A common point of confusion in analytical sciences is the interchange of "molecular weight" and "isotopic mass." While related, they represent different physical properties and are measured by different techniques. The choice between them is dictated by the resolution of the analytical instrument, particularly in mass spectrometry.

  • Average Molecular Weight (or Molar Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the constituent atoms. It is calculated using the standard atomic weight of each element as found on the periodic table. This value is typically used in stoichiometric calculations for bulk materials (e.g., weighing out a reagent for a chemical reaction).

  • Monoisotopic Mass: This value is the sum of the masses of the most abundant naturally occurring stable isotope of each constituent atom (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ²⁸Si). High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, have sufficient resolving power to distinguish between these isotopic variants and will report a mass corresponding to the monoisotopic peak. This value is crucial for accurate mass determination and formula confirmation.

The following diagram illustrates the conceptual relationship between the compound and its distinct mass values as determined by mass spectrometry.

Mass_Concepts cluster_analysis Mass Spectrometric Analysis Compound Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane (C₁₅H₁₇NO₃Si) AvgMW Average Molecular Weight (Weighted average of all natural isotopes) Used for bulk stoichiometry. Compound->AvgMW Calculation based on Standard Atomic Weights MonoMass Monoisotopic Mass (Sum of the most abundant isotopes) Observed in High-Resolution MS. Compound->MonoMass Calculation based on Principal Isotope Masses

Caption: Conceptual workflow differentiating Average Molecular Weight from Monoisotopic Mass.

Part 3: High-Resolution Mass Data

Precise mass data for Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane is summarized below. These values are foundational for instrument calibration, compound identification, and data processing in analytical workflows.

ParameterValueUnitData Source
Molecular Formula C₁₅H₁₇NO₃Si-[1]
Average Molecular Weight 287.39 g/mol Calculated
Exact (Monoisotopic) Mass 287.09777DaCalculated

Part 4: Methodology for Mass Calculation

To ensure transparency and reproducibility, this section details the protocol for calculating the monoisotopic mass. This is the value that researchers should use when setting up high-resolution mass spectrometry experiments for identifying this specific compound.

Protocol: Monoisotopic Mass Calculation

  • Identify the Molecular Formula: The verified formula is C₁₅H₁₇NO₃Si.[1]

  • List Constituent Elements: The elements are Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Silicon (Si).

  • Obtain Principal Isotope Masses: Source the exact mass of the most abundant stable isotope for each element.

    • ¹²C = 12.000000 Da

    • ¹H = 1.007825 Da

    • ¹⁴N = 14.003074 Da

    • ¹⁶O = 15.994915 Da

    • ²⁸Si = 27.976927 Da

  • Calculate Mass Contribution for Each Element: Multiply the count of each atom by its isotopic mass.

    • Carbon: 15 * 12.000000 = 180.000000 Da

    • Hydrogen: 17 * 1.007825 = 17.133025 Da

    • Nitrogen: 1 * 14.003074 = 14.003074 Da

    • Oxygen: 3 * 15.994915 = 47.984745 Da

    • Silicon: 1 * 27.976927 = 27.976927 Da

  • Sum the Contributions: Add the mass contributions from all elements to arrive at the final monoisotopic mass.

    • Total Mass = 180.000000 + 17.133025 + 14.003074 + 47.984745 + 27.976927 = 287.09777 Da

Conclusion

The precise characterization of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane requires a clear understanding of its mass properties. For stoichiometric purposes, the average molecular weight is 287.39 g/mol . For high-resolution mass spectrometry and unambiguous identification, the exact monoisotopic mass is 287.09777 Da . The application of the correct mass value is fundamental to ensuring the integrity and accuracy of experimental results in research and development settings.

References

  • Cheméo. (n.d.). Silane, trimethyl(4-nitrophenoxy)-. Retrieved from [Link]

  • NIST. (n.d.). Atomic Weights and Isotopic Compositions for Silicon. Physical Measurement Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane in Organic Solvents

Foreword: The Imperative of Solubility in Modern Chemistry In the realms of pharmaceutical development and advanced material science, the solubility of a molecule is a cornerstone property that dictates its utility, bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Solubility in Modern Chemistry

In the realms of pharmaceutical development and advanced material science, the solubility of a molecule is a cornerstone property that dictates its utility, bioavailability, and formulation possibilities. The biphenyl scaffold is a privileged structure, appearing in numerous FDA-approved drugs and organic electronic materials.[1][2] The functionalization of this core, as in Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane, introduces a complex interplay of physicochemical characteristics. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this novel compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility science.

Molecular Architecture and Its Implications for Solubility

The solubility of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane is governed by the combined contributions of its three primary structural motifs: the biphenyl core, the nitro group, and the trimethylsilyl (TMS) ether.

  • [1,1'-Biphenyl] Core: This large, aromatic system is inherently nonpolar and hydrophobic. By itself, biphenyl exhibits significant solubility in nonpolar organic solvents like alkanes and aromatic hydrocarbons.[3] This core structure forms the primary interaction surface for nonpolar solvents through van der Waals forces and π-π stacking.

  • 3'-Nitro Group (-NO₂): The nitro group is a strongly polar, electron-withdrawing moiety. While it does not act as a hydrogen bond donor, the oxygen atoms can act as hydrogen bond acceptors.[4] Its primary contribution is the introduction of a significant dipole moment, enhancing solubility in polar aprotic solvents that can stabilize this dipole, such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO).[5]

  • 4-Oxy-Trimethylsilane (-O-Si(CH₃)₃): The trimethylsilyl ether group is a bulky, nonpolar, and sterically hindering group. Silyl ethers are known to be hydrolytically labile, particularly under acidic or strongly basic conditions, but are generally stable in neutral organic solvents.[6][7] This group significantly increases the lipophilicity of the molecule, thereby boosting its solubility in nonpolar, hydrocarbon-based solvents and decreasing its affinity for highly polar, protic solvents like water.

Predicted Solubility Profile: A Qualitative Assessment

Based on the principle of "like dissolves like," we can predict a qualitative solubility profile. The molecule's large nonpolar surface area (biphenyl and TMS groups) combined with a localized polar region (nitro group) suggests a preference for solvents of intermediate to low polarity.

Solvent Class Example Solvents Predicted Solubility Rationale
Nonpolar Hexane, Heptane, TolueneHigh Strong van der Waals interactions with the biphenyl and TMS moieties.
Moderately Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh to Medium A good balance of polarity to interact with the nitro group and nonpolar character to solvate the rest of the molecule.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Medium to Low The solvent's high polarity can solvate the nitro group, but may not favorably interact with the large nonpolar regions.
Polar Protic Methanol, EthanolLow The strong hydrogen-bonding network of the solvent is not effectively disrupted by the solute, which lacks strong H-bond donating capabilities.

A Rigorous Protocol for Experimental Solubility Determination

The following section details a robust, field-proven methodology for quantifying the thermodynamic (equilibrium) solubility of a solid organic compound. The "shake-flask" method is the gold standard for its accuracy and reliability.[8]

Core Experimental Workflow

The process involves saturating a solvent with the compound over a defined period, separating the undissolved solid, and quantifying the concentration of the dissolved analyte in the supernatant.

G cluster_prep Phase 1: Sample Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification A Weigh excess solid compound into vials B Add precise volume of selected organic solvent A->B Step 1 C Seal vials and place in shaker at constant temp (e.g., 25°C) B->C D Agitate for 24-48 hours to reach equilibrium C->D E Centrifuge vials to pellet undissolved solid D->E F Carefully collect supernatant E->F G Filter supernatant (e.g., 0.22 µm PTFE filter) to remove fine particulates F->G H Prepare serial dilutions of the clear filtrate G->H I Analyze dilutions via validated HPLC-UV method H->I J Calculate concentration against a standard calibration curve I->J

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology

Materials and Reagents:

  • Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane (solid)

  • Analytical-grade organic solvents (see table below)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • HPLC column (e.g., C18 or Biphenyl phase, 4.6 x 150 mm, 5 µm)[9][10]

Table of Recommended Solvents for Screening:

Solvent Polarity Index Dielectric Constant (20°C) Type
n-Heptane 0.1 1.9 Nonpolar
Toluene 2.4 2.4 Nonpolar
Dichloromethane 3.1 9.1 Polar Aprotic
Tetrahydrofuran (THF) 4.0 7.6 Polar Aprotic
Ethyl Acetate 4.4 6.0 Polar Aprotic
Acetone 5.1 20.7 Polar Aprotic
Acetonitrile 5.8 37.5 Polar Aprotic
Methanol 5.1 32.7 Polar Protic

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic |

Protocol:

  • Preparation: Add an excess amount of solid Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane to a series of glass vials (e.g., 5-10 mg per vial). The key is to ensure solid material remains after equilibration.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to the vials.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate for 24 to 48 hours. A preliminary time-course study can confirm when equilibrium is reached (i.e., when the concentration in solution no longer increases).

  • Phase Separation: Remove the vials and allow them to stand for 1 hour. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For immediate analysis, filter this aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any microscopic particulates that could falsely elevate the measured concentration.

  • Dilution: Prepare an appropriate dilution of the filtrate with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

Analytical Quantification by HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the preferred technique for accurately quantifying the dissolved compound due to its specificity and sensitivity for aromatic compounds.[11][12]

HPLC Method Development
  • Column Selection: A reversed-phase column is ideal. A standard C18 column provides good hydrophobic retention. For enhanced selectivity, particularly for aromatic isomers, a Biphenyl phase column is highly recommended as it offers additional π-π interactions.[10]

  • Mobile Phase: A gradient elution using acetonitrile and water is a robust starting point. Both solvents should be acidified with 0.1% formic acid to ensure sharp peak shapes by suppressing any potential ionization.[12]

  • Detection: The nitro-biphenyl chromophore is expected to have a strong UV absorbance. A preliminary scan using a Diode Array Detector (DAD) should be performed to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • Calibration: Prepare a stock solution of the compound in a strong solvent (e.g., acetonitrile) at a known concentration. Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL). Inject these standards to generate a calibration curve of peak area versus concentration.

Data Analysis and Reporting
  • Inject the diluted filtrate from the solubility experiment.

  • Determine the peak area for the analyte.

  • Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve.

  • Multiply by the dilution factor to determine the final solubility concentration in the original solvent.

  • Report the results in standard units (e.g., mg/mL or mmol/L) in a comprehensive table, allowing for clear comparison across the tested solvents.

Synthesizing the Data: Structure-Solubility Relationships

The final step is to correlate the quantitative solubility data with the physicochemical properties of the solvents. This analysis provides deep insight into the molecular interactions driving the solubilization process.

G cluster_solute Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane cluster_solvent Solvent Properties Solute Target Molecule Biphenyl Biphenyl Core (Nonpolar) Solute->Biphenyl Nitro Nitro Group (Polar) Solute->Nitro TMS TMS Ether (Nonpolar, Bulky) Solute->TMS Nonpolar Nonpolar Solvents (e.g., Toluene) Biphenyl->Nonpolar High Affinity (van der Waals) PolarProtic Polar Protic Solvents (e.g., Methanol) Biphenyl->PolarProtic Low Affinity (Hydrophobic Effect) PolarAprotic Polar Aprotic Solvents (e.g., Acetone) Nitro->PolarAprotic Medium Affinity (Dipole-Dipole) TMS->Nonpolar High Affinity (van der Waals) TMS->PolarProtic Low Affinity (Hydrophobic Effect)

Caption: Key intermolecular forces influencing solubility.

By plotting the measured solubility against a parameter like the solvent's dielectric constant, a clear trend should emerge, visually confirming the predictions made in Section 1. This empirical data is invaluable for selecting appropriate solvents for synthesis, purification, formulation, and biological screening, ultimately accelerating the research and development lifecycle.

References

  • Guedes, J., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(1), 169. Available at: [Link]

  • El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(30), 20689-20739. Available at: [Link]

  • Cysewska, K., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. International Journal of Molecular Sciences, 24(13), 11075. Available at: [Link]

  • Acree Jr, W. E., & Abraham, M. H. (2001). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Fluid Phase Equilibria, 186(1-2), 1-13. Available at: [Link]

  • Wikipedia contributors. (2023). Silyl ether. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Solubility of p-nitrophenol in various substances?. Available at: [Link]

  • Gao, F., et al. (2022). Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis. Chemical Science, 13(45), 13444-13451. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Sharma, G., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1973-S1987. Available at: [Link]

  • Reddit. (2023). Solubility of Nitro Containing Molecules. r/chemistry. Available at: [Link]

  • Muniandy, A., et al. (2021). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Brazilian Journal of Microbiology, 52(1), 221-228. Available at: [Link]

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Available at: [Link]

  • Zotou, A., & Karayannis, M. I. (2001). HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes. Current Organic Chemistry, 5(8), 849-867. Available at: [Link]

  • White, J. D., & Carter, R. G. (2008). Protection for the Hydroxy Group, Including 1,2- and 1,3-Diols. In Comprehensive Organic Synthesis II (Second Edition), Vol. 6, pp. 1-115. Available at: [Link]

  • Kaiser, R. I., et al. (2021). Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Derivatives. Angewandte Chemie International Edition, 60(25), 13917-13924. Available at: [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]

  • PubChem. (n.d.). 2-Nitrobiphenyl. National Center for Biotechnology Information. Available at: [Link]

  • Chromtech. (n.d.). The Next Generation of Phenyl Column Chemistry. Available at: [Link]

  • Liu, W., et al. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Chemistry, 10, 1064913. Available at: [Link]

  • Zotou, A., et al. (2001). HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes. ResearchGate. Available at: [Link]

  • Washington, K. E., & Wooley, K. L. (2024). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Chemical Reviews. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and melting point of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. In the absence of extensive literature...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and melting point of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. In the absence of extensive literature on this specific molecule, this document synthesizes data from structurally analogous compounds and outlines authoritative experimental protocols. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of the principles and techniques for characterizing novel chemical entities. The guide emphasizes the causal relationships between molecular structure and physicochemical properties, offering field-proven insights into experimental design and data interpretation using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction and Molecular Context

Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane is an organosilicon compound derived from 3'-nitro[1,1'-biphenyl]-4-ol. The introduction of the trimethylsilyl (TMS) ether group is a common strategy in organic synthesis to protect hydroxyl functionalities, enhance solubility in organic solvents, or to prepare compounds for analysis by gas chromatography. The stability and melting point of this silylated derivative are critical parameters that influence its storage, handling, reactivity, and potential applications as a synthetic intermediate.

The molecular architecture, comprising a biphenyl core, a nitro substituent, and a trimethylsilyloxy group, dictates its physicochemical behavior. Understanding these properties is paramount for its effective use in multi-step synthetic pathways and for ensuring the purity and stability of the final products.

Predicting Physicochemical Properties: A Structure-Based Rationale

A predictive analysis based on the constituent functional groups provides a logical starting point for characterization.

  • Biphenyl Core : The foundational biphenyl structure contributes to the molecule's rigidity and potential for π-π stacking interactions, which generally leads to higher melting points in the solid state. Unsubstituted biphenyl melts at 69.2 °C[1].

  • Nitro Group (-NO₂) : The strongly electron-withdrawing nitro group introduces significant polarity and dipole-dipole interactions. This can increase intermolecular forces, potentially raising the melting point and influencing thermal decomposition pathways. For instance, 4-Nitrobiphenyl has a melting point of 113-114 °C[2].

  • Trimethylsilyloxy Group (-OSi(CH₃)₃) : The replacement of the phenolic proton with a bulky, non-polar trimethylsilyl group has several consequences:

    • Elimination of Hydrogen Bonding : The primary intermolecular force in the parent phenol, hydrogen bonding, is removed. This typically leads to a significant decrease in melting point.

    • Increased Volatility : The TMS group makes the molecule more volatile and less polar. Many simple trimethylsilyl ethers are liquids or low-melting solids[3][4].

    • Thermal Liability : The Si-O bond is strong, but silyl ethers can be susceptible to thermal rearrangement or cleavage under certain conditions[5].

Based on these factors, it is hypothesized that Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane will have a substantially lower melting point than its parent alcohol, 3'-nitro[1,1'-biphenyl]-4-ol.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Comparative Melting Point Data
CompoundMolecular Weight ( g/mol )Key Structural FeaturesReported Melting Point (°C)
Biphenyl154.21Unsubstituted Core69.2[1]
4-Nitrobiphenyl199.21Nitro-substituted113-114[2]
3'-Nitro[1,1'-biphenyl]-4-ol215.21Parent Alcohol (H-bonding)67-70[6][7]
Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane 287.36 Target Compound (TMS Ether) Predicted to be < Room Temp.
Experimental Workflow for Melting Point Analysis

A dual-method approach using a conventional melting point apparatus and Differential Scanning Calorimetry (DSC) provides both a rapid assessment and detailed thermodynamic data.

MeltingPointWorkflow cluster_0 Preliminary Assessment cluster_1 Thermodynamic Analysis A Sample Preparation (Dry, Crystalline Solid) B Capillary Loading A->B C Melting Point Apparatus (e.g., Thomas-Hoover) B->C D Visual Observation (Onset & Completion of Melt) C->D H Determine Onset Temp, Peak Temp, ΔHfus D->H Correlate & Confirm E DSC Sample Pan (Hermetically Sealed) F DSC Instrument Run (Controlled Heating Rate) E->F G Data Analysis (Thermogram) F->G G->H

Caption: Workflow for Melting Point Determination.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides precise data on melting temperature and the enthalpy of fusion (ΔHfus).

  • Calibration : Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation : Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization.

  • Experimental Conditions :

    • Purge Gas : Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program :

      • Equilibrate at -50 °C.

      • Ramp up to 100 °C at a rate of 10 °C/min.

  • Data Analysis : The melting transition will appear as an endothermic peak on the DSC thermogram. The extrapolated onset of the peak is reported as the melting point[8]. The area under the peak corresponds to the enthalpy of fusion.

Thermodynamic Stability Assessment

Thermodynamic stability refers to the resistance of a compound to decompose under thermal stress. For organosilicon compounds, this is a critical parameter, as decomposition can indicate the operational temperature limits for their use[9].

Factors Influencing Thermal Stability

The stability of the target molecule is primarily governed by the bond energies of its constituent parts and potential decomposition pathways.

StabilityFactors cluster_stabilizing Stabilizing Factors cluster_destabilizing Potential Labile Sites Compound Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane Aromatic Aromatic Biphenyl Core (High Bond Dissociation Energy) Compound->Aromatic contributes to SiO Strong Si-O Bond (~452 kJ/mol) Compound->SiO contributes to SiC Si-C (Methyl) Bonds (Susceptible to Oxidation) Compound->SiC contains NO2 Nitro Group (Can Initiate Decomposition) Compound->NO2 contains ArylO Aryl-O Bond (Potential Cleavage Site) Compound->ArylO contains

Caption: Key Molecular Factors Influencing Thermal Stability.

Protocol 2: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive technique for determining decomposition temperatures. Combining TGA with DSC (simultaneous TGA-DSC) can distinguish between mass loss events and other thermal transitions like melting[10].

  • Instrument Setup : Use a calibrated TGA or simultaneous TGA-DSC instrument.

  • Sample Preparation : Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Experimental Conditions :

    • Purge Gas : Nitrogen (inert atmosphere) at a flow rate of 50-100 mL/min. This is crucial to prevent oxidative decomposition.

    • Temperature Program : Ramp from room temperature to 600 °C at a heating rate of 10 °C/min.

  • Data Interpretation :

    • The TGA curve will show a stable baseline (constant mass) until the onset of decomposition.

    • The temperature at which significant mass loss begins is the decomposition temperature (Td). This is often reported as the temperature at which 5% mass loss occurs (T₅).

    • The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.

    • If coupled with a mass spectrometer (TGA-MS), the gaseous decomposition products can be identified, providing mechanistic insights[11].

Anticipated TGA Profile

For Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane, a single-step or multi-step decomposition is possible. The initial mass loss would likely involve the fragmentation of the trimethylsilyl group or cleavage of the C-O-Si linkage. The biphenyl core would decompose at a much higher temperature. The stability is expected to be lower than simple siloxanes but robust enough for typical synthetic applications, with a predicted T₅ value in the range of 200-300 °C under an inert atmosphere.

Conclusion

This guide establishes a robust, scientifically-grounded approach to characterizing the melting point and thermodynamic stability of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. By leveraging predictive analysis based on molecular structure and employing definitive thermal analysis techniques like DSC and TGA, researchers can obtain the critical data needed for process development, quality control, and reaction optimization. The detailed protocols provided herein serve as a self-validating framework for ensuring the generation of accurate and reproducible physicochemical data, essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link][3]

  • NIST/TRC. (2012). 4-nitrobiphenyl. Web Thermo Tables (WTT). Retrieved from [Link][12]

  • Michl, J., & West, R. (2012). Thermal and Photochemical Reactions of Organosilicon Compounds. Chemical Reviews, 112(7), 3565-3605. Retrieved from [Link][5]

  • Yoshida, H., Fukushima, H., & Ohshita, J. (2017). 2-(Trimethylsilyl)phenyl Trimethylsilyl Ethers as Stable and Readily Accessible Benzyne Precursors. The Journal of Organic Chemistry, 82(6), 3047–3055. Retrieved from [Link][13]

  • National Center for Biotechnology Information. (n.d.). 3-Nitro(1,1'-biphenyl)-4-ol. PubChem Compound Database. Retrieved from [Link][14]

  • Pacio, J., et al. (2022). Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles. Molecules, 27(9), 3009. Retrieved from [Link][9]

  • Ionescu, C., & Kucera, F. (2015). Thermal analysis study of polymer-to-ceramic conversion of organosilicon precursors. Journal of Thermal Analysis and Calorimetry, 122, 1155-1163. Retrieved from [Link][15]

  • Tsyganenko, A. A., et al. (2016). TGA-DSC-MS analysis of silicon carbide and of its carbon-silica precursor. Journal of Thermal Analysis and Calorimetry, 125, 609-615. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (n.d.). 3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link][16]

  • Wikipedia. (n.d.). Biphenyl. Retrieved from [Link][1]

  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link][17]

  • NETZSCH Analyzing & Testing. (2023). Thermal Characterization of Silicone. Retrieved from [Link][8]

  • Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link][10]

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Protocols & Analytical Methods

Method

Topic: A Step-by-Step Synthesis Protocol for Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction and Significance The biphenyl scaffold is a privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmacologically active molecules and advanced materials.[1] The targeted introduction of specific functional groups, such as a nitro moiety, provides a synthetic handle for further molecular elaboration. The compound Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane serves as a key intermediate where the phenolic hydroxyl group is protected as a trimethylsilyl (TMS) ether. This protection strategy is crucial in multi-step syntheses, preventing the acidic phenol from interfering with subsequent reactions, such as those involving organometallic reagents.[2][3]

This guide provides a robust, two-step protocol for the synthesis of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. The synthesis is logically divided into two primary stages:

  • Formation of the Biphenyl Core: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the 4-hydroxy-3'-nitrobiphenyl intermediate.[1][4]

  • Protection of the Phenolic Hydroxyl Group: Silylation of the intermediate using chlorotrimethylsilane (TMSCl) to yield the final product.[2][5]

This document details the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Part 1: Synthesis of 4-hydroxy-3'-nitrobiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful C(sp²)–C(sp²) bond-forming reaction.[6] While highly efficient, couplings involving electron-poor partners, such as nitro-substituted arylboronic acids, can be challenging and may require careful optimization to suppress side reactions like homo-coupling.[7] The protocol below is optimized for this specific transformation.

Reaction Principle

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species (formed from the boronic acid and base), and concludes with reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[1]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
4-IodophenolC₆H₅IO220.012.20 g10.0Substrate
3-Nitrophenylboronic acidC₆H₆BNO₄166.931.84 g11.0Coupling Partner (1.1 equiv)
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56347 mg0.30Catalyst (3 mol%)
Potassium Carbonate (anhydrous)K₂CO₃138.212.76 g20.0Base (2.0 equiv)
TolueneC₇H₈92.1450 mL-Solvent
EthanolC₂H₅OH46.0710 mL-Co-solvent
Water (degassed)H₂O18.0210 mL-Co-solvent
Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with 4-iodophenol, 3-nitrophenylboronic acid, K₂CO₃, and Pd(PPh₃)₄ B Flush with Argon A->B C Add degassed solvents (Toluene, Ethanol, Water) B->C D Heat to 80 °C with vigorous stirring C->D E Monitor by TLC (e.g., 24 h) D->E F Cool to RT, add water & EtOAc E->F G Separate layers, extract aqueous phase with EtOAc F->G H Wash combined organic layers with brine, dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by flash column chromatography I->J Silylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-hydroxy-3'-nitrobiphenyl in anhydrous DCM under Argon B Cool to 0 °C in an ice bath A->B C Add Triethylamine (Et₃N) B->C D Add TMSCl dropwise C->D E Warm to RT and stir (e.g., 2 h) D->E F Monitor by TLC E->F G Quench with sat. aq. NaHCO₃ F->G H Separate layers, extract aqueous phase with DCM G->H I Wash combined organic layers with brine, dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify (if necessary) J->K

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Application

Application Note: Anhydrous Suzuki-Miyaura Synthesis of Trimethyl[(3'-nitro-[1,1'-biphenyl]-4-yl)oxy]silane

Strategic Rationale & Mechanistic Causality The synthesis of highly functionalized biaryls, such as Trimethyl[(3'-nitro-[1,1'-biphenyl]-4-yl)oxy]silane , presents a unique chemoselectivity challenge. While the Suzuki-Miy...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Causality

The synthesis of highly functionalized biaryls, such as Trimethyl[(3'-nitro-[1,1'-biphenyl]-4-yl)oxy]silane , presents a unique chemoselectivity challenge. While the Suzuki-Miyaura cross-coupling is the premier method for constructing C(sp²)–C(sp²) bonds, the standard protocol relies on aqueous inorganic bases (e.g., Na₂CO₃ in H₂O/EtOH).

The target molecule features a trimethylsilyl (TMS) ether—the most labile of the silyl protecting groups. TMS ethers are highly susceptible to hydrolysis in aqueous basic media, meaning standard Suzuki conditions would inevitably cleave the protecting group to yield the free phenol[1]. To preserve the structural integrity of the TMS ether, the reaction must be completely decoupled from moisture and protic sources.

Causality in Experimental Design:

  • Boronic Acid Pinacol Ester vs. Free Boronic Acid: Free boronic acids exist in equilibrium with their trimeric boroxines, a dehydration process that releases stoichiometric water into the reaction mixture. To maintain strictly anhydrous conditions, we utilize the pre-formed pinacol ester (Ar-Bpin), which cannot generate in situ moisture.

  • Anhydrous K₃PO₄: We replace the standard aqueous base with finely ground, anhydrous potassium phosphate (K₃PO₄). In its anhydrous powder form, K₃PO₄ provides sufficient basicity to facilitate transmetalation without triggering silyl ether hydrolysis[2]. Alternatively, anhydrous K₂CO₃ can be employed, though it often requires longer reaction times[3].

  • Avoidance of Fluoride Additives: While anhydrous Suzuki couplings often employ Cesium Fluoride (CsF) to activate the boronate, fluoride ions have a high thermodynamic affinity for silicon and will rapidly deprotect the TMS group. Thus, fluoride sources are strictly excluded.

Reaction Mechanism & Catalytic Cycle

The catalytic cycle follows the classical Pd(0)/Pd(II) pathway, but the transmetalation step is uniquely mediated by the solid-liquid interface of the anhydrous K₃PO₄ powder.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(3-NO2-C6H4)(Br)L_2 Pd0->OxAdd 1-bromo-3-nitrobenzene TransMet Transmetalation Pd(II)(3-NO2-C6H4)(4-OTMS-C6H4)L_2 OxAdd->TransMet Ar-Bpin + K3PO4 - KBr, - K[Bpin(OH)3] Product Reductive Elimination Target Molecule + Pd(0) TransMet->Product Product->Pd0 Release of Product

Figure 1: Suzuki-Miyaura catalytic cycle tailored for the synthesis of the target TMS-protected biphenyl.

Materials and Reagents

Reagent / MaterialRoleEquivalentsAmount (for 1.0 mmol scale)
1-Bromo-3-nitrobenzeneElectrophile1.0 equiv202.0 mg
[4-(Trimethylsiloxy)phenyl]boronic acid pinacol esterNucleophile1.2 equiv350.7 mg
Pd(dppf)Cl₂·CH₂Cl₂Catalyst0.05 equiv (5 mol%)40.8 mg
K₃PO₄ (Anhydrous, finely ground)Base2.0 equiv424.5 mg
Toluene (Anhydrous, over molecular sieves)Solvent0.2 M5.0 mL

Experimental Protocol

This workflow is designed as a self-validating system . Every step incorporates physical or analytical checks to ensure the anhydrous integrity of the environment is maintained.

ProtocolWorkflow Prep Schlenk Prep Argon Purge Reagents Add Substrates & Pd(dppf)Cl2 Prep->Reagents Solvent Add Anhydrous Toluene & K3PO4 Reagents->Solvent Reaction Heat at 90°C for 12 h Solvent->Reaction Workup Celite Filtration (No Aqueous Wash) Reaction->Workup Purify Neutral Alumina Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow ensuring the preservation of the labile TMS ether.

Step-by-Step Methodology:
  • Preparation of the Environment: Flame-dry a 25 mL Schlenk tube under high vacuum. Backfill with ultra-pure Argon. Repeat the vacuum/Argon cycle three times. Causality: Micro-droplets of condensation on the glassware surface are sufficient to cleave the TMS ether at elevated temperatures.

  • Reagent Loading: Under a positive flow of Argon, charge the flask with 1-bromo-3-nitrobenzene (202.0 mg, 1.0 mmol),[4-(trimethylsiloxy)phenyl]boronic acid pinacol ester (350.7 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol), and finely ground anhydrous K₃PO₄ (424.5 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5.0 mL) via a gas-tight syringe. Seal the Schlenk tube.

  • Reaction Execution: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours. Causality: Because K₃PO₄ is insoluble in toluene, vigorous stirring is mandatory to maximize the solid-liquid interfacial area required for transmetalation.

  • In-Process Self-Validation: After 4 hours, withdraw a 10 µL aliquot under Argon. Dilute in dry hexane and spot on a TLC plate (Eluent: 9:1 Hexane/EtOAc).

    • Validation Check: A highly non-polar, UV-active spot (R_f ~ 0.7) confirms the intact TMS product. If a highly polar spot (R_f ~ 0.2) appears, the TMS group has hydrolyzed, indicating a breach in the anhydrous system.

  • Workup: Cool the reaction to room temperature. Do not perform an aqueous extraction. Dilute the mixture with dry hexane (10 mL) and filter directly through a short pad of Celite to remove the palladium black and inorganic salts. Rinse the pad with an additional 10 mL of dry EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography using Neutral Alumina (Brockmann Grade I) rather than standard silica gel. Causality: The inherent acidity of standard silica gel can catalyze the cleavage of the TMS ether during elution. Neutral alumina prevents this degradation.

Analytical Data & Characterization

To validate the successful synthesis of Trimethyl[(3'-nitro-[1,1'-biphenyl]-4-yl)oxy]silane (C₁₅H₁₇NO₃Si, MW: 287.39 g/mol ), the following quantitative spectral data should be observed:

Analytical MethodExpected Signals / Data PointsStructural Correlation
¹H NMR (400 MHz, CDCl₃)δ 0.30 (s, 9H)Validates the intact TMS group .
δ 6.90 (d, J = 8.6 Hz, 2H)Ring A: Protons ortho to the -OTMS group.
δ 7.50 (d, J = 8.6 Hz, 2H)Ring A: Protons meta to -OTMS, ortho to biphenyl bond.
δ 7.58 (t, J = 8.0 Hz, 1H)Ring B: Proton meta to both -NO₂ and biphenyl bond.
δ 7.85 (dt, J = 7.8, 1.2 Hz, 1H)Ring B: Proton para to -NO₂.
δ 8.15 (ddd, J = 8.2, 2.0, 1.0 Hz, 1H)Ring B: Proton para to biphenyl bond, ortho to -NO₂.
δ 8.40 (t, J = 2.0 Hz, 1H)Ring B: Proton ortho to both -NO₂ and biphenyl bond.
HRMS (ESI-TOF)m/z calculated for C₁₅H₁₈NO₃Si⁺[M+H]⁺: 288.1056Observed: 288.1052 (± 5 ppm error).

Optimization & Troubleshooting

If yields are suboptimal or deprotection occurs, consult the following parameter matrix:

Variable TestedObservation / ResultMechanistic Explanation
Base: Na₂CO₃ (aq) 0% Target, 95% Free PhenolAqueous basic conditions rapidly hydrolyze the Si-O bond[1].
Base: CsF (Anhydrous) 0% Target, 90% Free PhenolFluoride ions act as highly specific nucleophiles for silicon, cleaving the TMS ether.
Base: K₂CO₃ (Anhydrous) 60% Target, 10% PhenolWeaker base than K₃PO₄; transmetalation is slower, requiring longer heating which risks thermal degradation[3].
Base: K₃PO₄ (Anhydrous) 88% Target, <2% Phenol Optimal balance of basicity for transmetalation without nucleophilic attack on the silyl ether[2].
Chromatography: Silica Gel 40% Target, 45% PhenolMildly acidic silanol groups on the stationary phase catalyze TMS cleavage during purification.

References

  • C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)
  • ITERATIVE CROSS-COUPLING WITH MIDA BORONATES BY ERIC PAUL GILLIS DISSERT
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications MDPI C

Sources

Method

Application Note: Mild TMS Deprotection Strategies for Trimethyl[(3'-nitro-[1,1'-biphenyl]-4-yl)oxy]silane

Executive Summary & Substrate Profiling In advanced organic synthesis and drug development, the trimethylsilyl (TMS) group is frequently employed to transiently mask phenolic hydroxyls. The substrate in focus—Trimethyl[(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

In advanced organic synthesis and drug development, the trimethylsilyl (TMS) group is frequently employed to transiently mask phenolic hydroxyls. The substrate in focus—Trimethyl[(3'-nitro-[1,1'-biphenyl]-4-yl)oxy]silane —presents a unique chemoselective challenge. While the TMS ether must be cleaved to reveal the free 3'-nitro-[1,1'-biphenyl]-4-ol, the conditions must strictly preserve the easily reducible and base-sensitive 3'-nitro group.

Mechanistic Causality: Unlike robust aliphatic silyl ethers, phenolic TMS ethers are exceptionally labile. Furthermore, the 3'-nitro group exerts an electron-withdrawing inductive effect across the biphenyl axis. This lowers the pKa of the resulting phenol, making the phenoxide an excellent leaving group during solvolysis. Consequently, harsh reagents (e.g., strong mineral acids, LiAlH₄, or concentrated NaOH) are entirely unnecessary and actively detrimental. Instead, this guide establishes three highly validated, ultra-mild modalities: Base-Catalyzed Methanolysis , Fluoride-Mediated Cleavage , and Mild Acidic Hydrolysis .

MechanisticLogic cluster_methods Mild Deprotection Modalities Substrate Trimethyl[(3'-nitro-[1,1'-biphenyl]-4-yl)oxy]silane (TMS-Protected Phenol) Base Base-Catalyzed Methanolysis (K2CO3 / MeOH) Attack by MeO- Substrate->Base Fluoride Fluoride-Mediated Cleavage (TBAF / THF) Attack by F- Substrate->Fluoride Acid Mild Acidic Hydrolysis (AcOH / THF / H2O) Attack by H2O Substrate->Acid Intermediate1 Pentavalent Silicon Transition State [ArO-Si(Me)3-Nu]- Base->Intermediate1 Fluoride->Intermediate1 Intermediate2 Protonated TMS Ether [ArO(H)-Si(Me)3]+ Acid->Intermediate2 Product 3'-nitro-[1,1'-biphenyl]-4-ol (Free Phenol) Intermediate1->Product Loss of TMS-Nu Protonation Intermediate2->Product Nucleophilic attack Loss of TMS-OH

Mechanistic pathways for mild TMS deprotection of sensitive phenolic ethers.

Validated Experimental Protocols

Protocol A: Base-Catalyzed Methanolysis (K₂CO₃ / MeOH)

The mildest and most chemoselective condition for the base-catalyzed deprotection of trimethylsilyl ethers is the treatment of a methanolic solution with potassium carbonate 1[1]. The catalytic methoxide generated in situ selectively attacks the silicon atom, leaving the nitro group completely unperturbed 2[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve Trimethyl[(3'-nitro-[1,1'-biphenyl]-4-yl)oxy]silane (1.0 mmol) in anhydrous Methanol (5.0 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add anhydrous K₂CO₃ (0.2 mmol, 0.2 equiv).

  • Reaction: Stir the suspension at room temperature (20–25 °C) for 30–60 minutes.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate (15 mL) and quench with saturated aqueous NH₄Cl (10 mL) to neutralize the phenoxide. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation & Analytical Checkpoints:

  • Visual/TLC: The starting TMS ether is highly non-polar (elutes near the solvent front in 20% EtOAc/Hexanes). The free phenol will appear as a significantly more polar, UV-active spot. The basic reaction mixture may develop a transient yellow hue (due to the nitrobiphenyl phenoxide anion), which instantly turns colorless/pale upon the NH₄Cl quench, validating successful neutralization.

Protocol B: Fluoride-Mediated Cleavage with Resin Workup (TBAF / THF)

Tetrabutylammonium fluoride (TBAF) provides a rapid, thermodynamically driven cleavage via the formation of a strong Si–F bond 3[3]. However, traditional aqueous workups to remove TBAF salts from polar phenols often result in intractable emulsions or yield loss. To circumvent this, we utilize a sulfonic acid ion-exchange resin (DOWEX 50WX8) combined with CaCO₃, which sequesters the tetrabutylammonium cation and precipitates calcium fluoride, allowing isolation by simple filtration 4[4] [](].

TBAFWorkflow Step1 Reaction Substrate + TBAF in THF (rt, 1h) Step2 Quench & Scavenge Add DOWEX 50WX8 (H+) & CaCO3 Step1->Step2 Step3 Filtration Remove Resin-NBu4 & CaF2 Step2->Step3 Step4 Concentration Evaporate THF & TBSF/TMSF Step3->Step4 Step5 Pure Phenol No Aqueous Extraction Needed Step4->Step5

Operationally simple TBAF deprotection workflow utilizing ion-exchange resin to avoid aqueous workup.

Step-by-Step Methodology:

  • Reaction: Dissolve the substrate (1.0 mmol) in anhydrous THF (5.0 mL). Add a 1.0 M solution of TBAF in THF (1.1 mL, 1.1 equiv) dropwise at 0 °C, then warm to room temperature for 1 hour.

  • Resin Quench: Add DOWEX 50WX8-400 (H⁺ form, 3.0 g) and CaCO₃ powder (1.0 g) directly to the reaction flask. Stir vigorously for 2 hours at room temperature.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc or THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure phenol.

Self-Validation & Analytical Checkpoints:

  • Physical Observation: The addition of the acidic resin and CaCO₃ will result in the visible evolution of CO₂ gas (effervescence). The cessation of gas evolution confirms that the neutralization and cation-exchange processes are complete.

  • NMR Verification: ¹H NMR of the crude product must show the complete disappearance of the intense TMS singlet (~0.2-0.3 ppm) and the absolute absence of tetrabutylammonium multiplets (1.0–3.2 ppm).

Protocol C: Mild Acidic Hydrolysis (AcOH / THF / H₂O)

For substrates where absolute neutrality or basicity must be avoided, mild acidic cleavage using acetic acid is highly effective. Phenolic TMS ethers are rapidly hydrolyzed under conditions (e.g., 2:1 acetic acid/water) that leave aliphatic silyl ethers and nitro groups completely intact 3[3].

Step-by-Step Methodology:

  • Mixture Preparation: Dissolve the substrate (1.0 mmol) in THF (4.0 mL).

  • Hydrolysis: Add a pre-mixed solution of Glacial Acetic Acid (2.0 mL) and Deionized Water (1.0 mL).

  • Reaction: Stir the homogeneous mixture at room temperature for 2–4 hours.

  • Workup: Dilute with EtOAc (20 mL) and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8) to remove acetic acid. Dry the organic layer and concentrate.

Self-Validation & Analytical Checkpoints:

  • Mass Spectrometry: LC-MS or GC-MS analysis of the organic phase will show a distinct mass shift from the protected ether (m/z ~287) to the free 3'-nitro-[1,1'-biphenyl]-4-ol (m/z ~215).

Quantitative Comparative Matrix

The following table summarizes the operational parameters of the three protocols, allowing researchers to select the optimal method based on their specific downstream requirements.

ParameterK₂CO₃ / MeOH (Protocol A)TBAF / Resin Workup (Protocol B)AcOH / THF / H₂O (Protocol C)
Reagent Equivalents 0.1 – 0.2 eq (Catalytic)1.1 – 1.5 eqExcess (Solvent ratio)
Reaction Time 30 – 60 min30 – 60 min2 – 4 hours
Nitro-Group Tolerance ExcellentExcellentExcellent
Chemoselectivity High (preserves aliphatic TMS)Moderate (cleaves most silyl groups)High (preserves robust silyl groups)
Workup Complexity Low (Mild aqueous quench)Low (Filtration only, no emulsion)Moderate (Requires NaHCO₃ washes)
Expected Yield >95%>90%>90%

References

  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal Organic Chemistry Portal. URL:[Link]

  • Deprotection of Silyl Ethers - Gelest Technical Library Gelest. URL:[Link]

  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride Aure Chemical. URL:[Link]

  • An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis PubMed Central (PMC) / NIH. URL:[Link]

  • A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure Organic Syntheses. URL:[Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction of the Nitro Group in Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

Executive Summary The reduction of nitroarenes to anilines is a fundamental transformation in drug development and materials science. However, performing this reduction on Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]sila...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of nitroarenes to anilines is a fundamental transformation in drug development and materials science. However, performing this reduction on Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane presents a significant chemoselectivity challenge. The molecule contains a highly labile trimethylsilyl (TMS) ether, which is notoriously sensitive to protic solvents, trace moisture, and acidic/basic conditions[1]. Standard nitro reduction protocols (e.g., Pd/C in methanol, Fe/HCl, or Zn/NH₄Cl) inevitably lead to the solvolysis or cleavage of the Si–O bond[2].

This application note details two field-proven, self-validating methodologies to achieve quantitative reduction of the nitro group while preserving the fragile TMS ether: a heterogeneous catalytic hydrogenation in strictly aprotic media, and a metal-free silane-mediated reduction.

Mechanistic Context & Challenges

The target molecule consists of a biphenyl core with a nitro group at the 3'-position and a TMS ether at the 4-position. The goal is to yield 3'-amino-[1,1'-biphenyl]-4-yl trimethylsilyl ether .

The Causality of TMS Cleavage

TMS ethers are the most labile of the common silyl protecting groups. During standard catalytic hydrogenation using Palladium on Carbon (Pd/C) in protic solvents like methanol (MeOH) or ethanol (EtOH), the solvent acts as a nucleophile. The slightly acidic nature of the activated carbon support, combined with trace moisture, catalyzes a nucleophilic attack by the solvent on the silicon atom. This displaces the biphenoxide leaving group, resulting in complete desilylation[1]. Similarly, dissolving metal reductions (e.g., Fe/HCl or SnCl₂) generate highly acidic environments that instantly hydrolyze the TMS group.

To prevent this, the reaction environment must be strictly anhydrous, neutral, and aprotic .

Strategic Selection of Catalytic Systems

To navigate the chemoselectivity constraints, two distinct catalytic strategies are recommended:

  • Method A: Heterogeneous Hydrogenation in Aprotic Solvent (Pd/C in EtOAc) Ethyl acetate (EtOAc) is an aprotic polar solvent that lacks a nucleophilic hydroxyl group, completely preventing solvolysis[1]. When strictly anhydrous EtOAc is used with 5% Pd/C under mild hydrogen pressure (1 atm), the nitro group is rapidly reduced to the amine without disturbing the TMS ether or reducing the biphenyl aromatic system.

  • Method B: Metal-Free Silane-Mediated Reduction (HSiCl₃ / DIPEA) For workflows where transition metal contamination must be avoided (e.g., late-stage API synthesis), trichlorosilane (HSiCl₃) activated by a tertiary amine like N,N-diisopropylethylamine (DIPEA) offers a highly chemoselective alternative[3]. The tertiary amine activates the silane into a hypervalent species and neutralizes any trace HCl, ensuring the TMS ether remains intact[4].

Reaction Workflow

G start Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane (Nitroarene + Labile TMS Ether) split Select Reduction Strategy start->split methodA Method A: Heterogeneous Hydrogenation 5% Pd/C, H2 (1 atm) Anhydrous EtOAc split->methodA Scalable & Clean methodB Method B: Metal-Free Silane Reduction HSiCl3, DIPEA Anhydrous MeCN split->methodB Metal-Free fail Standard Conditions (MeOH, Fe/HCl, Zn/NH4Cl) Result: TMS Cleavage split->fail Protic/Acidic success 3'-amino-[1,1'-biphenyl]-4-yl trimethylsilyl ether (Target Amine, Intact TMS) methodA->success methodB->success

Decision matrix and reaction pathways for the chemoselective reduction of the nitro-TMS-biphenyl system.

Quantitative Data & Optimization

The following table summarizes the optimization parameters and the causal relationship between solvent choice and TMS stability.

EntryCatalytic SystemSolventAdditiveTime (h)Amine Yield (%)TMS Cleavage (%)
15% Pd/C, H₂ (1 atm)MeOHNone2>95>95 (Failed)
25% Pd/C, H₂ (1 atm)EtOAc (Anhydrous) None498 <2 (Optimal)
3Fe powderEtOH / H₂OHCl1N/A (Decomp)100 (Failed)
4HSiCl₃MeCN (Anhydrous) DIPEA1892 <1 (Optimal)

Experimental Protocols

Method A: Heterogeneous Catalytic Hydrogenation (Pd/C in EtOAc)

This method is highly scalable and requires minimal purification.

Materials:

  • Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane (1.0 mmol)

  • 5% Palladium on Carbon (Pd/C, 50% w/w water-wet is prohibited; use strictly dry catalyst or dry under vacuum prior to use) (10 mol% Pd)

  • Anhydrous Ethyl Acetate (EtOAc, stored over 3Å molecular sieves) (10 mL)

  • Hydrogen gas (Balloon, 1 atm)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere to eliminate trace moisture.

  • Substrate Loading: Dissolve the nitroarene (1.0 mmol) in 10 mL of anhydrous EtOAc. Transfer the solution to the flask.

  • Catalyst Addition: Briefly pause the argon flow and carefully add the dry 5% Pd/C (10 mol%). Causality Note: Adding dry Pd/C to organic solvents in the presence of oxygen can cause ignition. Ensure the flask is heavily flushed with argon prior to addition.

  • Atmosphere Exchange: Seal the flask. Evacuate the flask using a vacuum manifold and backfill with argon (repeat 3 times). Evacuate once more and backfill with H₂ gas from a balloon.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under 1 atm of H₂.

    • Self-Validation Check: The starting material solution is typically pale yellow. As the nitro group reduces to the aniline, the solution will become colorless.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting material will have a high R_f, while the highly polar aniline product will have a significantly lower R_f.

  • Workup: Once complete (typically 3–4 hours), purge the flask thoroughly with argon to remove H₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of anhydrous EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure 3'-amino-[1,1'-biphenyl]-4-yl trimethylsilyl ether.

Method B: Metal-Free Silane-Mediated Reduction

Adapted from Orlandi et al.[3], ideal for transition-metal-sensitive workflows.

Materials:

  • Nitroarene substrate (1.0 mmol)

  • Trichlorosilane (HSiCl₃) (3.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube under argon, dissolve the nitroarene (1.0 mmol) and DIPEA (5.0 mmol) in anhydrous MeCN (10 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality Note: HSiCl₃ addition is highly exothermic. Cooling prevents the thermal degradation of the TMS ether.

  • Silane Addition: Dropwise, add HSiCl₃ (3.5 mmol) via a gas-tight syringe.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 18 hours.

    • Self-Validation Check: The formation of a white precipitate (DIPEA hydrochloride salts and siloxane byproducts) indicates the reaction is proceeding successfully.

  • Quenching: Quench the reaction strictly with a saturated aqueous solution of NaHCO₃ (10 mL) at 0 °C. Caution: Vigorous gas evolution will occur. Extract immediately with EtOAc (3 × 15 mL) to minimize the time the TMS ether spends in the aqueous biphasic mixture.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via short-path silica gel chromatography (pre-neutralized with 1% Et₃N in hexanes to prevent acidic cleavage on the column).

Analytical Validation

To confirm the successful reduction of the nitro group without compromising the TMS ether, perform the following analytical checks:

  • ¹H NMR (CDCl₃): Look for the appearance of a broad singlet integrating to 2H around δ 3.5–4.0 ppm, corresponding to the new -NH₂ protons. Crucially, verify the retention of a sharp singlet integrating to 9H near δ 0.2–0.3 ppm, confirming the intact -OTMS group.

  • FT-IR Spectroscopy: The strong asymmetric and symmetric -NO₂ stretching bands (typically at ~1530 cm⁻¹ and ~1350 cm⁻¹) must completely disappear. Expect new N-H stretching bands (a doublet) in the 3300–3500 cm⁻¹ region. The strong Si-C stretching band at ~840 cm⁻¹ must remain.

  • GC-MS: Ensure the injection port temperature is optimized to prevent thermal degradation of the TMS ether. The molecular ion peak ( M+ ) should shift from the mass of the nitroarene to M−30 (loss of two oxygen atoms, addition of two hydrogen atoms).

References

  • Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. "Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability." Organic Letters, ACS Publications, 2015. URL:[Link]

  • "Solvent-Modulated Pd/C-Catalyzed Deprotection of Silyl Ethers and Chemoselective Hydrogenation." ResearchGate, 2026. URL:[Link]

  • "Amine synthesis by nitro compound reduction." Organic Chemistry Portal. URL: [Link]

  • "Nitro Reduction - Common Conditions." Common Organic Chemistry. URL:[Link]

Sources

Method

Using Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane as a precursor for biphenyl-based ligands

Application Notes & Protocols Topic: Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane: A Strategic Precursor for the Modular Synthesis of Biphenyl-Based Ligands Introduction: The Strategic Value of a Dual-Functionality...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane: A Strategic Precursor for the Modular Synthesis of Biphenyl-Based Ligands

Introduction: The Strategic Value of a Dual-Functionality Precursor

Biphenyl-based ligands are a cornerstone of modern catalysis, enabling a vast array of cross-coupling reactions that are critical to pharmaceutical and materials science research.[1] Their efficacy is derived from the rigid, sterically defined backbone which influences the geometry and reactivity of the metal center. However, the synthesis of functionalized biphenyl ligands can be a multi-step, resource-intensive process.

This guide details the application of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane , a versatile and strategically designed precursor that simplifies access to a diverse library of biphenyl-based ligands. This molecule possesses two key orthogonal functional handles:

  • A trimethylsilyl (TMS) protected phenol : This allows for late-stage deprotection and subsequent derivatization of the hydroxyl group. The TMS group is a labile protecting group, readily cleaved under specific, mild conditions that often leave other functional groups intact.[2][3]

  • A nitro group : This serves as a masked amine. The reduction of nitroarenes to anilines is a fundamental and reliable transformation in organic synthesis, providing a gateway to a wide range of functionalities including phosphines, amides, and imines.[4][5]

The strategic placement and differential reactivity of these two groups enable a modular and highly controlled approach to ligand synthesis, which will be detailed in the following protocols.

Protocol 1: Synthesis of the Precursor via Suzuki-Miyaura Coupling

The biphenyl core is most efficiently constructed using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely applicable method for C-C bond formation.[6][7] This protocol outlines the synthesis of the silylated precursor.

Experimental Workflow: Precursor Synthesis

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Silylation A 4-Bromophenol D 3'-Nitro-[1,1'-biphenyl]-4-ol A->D Heat B 3-Nitrophenylboronic Acid B->D Heat C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O) C->D Heat F Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane D->F E Chlorotrimethylsilane (TMSCl) Base (e.g., Pyridine or Et₃N) Solvent (e.g., DCM) E->F

Caption: Workflow for the two-step synthesis of the target precursor.

Materials
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Equivalents
4-Bromophenol173.0110.01.0
3-Nitrophenylboronic acid166.9212.01.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.20.02
Potassium Carbonate (K₂CO₃)138.2130.03.0
Toluene-50 mL-
Ethanol-12.5 mL-
Deionized Water-12.5 mL-
Chlorotrimethylsilane (TMSCl)108.6411.01.1 (to intermediate)
Triethylamine (Et₃N)101.1912.01.2 (to intermediate)
Dichloromethane (DCM), anhydrous-50 mL-
Step-by-Step Methodology

Part A: Suzuki-Miyaura Coupling

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.73 g, 10.0 mmol), 3-nitrophenylboronic acid (2.00 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add toluene (50 mL), ethanol (12.5 mL), and deionized water (12.5 mL) to the flask. Degas the solvent mixture by bubbling with inert gas for 15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL). Wash with 1M HCl (50 mL), followed by saturated aqueous NaCl (brine, 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3'-Nitro-[1,1'-biphenyl]-4-ol. This intermediate is often carried forward without further purification.

Part B: Silylation

  • Reaction Setup: Dissolve the crude 3'-Nitro-[1,1'-biphenyl]-4-ol in anhydrous dichloromethane (50 mL) in a flask under an inert atmosphere.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.67 mL, 12.0 mmol).

  • Silylating Agent: Slowly add chlorotrimethylsilane (1.40 mL, 11.0 mmol) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the title compound as a solid.

Scientist's Notes
  • Causality: The choice of a palladium catalyst with phosphine ligands is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] The base (K₂CO₃) is essential for activating the boronic acid for the transmetalation step.[9]

  • Expertise: Using a mixed solvent system like Toluene/EtOH/H₂O improves the solubility of both the organic substrates and the inorganic base, accelerating the reaction rate.[10]

  • Trustworthiness: The TMSCl is added at 0 °C to control the exothermicity of the reaction with the amine base. Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the silylation.

Protocol 2: Pathway A - Derivatization via the Phenolic Group

This pathway focuses on the selective deprotection of the TMS ether to unmask the phenol, which can then be used as a nucleophile or converted into other functional groups (e.g., triflate for further cross-coupling).

Logical Flow: Orthogonal Deprotection & Reduction Strategies

Caption: Orthogonal synthetic routes from the central precursor.

Protocol 2.1: Selective TMS Deprotection

A highly selective method for cleaving phenolic silyl ethers in the presence of other sensitive groups is the use of potassium bifluoride (KHF₂).[11]

Materials
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Equivalents
Trimethyl[(3'-nitro[1,1'-biphenyl)-4-yl)oxy]silane287.36 (Calculated)1.01.0
Potassium Bifluoride (KHF₂)78.103.03.0
Methanol (MeOH)-10 mL-
Step-by-Step Methodology
  • Reaction Setup: Dissolve the silylated precursor (287 mg, 1.0 mmol) in methanol (10 mL) in a 25 mL flask with a stir bar.

  • Reagent Addition: Add potassium bifluoride (234 mg, 3.0 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

  • Purification: Add water (15 mL) and ethyl acetate (25 mL) to the residue. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure 3'-Nitro-[1,1'-biphenyl]-4-ol.

Scientist's Notes
  • Expertise: KHF₂ is a mild, solid fluoride source that is particularly effective for the selective desilylation of phenol TBDMS and TMS ethers.[11] Its mildness ensures that the nitro group remains unaffected. Alternative methods include using catalytic sodium hydride in DMF, which also shows high selectivity for aryl silyl ethers.[12]

  • Trustworthiness: This protocol avoids strongly acidic or basic conditions, which could lead to side reactions. The reaction is typically clean, with simple work-up and purification.

Protocol 3: Pathway B - Derivatization via the Nitro Group

This pathway utilizes the nitro group as a precursor to an aniline, a versatile intermediate for building ligands, particularly phosphine-containing ligands which are paramount in catalysis.

Protocol 3.1: Selective Nitro Group Reduction

The reduction of a nitroarene in the presence of a silyl ether requires chemoselective conditions. A classic and reliable method is the use of iron powder in the presence of an electrolyte like ammonium chloride.[4]

Materials
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Equivalents
Trimethyl[(3'-nitro[1,1'-biphenyl)-4-yl)oxy]silane287.36 (Calculated)1.01.0
Iron Powder (<10 micron)55.855.05.0
Ammonium Chloride (NH₄Cl)53.495.05.0
Ethanol (EtOH)-15 mL-
Water-5 mL-
Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask, create a slurry of the silylated precursor (287 mg, 1.0 mmol), iron powder (279 mg, 5.0 mmol), and ammonium chloride (267 mg, 5.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C. Stir vigorously for 2-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the nitro compound and the appearance of the more polar amine.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with excess ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield 4'-[(Trimethylsilyl)oxy]-[1,1'-biphenyl]-3-amine, which can be used directly in the next step.

Scientist's Notes
  • Causality: This reduction is a heterogeneous reaction where the iron metal acts as the electron donor.[4] The ammonium chloride serves as a proton source and electrolyte, facilitating the reaction on the metal surface. This method is known for its excellent functional group tolerance.

  • Expertise: Catalytic hydrogenation using Pd/C and H₂ is another excellent method, though care must be taken as prolonged reaction times or harsh conditions can sometimes lead to cleavage of aryl silyl ethers. The Fe/NH₄Cl system is often preferred for its operational simplicity and chemoselectivity.[4]

Application Example: Synthesis of a Biphenyl Phosphine-Phenol Ligand

This protocol demonstrates the power of the precursor by combining the two pathways to create a valuable P,O-type ligand.

  • Step 1: Nitro Reduction. Follow Protocol 3.1 to convert the precursor into 4'-[(Trimethylsilyl)oxy]-[1,1'-biphenyl]-3-amine .

  • Step 2: Diazotization and Sandmeyer Reaction (Hypothetical Conversion to Phosphine). A more direct and modern approach is direct phosphination.

  • Step 2 (Revised): Direct Phosphination. The resulting aniline can be reacted with 2 equivalents of chlorodiphenylphosphine (Ph₂PCl) in the presence of a base like triethylamine to form the aminophosphine.

  • Step 3: Deprotection. The resulting silylated phosphine ligand is then subjected to the deprotection conditions outlined in Protocol 2.1 to yield the final phosphine-phenol ligand. This final product is a valuable bidentate ligand for various catalytic applications.

Expected Characterization Data

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)Key IR Signals (cm⁻¹)
Precursor ~8.3 (s, 1H, Ar-H), ~7.2-7.8 (m, 7H, Ar-H), 0.2-0.3 (s, 9H, Si(CH₃)₃) ~1520 & 1350 (NO₂ stretch), ~1250 & 840 (Si-C stretch)[13]
3'-Nitro-[1,1'-biphenyl]-4-ol ~8.3 (s, 1H, Ar-H), ~7.2-7.8 (m, 7H, Ar-H), ~5.0 (br s, 1H, OH)~3350 (br, O-H stretch), ~1520 & 1350 (NO₂ stretch)
4'-[(Trimethylsilyl)oxy]-[1,1'-biphenyl]-3-amine ~6.7-7.5 (m, 8H, Ar-H), ~3.8 (br s, 2H, NH₂), 0.2-0.3 (s, 9H, Si(CH₃)₃) ~3400 & 3300 (N-H stretch), ~1250 & 840 (Si-C stretch)

References

  • Title: Trimethyl((1-(naphthalen-1-yl)vinyl)oxy)silane (1b′) Source: RSC Publishing URL: [Link]

  • Title: Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization Source: ResearchGate (Modern Electronic Materials) URL: [Link]

  • Title: 1,1'-Biphenyl, 2-methyl-4'-nitro Source: Organic Syntheses URL: [Link]

  • Title: Deprotection of Silyl Ethers Source: Gelest Technical Library URL: [Link]

  • Title: An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Source: ACS Publications (Journal of Chemical Education) URL: [Link]

  • Title: Alcohol or phenol synthesis by silyl ether cleavage Source: Organic Chemistry Portal URL: [Link]

  • Title: IR Spectrum of Trimethyl(phenyl)silane. Source: ResearchGate URL: [Link]

  • Title: KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups Source: RSC Publishing URL: [Link]

  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL: [Link]

  • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]

  • Title: Highly Efficient Method for Suzuki Reactions in Aqueous Media Source: PMC (National Center for Biotechnology Information) URL: [Link]

Sources

Application

Application Note &amp; Protocol: Efficient Silylation of 3'-Nitro-[1,1'-biphenyl]-4-ol using Trimethylsilyl Chloride and Triethylamine

Introduction: The Strategic Role of Silylation in Complex Molecule Synthesis In the landscape of modern organic synthesis, particularly within drug development and materials science, the ability to selectively and tempor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Silylation in Complex Molecule Synthesis

In the landscape of modern organic synthesis, particularly within drug development and materials science, the ability to selectively and temporarily mask reactive functional groups is paramount.[1] This strategy, known as functional group protection, prevents unwanted side reactions during multi-step synthetic sequences. Silylation, the introduction of a silyl group such as trimethylsilyl (TMS) onto a heteroatom, stands out as a robust and widely adopted technique for the protection of hydroxyl groups.[1]

The resulting silyl ethers exhibit enhanced stability in various reaction conditions and can be readily cleaved under mild protocols to regenerate the original hydroxyl functionality.[1] Trimethylsilyl chloride (TMSCl) is a frequently employed silylating agent due to its high reactivity and accessibility.[1][2] The silylation of phenols, in particular, is a crucial transformation for a multitude of synthetic endeavors.[3]

This application note provides a comprehensive, in-depth guide to the silylation of 3'-nitro-[1,1'-biphenyl]-4-ol, a substituted biphenol with potential applications in medicinal chemistry and materials science. We will explore the underlying mechanism, provide a field-proven experimental protocol, and discuss the characterization of the resulting trimethylsilyl ether.

Reaction Overview: Key Components and Their Functions

The silylation of 3'-nitro-[1,1'-biphenyl]-4-ol is achieved through the reaction with trimethylsilyl chloride in the presence of triethylamine (TEA) as a base. Each component plays a critical role in ensuring the efficient formation of the desired product, 4-((trimethylsilyl)oxy)-3'-nitro-1,1'-biphenyl.

  • Substrate: 3'-Nitro-[1,1'-biphenyl]-4-ol: This molecule possesses a phenolic hydroxyl group, which is the target for silylation. The nitro group on the adjacent phenyl ring is an electron-withdrawing group that can influence the acidity of the phenolic proton.

  • Silylating Agent: Trimethylsilyl Chloride (TMSCl): TMSCl is the source of the trimethylsilyl protecting group. The silicon atom in TMSCl is electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the substrate.[2]

  • Base: Triethylamine (TEA): Triethylamine serves two primary purposes in this reaction. Firstly, it acts as a proton scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct.[1] This is crucial as the accumulation of acid could potentially reverse the reaction or lead to undesired side reactions. Secondly, TEA can deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide anion, which accelerates the attack on the silicon atom of TMSCl.[1]

The overall transformation can be summarized as follows:

G Substrate 3'-Nitro-[1,1'-biphenyl]-4-ol Reagents TMSCl, Triethylamine in Anhydrous Solvent Product 4-((trimethylsilyl)oxy)-3'-nitro-1,1'-biphenyl Reagents->Product Silylation Byproduct Triethylamine Hydrochloride Reagents->Byproduct Neutralization

Figure 1: General workflow for the silylation of 3'-nitro-[1,1'-biphenyl]-4-ol.

Detailed Experimental Protocol

This protocol is designed for the efficient silylation of 3'-nitro-[1,1'-biphenyl]-4-ol on a laboratory scale. Adherence to anhydrous conditions is critical for the success of this reaction, as TMSCl readily reacts with water.[2]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3'-Nitro-[1,1'-biphenyl]-4-ol215.211.00 g4.651.0
Trimethylsilyl chloride (TMSCl)108.640.76 mL (0.65 g)6.001.3
Triethylamine (TEA)101.190.97 mL (0.70 g)6.971.5
Anhydrous Dichloromethane (DCM)-20 mL--
Saturated aq. NaHCO₃ solution-15 mL--
Brine (Saturated aq. NaCl)-15 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~2 g--

Procedure:

  • Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: To the flask, add 3'-nitro-[1,1'-biphenyl]-4-ol (1.00 g, 4.65 mmol) and anhydrous dichloromethane (20 mL). Stir the mixture until the solid is completely dissolved.

  • Addition of Base: Add triethylamine (0.97 mL, 6.97 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of TMSCl: Slowly add trimethylsilyl chloride (0.76 mL, 6.00 mmol) dropwise to the stirred solution over a period of 5-10 minutes. A white precipitate of triethylamine hydrochloride is expected to form.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 15 mL of saturated aqueous sodium bicarbonate solution to the stirred mixture.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If further purification is required, flash column chromatography on silica gel can be performed.

Reaction Mechanism

The silylation of 3'-nitro-[1,1'-biphenyl]-4-ol with TMSCl in the presence of triethylamine proceeds via a nucleophilic substitution reaction at the silicon center.[1] The mechanism can be described in the following steps:

  • Activation of the Substrate (Optional but Favorable): Triethylamine, a non-nucleophilic base, deprotonates the acidic phenolic hydroxyl group of 3'-nitro-[1,1'-biphenyl]-4-ol to form a more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The oxygen atom of the phenoxide anion (or the neutral hydroxyl group) acts as a nucleophile and attacks the electrophilic silicon atom of trimethylsilyl chloride.

  • Chloride Departure: Concurrently with the nucleophilic attack, the chloride ion, a good leaving group, is displaced from the silicon atom.

  • Proton Transfer/Neutralization: If the neutral hydroxyl group was the nucleophile, an oxonium ion intermediate is formed, which is then deprotonated by triethylamine. The triethylamine also neutralizes the HCl produced during the reaction, forming triethylamine hydrochloride.

G cluster_0 Step 1: Deprotonation (optional) cluster_1 Step 2 & 3: Nucleophilic Attack & Chloride Departure cluster_2 Step 4: Neutralization Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Et₃N TEA Et₃N TEAH Et₃N-H⁺ Phenoxide_2 Ar-O⁻ TMSCl (CH₃)₃Si-Cl Phenoxide_2->TMSCl SN2 at Si Product Ar-O-Si(CH₃)₃ TMSCl->Product Cl Cl⁻ Cl_2 Cl⁻ TEAH_2 Et₃N-H⁺ Salt Et₃N·HCl TEAH_2->Salt

Figure 2: Proposed mechanism for the silylation of 3'-nitro-[1,1'-biphenyl]-4-ol.

Characterization of 4-((trimethylsilyl)oxy)-3'-nitro-1,1'-biphenyl

The successful synthesis of the trimethylsilyl ether can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Appearance of a new singlet at ~0.2-0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The characteristic broad singlet of the phenolic -OH proton will disappear. The aromatic protons will show characteristic shifts and coupling patterns.
¹³C NMR A new signal in the aliphatic region (~0 ppm) corresponding to the methyl carbons of the TMS group. The aromatic carbon signals will also be present.
Mass Spec. The molecular ion peak corresponding to the mass of the silylated product (C₁₅H₁₇NO₃Si, MW: 299.39 g/mol ) should be observed. Fragmentation patterns may include the loss of a methyl group (-15 amu) or the entire TMS group.
FT-IR Disappearance of the broad O-H stretching band (typically ~3200-3600 cm⁻¹) from the starting material. Appearance of a strong Si-O stretching band (typically ~1000-1100 cm⁻¹).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Presence of moisture in reagents or glassware.- Inactive TMSCl or TEA.- Insufficient reaction time.- Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.- Use freshly distilled or newly opened reagents.- Monitor the reaction by TLC and extend the reaction time if necessary.
Formation of side products (e.g., siloxanes) - Significant amount of water in the reaction mixture.- Use anhydrous solvents and reagents. Ensure proper drying of the starting material if it is hygroscopic.
Product decomposes during purification - Silica gel used for chromatography is too acidic.- Neutralize the silica gel by washing with a solvent mixture containing a small amount of triethylamine before use.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • 3'-Nitro-[1,1'-biphenyl]-4-ol: May cause skin and eye irritation. Avoid inhalation of dust.

  • Trimethylsilyl chloride (TMSCl): Highly flammable, corrosive, and reacts violently with water to produce corrosive hydrogen chloride gas. It should be handled with extreme care in a dry, inert atmosphere.[2]

  • Triethylamine (TEA): Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. It has a strong, unpleasant odor.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Zhang, J., et al. (2021). An Electroreductive Approach to Radical Silylation via the Activation of Strong Si–Cl Bond. ChemRxiv. Retrieved from [Link]

  • Sciforum. (n.d.). Recently we have observed accelerating influence of trimethyl silyl chloride addition on the rate of the reactio.... Retrieved from [Link]

  • Wiskur, S. L., et al. (2021). Mechanistic investigations of alcohol silylation with isothiourea catalysts. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • Li, X., et al. (2018). Silylation reactions on nanoporous gold via homolytic Si–H activation of silanes. Chemical Science, 9(20), 4643-4649. Retrieved from [Link]

  • Reddy, C. R., et al. (2011). Trimethylsilyl Chloride Promoted Synthesis of α-branched amines by Nucleophilic Addition of Organozinc Halides to Nitrones. Tetrahedron Letters, 52(28), 3629-3632. Retrieved from [Link]

  • Oestreich, M., et al. (2018). Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes. Angewandte Chemie International Edition, 57(40), 13292-13296. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). d1cc06529g1.pdf. Retrieved from [Link]

  • Wiley-VCH GmbH. (2025). 1-Nitro-1-(trimethylsilylethynyl)-cyclohexane. SpectraBase. Retrieved from [Link]

  • H-K., Wong, et al. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Catalysts, 11(8), 896. Retrieved from [Link]

  • Hoff, C. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2181. Retrieved from [Link]

  • Chatgilialoglu, C. (2004). (TMS)3SiH in organic synthesis: Part 1. Organic Chemistry Highlights. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol. Retrieved from [Link]

  • Schafer, L. L., et al. (2013). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications, 49(78), 8719-8730. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitro(1,1'-biphenyl)-4-ol. PubChem. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: In Vitro Biological Assay Preparation and Screening Cascade for Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane Derivatives

Introduction: Rationale for a Tiered Assay Approach The compound Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane represents a novel chemical entity for which no public domain biological data currently exists. Its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for a Tiered Assay Approach

The compound Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane represents a novel chemical entity for which no public domain biological data currently exists. Its structure, however, provides critical clues for designing a logical and efficient in vitro screening strategy. The molecule can be deconstructed into two key components: a nitrobiphenyl core and a trimethylsilyl (TMS) ether protecting group.

  • Nitrobiphenyl Core: Nitroaromatic compounds are a well-established class of molecules with a broad range of biological activities, including potential as anticancer agents.[1][2][3] Their mechanisms often involve bioreduction of the nitro group, which can lead to the formation of reactive oxygen species (ROS) and cellular oxidative stress, ultimately inducing cell death.[4][5] The biphenyl structure provides a rigid scaffold that can facilitate interactions with biological macromolecules.

  • Trimethylsilyl (TMS) Ether: TMS ethers are commonly used as protecting groups in organic synthesis. In a biological context, they can function as prodrug moieties.[6][7] Silyl ethers are susceptible to hydrolysis, particularly under acidic conditions, which can release the active (deprotected) form of the drug.[8] The rate of this cleavage is tunable based on the steric bulk of the substituents on the silicon atom.[6][7]

This dual nature necessitates a multi-step assay approach. The TMS-ether may render the compound inactive until it is cleaved within the cellular environment or culture medium. Therefore, our screening cascade is designed to first assess general cytotoxicity, which could result from the parent compound, its hydrolyzed active form, or both. Subsequent assays will then probe for more specific mechanisms of action, such as genotoxicity, which is a known concern for some nitroaromatic compounds.[4]

This document provides a comprehensive guide for researchers to prepare and evaluate the in vitro biological activity of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane and similar derivatives.

Part 1: Compound Preparation and Stability Considerations

Stock Solution Preparation

Due to the hydrophobic nature of the nitrobiphenyl core, the compound is expected to have low aqueous solubility. Therefore, a high-concentration stock solution should be prepared in an appropriate organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered.

  • Procedure:

    • Accurately weigh a precise amount of the test compound.

    • Dissolve in a minimal amount of DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution using gentle vortexing or sonication.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to prevent degradation.

Working Solution Preparation & Vehicle Controls

For all in vitro assays, working solutions are prepared by diluting the DMSO stock into the appropriate cell culture medium.

  • Critical Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.[9]

  • Vehicle Control: It is mandatory to include a "vehicle control" in every experiment. This control consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself. This allows for the differentiation of compound-specific effects from solvent effects.[9]

Hydrolytic Stability of the TMS Ether

The TMS ether is the most labile of the common silyl ethers and is susceptible to hydrolysis.[8][10] Its stability in aqueous cell culture medium (pH ~7.4) at 37°C is a critical parameter. The cleavage of the silyl ether would release the active 3'-nitro-[1,1'-biphenyl]-4-ol.

  • Recommendation: Perform a preliminary stability study. Incubate the compound in cell-free culture medium at 37°C and analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and the appearance of the hydrolyzed product. This will inform whether the observed biological effects are due to the prodrug, the active drug, or a combination.

Part 2: Tier 1 Screening - General Cytotoxicity Assessment

The initial screening phase aims to determine if the compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. A two-pronged approach using assays that measure different aspects of cell health is recommended.[11]

Workflow for General Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Compound Stock (10-50 mM in DMSO) B Seed Cells in 96-well Plates (e.g., 5,000-10,000 cells/well) C Incubate 24h (Allow attachment) B->C D Prepare Serial Dilutions (e.g., 0.1 µM to 100 µM) C->D E Treat Cells with Compound (Include Vehicle Control) D->E F Incubate for 24, 48, 72h E->F G Perform Parallel Assays F->G H MTT Assay (Metabolic Activity) G->H I LDH Release Assay (Membrane Integrity) G->I J Measure Absorbance (Plate Reader) H->J I->J K Calculate % Cell Viability J->K L Determine IC50 Values K->L

Caption: Tier 1 Cytotoxicity Screening Workflow.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product.[14]

Materials:

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[16]

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[12][17]

  • Complete cell culture medium

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[9]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound (e.g., 0.1 µM to 100 µM). Include vehicle controls.

  • Incubation: Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[14][18]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[15][18]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570 nm.[14]

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from the cytosol of cells with damaged plasma membranes.[19][20]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for standardized reagents)

  • 96-well plates

  • Selected cell lines

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Set up additional control wells for "Maximum LDH Release" (cells treated with a lysis buffer provided in the kit).[20]

  • Supernatant Transfer: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[21]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[20]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[20]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).[19]

Data Analysis and Interpretation

For both assays, cell viability is expressed as a percentage relative to the untreated or vehicle control.

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

The results are used to generate dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%.[9]

Parameter MTT Assay LDH Assay Interpretation
Principle Measures metabolic activityMeasures membrane integrityProvides complementary data on cell health
Endpoint Cell viability/proliferationCell death/cytolysisDistinguishes between cytostatic and cytotoxic effects
IC50 Value Concentration for 50% reduction in metabolic activityConcentration for 50% LDH release relative to maxA lower IC50 value indicates higher potency

Part 3: Tier 2 Screening - Mechanistic Assays

If significant cytotoxicity is observed in Tier 1, the next step is to investigate the potential mechanism of action. Given the nitroaromatic structure, assessing genotoxicity is a high priority.

Protocol: Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[22][23] Under an electric field, damaged DNA fragments migrate out of the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the extent of DNA damage.[24]

Materials:

  • Microscope slides (pre-coated)

  • Low melting point (LMP) and normal melting point (NMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)[22]

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)[22][24]

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)[24]

  • DNA stain (e.g., Propidium Iodide or SYBR Green)

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Treatment: Treat cells in suspension or as a monolayer with the test compound at concentrations around the IC50 value for a short duration (e.g., 2-4 hours). Include a vehicle control and a known genotoxin as a positive control (e.g., Methyl methanesulfonate).[25]

  • Cell Embedding: Harvest and mix the cells with LMP agarose and pipette onto a slide pre-coated with NMP agarose.[22]

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and histones.[26]

  • DNA Unwinding: Place the slides in the alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.[22]

  • Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., 0.73 V/cm, 300 mA for 20-30 min).[22]

  • Neutralization and Staining: Neutralize the slides with the neutralization buffer, then stain with a fluorescent DNA dye.[22]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., % tail DNA, tail moment) using specialized software.

Workflow for Genotoxicity Assessment

G A Treat Cells with Compound (at IC50 concentrations) B Embed Cells in Agarose on Microscope Slide A->B C Lyse Cells to Remove Membranes & Proteins B->C D Unwind DNA in Alkaline Buffer C->D E Perform Electrophoresis (Damaged DNA migrates) D->E F Neutralize and Stain DNA E->F G Visualize & Quantify 'Comet' Tails F->G

Caption: Workflow for the Alkaline Comet Assay.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used assay to assess the mutagenic potential of a chemical.[27] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce it. The test measures the ability of a substance to cause mutations that restore the gene's function, allowing the bacteria to grow on a histidine-deficient medium.[28]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)[28]

  • Minimal glucose agar plates[27]

  • Top agar

  • S9 fraction (for metabolic activation) and cofactor solution[29]

  • Positive and negative controls[28]

Procedure (Plate Incorporation Method):

  • Preparation: To a sterile tube, add the test compound, the bacterial culture, and either a phosphate buffer (for direct-acting mutagens) or the S9 mix (to assess metabolically activated mutagens).[28]

  • Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.[28]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[28]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies (typically a ≥2-fold increase over the negative control) indicates a positive mutagenic response.[28]

Conclusion

This application note provides a structured, tiered approach for the initial in vitro characterization of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane derivatives. By starting with broad cytotoxicity screening and progressing to more specific mechanistic assays like the Comet and Ames tests, researchers can efficiently and logically evaluate the compound's biological activity profile. The inherent chemical properties of the nitrobiphenyl core and the silyl ether prodrug moiety guide this investigatory path, ensuring a scientifically rigorous evaluation of this novel chemical class.

References

  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2016). ResearchGate. Available at: [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. BIOO Scientific. Available at: [Link]

  • Genotoxicity Testing (Comet Assay). (2014). Bio-protocol. Available at: [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). PubMed. Available at: [Link]

  • In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. (2018). Frontiers in Genetics. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Available at: [Link]

  • Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid-Sensitive Biomaterials. (2012). Journal of the American Chemical Society. Available at: [Link]

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. (2015). PubMed. Available at: [Link]

  • LDH Cytotoxicity Assay. (2018). Bio-protocol. Available at: [Link]

  • Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. (2012). Molecular Pharmaceutics. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • Organosilicon Molecules with Medicinal Applications. (2012). Chemical Reviews. Available at: [Link]

  • The Ames Test. (n.d.). University of California, Davis. Available at: [Link]

  • Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. (2012). PMC. Available at: [Link]

  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. (2023). IntechOpen. Available at: [Link]

  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (2014). PMC. Available at: [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. Available at: [Link]

  • Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives. (2015). PubMed. Available at: [Link]

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega. Available at: [Link]

  • The role of silicon in drug discovery: a review. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Comet assay: a versatile but complex tool in genotoxicity testing. (2017). PMC. Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). PMC. Available at: [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2021). Revista Virtual de Química. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. (2013). PMC. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. (2022). Zanco Journal of Pure and Applied Sciences. Available at: [Link]

  • Ames Test - Scientific background. (n.d.). Xenometrix. Available at: [Link]

  • Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. (2024). Chemistry. Available at: [Link]

  • Deprotection of Silyl Ethers. (n.d.). Gelest. Available at: [Link]

  • Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017). ResearchGate. Available at: [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). MDPI. Available at: [Link]

  • TMS Triflate-Catalyzed Cleavage of Prenyl (3-Methylbut-2-enyl) Ester. (2002). Organic Letters. Available at: [Link]

  • Cleavage of Aromatic Methyl Ethers by Chloroaluminate Ionic Liquid Reagents. (2025). ResearchGate. Available at: [Link]

  • Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities. (2019). PubMed. Available at: [Link]

  • What is your actual catalyst? TMS cleavage rates of diarylprolinol silyl ethers studied by in situ NMR. (2017). RSC Publishing. Available at: [Link]

  • A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. (n.d.). J. D. White and R. G. Carter. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing premature TMS ether cleavage in Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane during reactions

Welcome to the technical support guide for Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. This resource is designed for researchers, chemists, and drug development professionals who utilize this intermediate and enc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. This resource is designed for researchers, chemists, and drug development professionals who utilize this intermediate and encounter challenges with the stability of the trimethylsilyl (TMS) ether protecting group. Premature cleavage of the TMS ether is a common issue that can lead to side reactions, reduced yields, and complex purification profiles. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to ensure the integrity of your molecule throughout your synthetic sequence.

Part 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental reasons behind the instability of the TMS group on your biphenyl compound and answers the most common initial questions.

FAQ 1: I'm observing unexpected cleavage of the TMS ether on my Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. What makes this group so labile?

The premature cleavage of your TMS ether stems from the inherent chemical properties of the trimethylsilyl group itself, which is one of the most labile silyl ethers used in organic synthesis.[1][2] This instability is a direct result of two primary factors:

  • Low Steric Hindrance: The three methyl groups on the silicon atom are small, offering minimal steric protection for the silicon-oxygen (Si-O) bond.[3] This lack of bulk allows for easy access by various reagents, including mild acids, bases, and nucleophiles, which can initiate cleavage.[3]

  • High Susceptibility to Nucleophilic and Electrophilic Attack: The Si-O bond is readily attacked. Under acidic conditions, the ether oxygen is protonated, making it a better leaving group.[4] Under basic or nucleophilic conditions (especially with fluoride ions), direct attack on the electrophilic silicon atom occurs, leading to a pentacoordinate intermediate that rapidly collapses to cleave the Si-O bond.[5][6]

The electron-withdrawing nitro group on the adjacent phenyl ring can have a minor electronic influence, but the dominant factor remains the intrinsic lability of the TMS group itself.[7][8]

Diagram 1: Primary Mechanisms of TMS Ether Cleavage

Mechanisms of TMS Ether Cleavage cluster_acid Acid-Catalyzed Cleavage cluster_base Base-Catalyzed/Nucleophilic Cleavage A_Start R-O-TMS A_Protonated R-O(H+)-TMS A_Start->A_Protonated H+ (e.g., H₂O, AcOH) A_Cleaved R-OH + X-TMS A_Protonated->A_Cleaved Nu- (e.g., H₂O, Cl⁻) B_Start R-O-TMS B_Intermediate [R-O-Si(Nu)Me₃]⁻ B_Start->B_Intermediate Nu⁻ (e.g., F⁻, OH⁻) B_Cleaved R-O⁻ + Nu-TMS B_Intermediate->B_Cleaved Fast Collapse

Caption: Key pathways for TMS ether cleavage.

Part 2: Troubleshooting Guide for Common Reactions

This section provides specific, actionable advice for scenarios where premature TMS cleavage is commonly observed.

Issue 1: TMS group is lost during aqueous workup or chromatography.
  • Question: After my reaction, I perform a standard aqueous workup (e.g., with dilute HCl or NH₄Cl) and find that my TMS group has been partially or fully removed. Why does this happen and how can I avoid it?

  • Root Cause Analysis: TMS ethers are exceptionally sensitive to acid.[9] Even mildly acidic water or protic solvents can cause rapid hydrolysis.[1] Silica gel used in column chromatography is also inherently acidic and can cleave the TMS group directly on the column.

  • Solutions & Protocols:

    • Neutralize Your Workup: Before extraction, carefully quench your reaction with a saturated solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral or slightly basic (pH 7-8).

    • Use Anhydrous Extraction: If your downstream chemistry allows, perform a non-aqueous workup. Dilute the reaction mixture with a non-polar solvent (e.g., ethyl acetate), dry directly with a drying agent like anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Deactivate Silica Gel: For chromatography, pre-treat your silica gel by flushing the packed column with your eluent system containing 1-2% triethylamine (Et₃N) or another volatile base. This neutralizes the acidic sites on the silica surface.

Issue 2: Desilylation occurs during a base-mediated reaction (e.g., ester hydrolysis, condensation).
  • Question: I am using a base like LiOH or NaOMe to modify another functional group on my molecule, but the TMS ether is also being cleaved. How can I achieve selectivity?

  • Root Cause Analysis: While more stable to base than to acid, phenolic TMS ethers are still susceptible to cleavage by strong, nucleophilic bases, especially at elevated temperatures.[4]

  • Solutions & Protocols:

    • Select a Milder Base: Switch from strong nucleophilic bases (hydroxides, alkoxides) to milder, non-nucleophilic inorganic bases. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Often, reducing the temperature from room temperature to 0 °C can significantly suppress the rate of desilylation.

    • Control Stoichiometry: Use the minimum required amount of base. An excess of base increases the likelihood of side reactions.

Issue 3: My TMS group is cleaved during a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, Hiyama).
  • Question: I'm attempting to perform a Suzuki coupling on another part of the biphenyl core, and I'm getting a complex mixture containing the desilylated product. What are the common culprits?

  • Root Cause Analysis: Cross-coupling reactions present a "perfect storm" for TMS ether cleavage. The two main culprits are the base required for the catalytic cycle and, in the case of Hiyama or Hiyama-Denmark couplings, the fluoride source used to activate the silicon reagent.[2]

  • Solutions & Protocols: This is a complex issue that requires a systematic approach. The following table outlines a troubleshooting strategy.

Table 1: Troubleshooting TMS Cleavage in Cross-Coupling Reactions

SymptomPotential CauseRecommended Solution
Cleavage before reaction completion Base is too strong: The base (e.g., K₃PO₄, CsF) is cleaving the TMS ether.Switch to a weaker base like potassium carbonate (K₂CO₃).[2] Run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C).
Complete desilylation Fluoride activator: If using a fluoride source (e.g., TBAF), it is aggressively cleaving the TMS ether.Reduce the amount of fluoride activator to catalytic quantities. Alternatively, explore fluoride-free activation protocols where applicable.[2]
Protodesilylation (TMS replaced by H) Presence of water: Moisture in the solvent or reagents provides a proton source for hydrolysis.Rigorously dry all solvents, reagents, and glassware. Run the reaction under a strict inert atmosphere (Nitrogen or Argon).[2]
Diagram 2: Troubleshooting Workflow for Cross-Coupling

start TMS Cleavage Observed in Cross-Coupling? base_check Is a strong base (e.g., K₃PO₄, CsF) used? start->base_check fluoride_check Is a fluoride source (e.g., TBAF) present? base_check->fluoride_check No sol_base Action: Switch to weaker base (e.g., K₂CO₃). Lower reaction temperature. base_check->sol_base Yes water_check Are conditions strictly anhydrous? fluoride_check->water_check No sol_fluoride Action: Reduce fluoride to catalytic amount or use fluoride-free protocol. fluoride_check->sol_fluoride Yes sol_water Action: Rigorously dry all reagents/solvents. Use inert atmosphere. water_check->sol_water No sol_final If cleavage persists, replace TMS with a more robust group (e.g., TBS). water_check->sol_final Yes sol_base->sol_final sol_fluoride->sol_final sol_water->sol_final

Caption: A decision tree for troubleshooting TMS ether cleavage.

Part 3: Proactive Prevention & Best Practices

The most effective troubleshooting is prevention. This section focuses on strategic choices you can make before starting your reaction sequence.

The Best Preventative Strategy: Choose a More Robust Protecting Group

For multi-step syntheses, the single most effective way to prevent premature cleavage is to replace the TMS group with a more stable silyl ether. The stability of silyl ethers is directly related to the steric bulk around the silicon atom.[3][5]

Table 2: Comparative Stability of Common Silyl Ethers

Silyl GroupAbbreviationRelative Rate of Acidic HydrolysisKey Characteristics & Cleavage Conditions
TrimethylsilylTMS~1Highly labile. Cleaved by mild acid, protic solvents, or fluoride.[1]
TriethylsilylTES~64Intermediate stability. More robust than TMS but still cleaved by moderate acid or TBAF.[10][11]
tert-ButyldimethylsilylTBS / TBDMS~20,000Highly Recommended. Stable to a wide range of conditions, including most bases and mild acids. Requires strong acid (e.g., TFA) or a dedicated fluoride source (e.g., TBAF, HF•Py) for cleavage.[3][5]
TriisopropylsilylTIPS~700,000Extremely robust. Used when exceptional stability is required. Requires forcing conditions for cleavage, allowing for high selectivity.[1][10]
tert-ButyldiphenylsilylTBDPS>5,000,000Very high stability, particularly towards acidic conditions.[12]

Relative rates are approximate and can vary with substrate and conditions. Data synthesized from multiple sources.[5][10]

Protocol 1: Control Experiment to Test TMS Ether Stability

Before committing to a large-scale reaction, validate the stability of your starting material under the planned conditions. This is a critical self-validating step.

  • Setup: In a reaction vial, add your Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane (1.0 equiv) and an internal standard (e.g., dodecane).

  • Reagents: Add the solvent and all other reagents for your planned reaction (e.g., base, additives) EXCEPT for the key reactant or catalyst (e.g., do not add the boronic acid or palladium catalyst for a Suzuki reaction).

  • Conditions: Stir the mixture at the intended reaction temperature for the planned duration of the reaction.

  • Analysis: Take aliquots at regular intervals (e.g., 1 hour, 4 hours, 24 hours) and analyze by GC-MS or LC-MS.

  • Evaluation: If you observe >5-10% conversion of your starting material to the deprotected phenol, your conditions are too harsh for the TMS group. You must either modify the conditions (milder base, lower temperature) or, more reliably, switch to a more robust protecting group as detailed below.[2]

Protocol 2: Synthesis of the More Robust tert-Butyldimethylsilyl (TBS) Ether Analog

This protocol describes the protection of 3'-Nitro-[1,1'-biphenyl]-4-ol with the more stable TBS group.

  • Materials: 3'-Nitro-[1,1'-biphenyl]-4-ol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv), Imidazole (2.5 equiv), and anhydrous N,N-Dimethylformamide (DMF).

  • Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the 3'-Nitro-[1,1'-biphenyl]-4-ol and imidazole.

  • Dissolution: Add anhydrous DMF and stir until all solids have dissolved.

  • Silylation: Add the TBDMSCl portion-wise at room temperature. The reaction is typically exothermic.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tert-Butyl-dimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane.

By investing time in proactive protection with a more suitable group like TBS, you will save significant time and resources by avoiding failed reactions and difficult purifications downstream.

References
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Gelest Technical Library. Deprotection of Silyl Ethers. [Link]

  • Madsen, R., et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 108-120. [Link]

  • ChemHelper. Silyl Protection of Alcohols: TMSCl vs TBSCl. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • OpenOChem Learn. Protection of Alcohols. [Link]

  • Otsuki, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9343–9349. [Link]

  • Henegar, K. E., & Lira, R. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. The Journal of Organic Chemistry, 77(6), 2999-3004. [Link]

  • Yoshimura, A., et al. (2017). 2-(Trimethylsilyl)phenyl Trimethylsilyl Ethers as Stable and Readily Accessible Benzyne Precursors. The Journal of Organic Chemistry, 82(6), 3043-3053. [Link]

  • Nakao, R., et al. (2023). Diverse Alkyl–Silyl Cross-Coupling via Homolysis of Unactivated C(sp3)–O Bonds with the Cooperation of Gold Nanoparticles and Amphoteric Zirconium Oxides. ACS Catalysis, 13(5), 3299-3307. [Link]

  • Wang, Y., et al. (2026). Photoelectrochemical Valorization of Nitromethane for Oxime Synthesis. ACS Catalysis. [Link]

  • Vaia. Propose a mechanism for the reaction of cyclohexyl TMS ether with LiF. [Link]

  • Wikipedia. Silyl ether. [Link]

  • Gelest Technical Library. Silyl Groups. [Link]

  • Wuts, P. G. M. (2005). tert-Buyldiphenylsilylethyl (“TBDPSE”): A Practical Protecting Group for Phenols. The Journal of Organic Chemistry, 70(3), 1154-1157. [Link]

  • Firouzabadi, H., et al. A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(12), 2829-2834. [Link]

  • Wang, B., et al. (2012). Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. Advanced Materials, 24(10), 1396-1400. [Link]

  • Taniguchi, T., & Ogasawara, K. (2002). TMS Triflate-Catalyzed Cleavage of Prenyl (3-Methylbut-2-enyl) Ester. Organic Letters, 4(11), 1851-1853. [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 448-452. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2004). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 69(20), 6961-6963. [Link]

  • Bychkov, D. A., et al. (2025). Using methods of DFT, we investigated the effect of electron withdrawing and electron donating groups on the relative stability of tentative glycosyl donor reaction intermediates. Molecules, 30(2), 265. [Link]

Sources

Optimization

Improving reaction yield in the synthesis of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

Welcome to the technical support guide for the synthesis of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial silylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low or non-existent yield in this synthesis?

A1: The most frequent culprit is the presence of moisture. Trimethylsilyl (TMS) ethers are highly susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] Any water in the glassware, solvents, or reagents will consume the silylating agent and cleave the desired product. Ensuring all components are rigorously dried is paramount.

Q2: Which silylating agent is best for this reaction?

A2: The choice depends on the scale and desired reactivity.

  • Trimethylsilyl chloride (TMSCl) is cost-effective and common but requires a base (like triethylamine or imidazole) to neutralize the HCl byproduct.[3]

  • Hexamethyldisilazane (HMDS) is a powerful silylating agent that produces ammonia as a byproduct, which can often be removed by evaporation. It can sometimes be used without a catalyst, but acidic catalysts are often employed for phenols.[4][5]

  • N,O-Bis(trimethylsilyl)acetamide (BSA) is highly reactive and produces a neutral, volatile byproduct (N-methyl-trimethylsilyl-acetamide), simplifying workup.[1]

For this specific synthesis, TMSCl with imidazole in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is a reliable and widely-used method.[3]

Q3: My reaction works, but the product decomposes during purification on a silica gel column. Why?

A3: The silica gel itself is the problem. Standard silica gel is acidic (pKa ~4-5) and can readily cleave the acid-labile TMS ether during chromatography.[1] To avoid this, you can either:

  • Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent.

  • Use a different purification method, such as distillation under reduced pressure if the product is sufficiently volatile, or use a less acidic stationary phase like neutral alumina.

  • Often, if the reaction goes to completion, a simple aqueous workup followed by solvent removal is sufficient to yield a product of high purity without chromatography.[1]

Troubleshooting Guide: In-Depth Scenarios

Scenario 1: Low or No Product Formation

You've run the reaction and TLC analysis shows only the starting material, 4-hydroxy-3'-nitrobiphenyl.

A diagnostic workflow for troubleshooting low reaction yields.

  • Issue: Inactive Silylating Agent: Trimethylsilyl chloride (TMSCl) is highly reactive towards water. If an older bottle has been opened multiple times, it may be partially or fully hydrolyzed.

    • Solution: Use a new, sealed bottle of TMSCl or distill the reagent from a small amount of a non-nucleophilic base like calcium hydride before use.

  • Issue: Insufficiently Strong Base: For the silylation of a phenol, a suitable base is required to deprotonate the hydroxyl group, making it a more potent nucleophile.

    • Solution: Imidazole is often superior to triethylamine as it is proposed to form a highly reactive N-trimethylsilylimidazole intermediate.[6] Ensure the base is anhydrous and used in sufficient quantity (typically 1.1 to 2.5 equivalents).

  • Issue: Poor Solubility or Low Temperature: The starting biphenyl alcohol may have limited solubility in some solvents at room temperature, slowing the reaction.

    • Solution: Switching from a less polar solvent like DCM to a more polar aprotic solvent like DMF can enhance solubility and reaction rates.[3] Gentle heating (e.g., to 40-50 °C) can also significantly accelerate the reaction.

Scenario 2: Product Decomposition During Workup or Storage

The reaction appears successful by TLC, but the isolated yield is low, or the purified product reverts to the starting material over time.

  • Issue: Acidic Workup: Washing the reaction mixture with acidic solutions (e.g., dilute HCl or NH₄Cl) to remove the amine base will rapidly cleave the TMS ether.[2] Trimethylsilyl ethers are exceptionally labile under acidic conditions.[1]

    • Solution: Perform a neutral or slightly basic workup. Dilute the reaction mixture with a non-polar solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.[1]

  • Issue: Hydrolysis on Storage: The purified product can hydrolyze upon exposure to atmospheric moisture, especially if trace acidic or basic impurities remain.

    • Solution: Store the final product under an inert atmosphere (N₂ or Ar) in a sealed vial, preferably in a freezer. Ensure the product is free from any residual acid or base from the workup.

Optimized Experimental Protocol

This protocol is based on the highly reliable Corey procedure for silylation.[3]

Materials:

  • 4-hydroxy-3'-nitrobiphenyl (1.0 eq)

  • Trimethylsilyl chloride (TMSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous glassware and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3'-nitrobiphenyl (1.0 eq) and imidazole (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DCM or DMF via syringe to achieve a concentration of approximately 0.1-0.5 M. Stir until all solids are dissolved.

  • Reagent Addition: Slowly add TMSCl (1.2 eq) to the stirred solution at room temperature. A white precipitate of imidazole hydrochloride will form immediately.[1]

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product will have a higher Rf value than the starting phenol.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, use flash chromatography with silica gel that has been pre-treated with triethylamine (e.g., using an eluent containing 1% Et₃N) or use distillation under high vacuum.

Data Summary

Silylating AgentBase/CatalystTypical SolventByproductRelative Reactivity
TMSCl Imidazole, Et₃NDCM, DMFAmine HydrochlorideHigh
HMDS (Iodine, Sac)Neat, TolueneAmmoniaModerate to High[4]
BSA None neededACN, DCMN-TMS-acetamideVery High[1]
TMSOTf 2,6-LutidineDCMLutidinium TriflateExtremely High[3]
Table comparing common trimethylsilylating agents for phenols.

References

  • White, J. D., & Carter, R. G. (n.d.). Silyl Ethers in Synthesis. This comprehensive chapter covers the preparation, cleavage, and reactivity of various silyl ethers, highlighting their lability.
  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). While discussing TBDMS ethers, this source explains the Corey protocol using imidazole, which is directly applicable to TMS ethers. [Link]

  • Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.). Provides detailed information on the relative stability of silyl ethers and various deprotection protocols, emphasizing their sensitivity to acid and fluoride ions. [Link]

  • Silyl ether synthesis by silylation or cyanosilylation - Organic Chemistry Portal. (n.d.). Details various methods for silyl ether formation, including the use of HMDS with an iodine catalyst. [Link]

  • Karimi, B., & Golshani, B. (2000). Iodine as an efficient and practically neutral catalyst for trimethylsilylation of a variety of alcohols with 1,1,1,3,3,3-Hexamethyldisilazane (HMDS). The Journal of Organic Chemistry, 65(22), 7228–7230.
  • Silyl ether - Wikipedia. (n.d.). The Wikipedia entry offers a good overview of silyl ethers, including the standard Corey protocol for their formation using silyl chlorides and an amine base in DMF or DCM. [Link]

  • Catalyst-free and Highly Efficient O-Silylation of Alcohols and Phenols. (2022). Chemical Journal of Chinese Universities, 43(2). This article discusses catalyst-free methods using HMDS for the silylation of various alcohols and phenols. [Link]

  • Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. (2021). This paper discusses various chemical methods for silylation as a background to its biocatalytic focus, mentioning reagents like silyl chlorides, BSA, and HMDS. [Link]

Sources

Troubleshooting

Handling moisture sensitivity and storage of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

Welcome to the Technical Support Center for handling and storing Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane . This compound is a specialized trimethylsilyl (TMS) ether of a biphenyl phenol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane . This compound is a specialized trimethylsilyl (TMS) ether of a biphenyl phenol. Due to the inherent chemical properties of the silicon-oxygen bond, this reagent presents specific challenges regarding moisture sensitivity and degradation.

This guide is designed for researchers and drug development professionals to provide authoritative, field-proven methodologies for maintaining the structural integrity of this compound from storage to experimental execution.

Mechanistic Causality of Moisture Sensitivity

To handle Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane effectively, one must understand why it degrades. The trimethylsilyl (TMS) group is the smallest and least sterically hindered of all common silyl protecting groups[1]. Because the silicon atom lacks bulky substituents (unlike TBS or TIPS groups), it is highly exposed to nucleophilic attack[1].

When exposed to atmospheric moisture, water molecules act as nucleophiles, attacking the silicon center in an SN2-like mechanism[2]. This forms a transient pentacoordinate intermediate that rapidly collapses, cleaving the Si-O bond. The result is the irreversible hydrolysis of your reagent back into the parent phenol (3'-nitro-[1,1'-biphenyl]-4-ol) and siloxane byproducts (such as trimethylsilanol or hexamethyldisiloxane)[2][3]. This reaction is further accelerated by trace amounts of acid or base[1][4].

Hydrolysis A Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane (Intact TMS Ether) B Atmospheric Moisture (H2O) Nucleophilic Attack on Si A->B Exposure to Air C Transition State [R-O···Si(CH3)3···OH2] B->C D Cleavage of Si-O Bond C->D E 3'-nitro-[1,1'-biphenyl]-4-ol (Free Phenol) D->E F Trimethylsilanol / Hexamethyldisiloxane (Siloxane Byproducts) D->F

Mechanistic pathway of TMS ether hydrolysis upon exposure to atmospheric moisture.

Quantitative Data on Stability & Storage

The vulnerability of the TMS group necessitates strict storage protocols. The tables below summarize the relative stability of silyl ethers and the expected integrity of your compound under various storage conditions.

Table 1: Relative Resistance of Silyl Ethers to Hydrolysis [1] This data highlights why TMS ethers require significantly more rigorous handling than other silyl derivatives.

Silyl Protecting GroupSteric BulkRelative Resistance (Acidic Media)Relative Resistance (Basic Media)
TMS (Trimethylsilyl) Low 1 (Baseline) 1 (Baseline)
TES (Triethylsilyl)Moderate6410 - 100
TBS (tert-Butyldimethylsilyl)High20,00020,000
TIPS (Triisopropylsilyl)Very High700,000100,000

Table 2: Storage Conditions and Expected Reagent Integrity [5]

Storage MethodAtmosphereTemperatureExpected Integrity / Shelf Life
Benchtop, standard screw capAmbient Air20 °C< 24 hours (Rapid hydrolysis)
Desiccator (Silica Gel)Dry Air20 °C1 - 2 weeks
Crown-cap with PTFE linerArgon / Nitrogen4 °C6 - 12 months
GloveboxArgon (<1 ppm H₂O)-20 °C> 12 months

Troubleshooting & FAQs

Q: I observed a white precipitate or cloudiness forming in the reagent bottle over time. What is it? A: The cloudiness is a direct visual indicator of hydrolysis. The white precipitate is likely polymerized siloxanes (such as hexamethyldisiloxane), which are the byproducts of the cleaved trimethylsilyl group reacting with itself[3][6]. If you observe this, the concentration of your active reagent has decreased, and the parent phenol is now present in the mixture.

Q: How do I prevent pulling moist air into the reagent bottle when withdrawing a sample with a syringe? A: Withdrawing liquid with a syringe creates a partial vacuum inside the sealed bottle, which can pull moist ambient air through the pierced septum. To prevent this, you must provide a blanket of dry nitrogen or argon. Use a Sure/Seal™ septum inlet transfer adapter or insert a secondary needle connected to an inert gas bubbler (with low positive pressure) to replace the withdrawn volume with dry gas.

Q: Can I purify the compound if it has partially hydrolyzed? A: Yes, but it requires re-silylation. You cannot easily separate the parent phenol from the TMS ether without risking further hydrolysis on silica gel (which is slightly acidic and contains water). The standard recovery protocol is to subject the crude mixture to a fresh silylation reaction using Chlorotrimethylsilane (TMSCl) and a non-nucleophilic base (like imidazole or triethylamine) in anhydrous dichloromethane, followed by an anhydrous workup[1][2].

Self-Validating Experimental Protocols

To ensure scientific integrity, all handling of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane must be performed using Schlenk line techniques or a glovebox[7]. The following protocol utilizes a self-validating feedback loop to guarantee an anhydrous environment.

Protocol: Anhydrous Syringe Transfer via Schlenk Line

Objective: Transfer the TMS ether from its storage vessel to a reaction flask without inducing hydrolysis.

Step-by-Step Methodology:

  • Glassware Preparation: Dry a Schlenk flask and all syringes/needles in an oven at >100 °C for at least 4 hours (preferably overnight) to remove adsorbed water[8].

  • Hot Assembly: Remove the glassware from the oven and immediately assemble it hot. Connect the Schlenk flask to the Schlenk line vacuum manifold.

  • Cycling (The Purge): Perform three consecutive vacuum/inert gas cycles.

    • Causality: A 100 mL flask filled with air contains ~1 mmol of O₂ and atmospheric moisture. Evacuating to 0.1 mbar reduces this to trace levels[9]. Backfilling with Argon (which is denser than Nitrogen) provides a heavy inert blanket[8].

  • Syringe Purging: Insert the oven-dried needle through the septum of the Schlenk flask (now under positive Argon pressure). Draw Argon into the syringe and expel it outside. Repeat 3 times to purge the syringe barrel[10].

  • Reagent Extraction: Insert the purged syringe into the crown-cap bottle of the TMS ether. Simultaneously, ensure a positive pressure line of Argon is connected to the bottle (via a Sure/Seal adapter) to fill the displaced volume. Withdraw the required volume.

  • Transfer: Transfer the reagent into the prepared Schlenk flask.

  • Self-Validation Step (Spectroscopic Quality Control): To validate that your transfer technique was perfectly anhydrous, take a 10 µL aliquot of the transferred solution and run a rapid IR spectrum.

    • Success: The presence of a strong Si-O stretching band at 1050-1100 cm⁻¹ and the complete absence of a broad O-H stretching band at 3200-3500 cm⁻¹ confirms the integrity of the TMS ether[2].

SchlenkWorkflow N1 Oven-Dry Glassware (>100°C, Overnight) N2 Assemble Hot Under Vacuum N1->N2 N3 Cycle Vacuum/Inert Gas (3x Repetitions) N2->N3 N4 Positive Argon Pressure Established N3->N4 N5 Anhydrous Syringe Transfer of TMS Ether N4->N5

Standard Schlenk line workflow for the anhydrous transfer of moisture-sensitive reagents.

References

  • Any advice transferring & storing of organosilane coupling agent? - ResearchGate.
  • Insights into the Hydrolytic Polymerization of Trimethoxymethylsilane. Crystal Structure of (MeO) 2 MeSiONa - ACS Publications.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. University of Pittsburgh.
  • The Schlenk Line Survival Guide. Schlenk Line Survival Guide.
  • Keeping air and moisture out. VACUUBRAND.
  • Organosilane Technology in Coating Applications: Review and Perspectives. Russo Industrial.
  • Silyl ether - Wikipedia. Wikipedia.
  • Chlorotrimethylsilane as a Protecting Group in Organic Chemistry: An In-depth Technical Guide. Benchchem.
  • An Illustrated Guide to Schlenk Line Techniques - ACS Publications.
  • Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Molecular Inorganic Chemistry.
  • Organosilane deposition for microfluidic applic

Sources

Optimization

Technical Support Center: Optimizing Silica Gel Column Chromatography for Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purification of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purification of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane .

This molecule presents a unique chromatographic challenge due to its structural dichotomy: it features a highly lipophilic and UV-active biphenyl core, a strongly polar and electron-withdrawing 3'-nitro group, and a highly acid-sensitive trimethylsilyl (TMS) ether protecting a phenolic oxygen. The guidelines below synthesize mechanistic causality with field-proven protocols to ensure high-yield, high-purity isolation without degradation.

Part 1: Core Principles & Mechanistic Insights

The Vulnerability of Phenolic TMS Ethers

The silicon-oxygen bond in trimethylsilyl (TMS) ethers is highly susceptible to acid-catalyzed hydrolysis. The general order of stability for silyl ethers is TMS < TES < TBS < TIPS < TBDPS[1]. Because your target molecule is a TMS ether of a phenol (biphenyl-4-ol), it is exceptionally labile. Phenoxide is an excellent leaving group compared to an aliphatic alkoxide, making the Si-OAr bond highly prone to cleavage. Standard silica gel contains acidic silanol groups (pKa ~4.5–5.5) which act as proton donors, rapidly cleaving the TMS group to yield the free 3'-nitro-[1,1'-biphenyl]-4-ol during purification.

The Role of Triethylamine (Et₃N) Deactivation

To prevent on-column degradation, the stationary phase must be neutralized. Adding 1–5% (v/v) Triethylamine (Et₃N) to the eluent neutralizes the acidic silanols, forming a protective buffer layer on the silica gel[2]. This shifts the local environment from acidic to slightly basic, effectively shutting down the hydrolysis pathway.

Biphenyl & Nitro Group Dynamics

The biphenyl core provides strong UV absorbance (ideal for 254 nm detection) and overall lipophilicity. However, the 3'-nitro group introduces a strong dipole that interacts with the silica surface via hydrogen bonding and dipole-dipole interactions. This requires a carefully balanced non-polar to slightly polar aprotic solvent system (e.g., Hexanes/Ethyl Acetate) to prevent the nitro group from causing severe peak tailing.

Mechanism A Trimethyl[(3'-nitro[1,1'-biphenyl] -4-yl)oxy]silane B Acidic Silica Gel (Active Silanols) A->B Unbuffered Column E Et3N Deactivated Silica (Neutralized Silanols) A->E 1-5% Et3N Added C Hydrolysis Pathway (Degradation) B->C H+ Transfer D Free Phenol + TMS-OH C->D F Intact Elution (High Yield) E->F Protected TMS Ether

Caption: Mechanistic pathway of TMS cleavage on acidic silica vs. protection via Et₃N deactivation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my compound degrade into the free phenol during purification? A1: The acidic silanols on the silica gel protonate the phenolic oxygen. Because the resulting biphenyl phenoxide is a stable leaving group, ambient moisture or the silanols themselves attack the silicon atom, cleaving the TMS group[1]. This degradation is accelerated if the compound spends too much time on the column.

Q2: How much Triethylamine should I use, and do I need to pre-treat the column? A2: Use 1% to 2% (v/v) Et₃N in your eluent. Yes, pre-equilibration is mandatory. You must flush the packed column with 2–3 column volumes (CV) of the Et₃N-spiked solvent before loading your sample. If the sample touches unbuffered silica, it will degrade instantly[2].

Q3: My compound is streaking on the TLC/Column. Is it the nitro group or the TMS ether? A3: It could be both, but you can diagnose this with a 2D TLC .

  • Nitro Group Tailing: If the spot is teardrop-shaped but remains a single entity, the polar nitro group is interacting with the silica. Slightly increasing the polarity of the eluent (e.g., adding more EtOAc) will sharpen the band.

  • TMS Cleavage: If you see a continuous vertical streak connecting a high R_f spot (intact TMS ether) to a low R_f spot (free phenol), your compound is actively hydrolyzing on the plate/column. Ensure your TLC plates are also pre-treated with Et₃N.

Q4: Can I use methanol or ethanol in my eluent to push the compound off the column? A4: Absolutely not. Protic solvents, especially in the presence of silica, will cause rapid solvolysis of the TMS ether[1]. Stick strictly to anhydrous aprotic solvents like Hexanes, Ethyl Acetate, or Dichloromethane (DCM).

Q5: Should I use dry loading or wet loading for this compound? A5: Wet loading is strongly preferred. Dry loading requires evaporating the compound onto silica gel, which maximizes surface area contact with acidic silanols for an extended period, guaranteeing degradation. If you must dry load due to severe solubility issues, use deactivated Celite instead of silica gel.

Part 3: Step-by-Step Experimental Protocol

This protocol utilizes automated or manual flash chromatography principles to minimize residence time, which is critical for sensitive compounds[3].

Solvent and Column Preparation
  • Prepare your mobile phase: Mix Hexanes and Ethyl Acetate (e.g., 9:1 v/v) and add exactly 1% (v/v) Triethylamine. Mix thoroughly.

  • Slurry pack the silica gel column using the buffered solvent system.

  • Self-Validation Step: Flush the packed column with at least 2 Column Volumes (CV) of the buffered solvent to ensure complete neutralization of the stationary phase.

Sample Loading (Wet Loading)
  • Dissolve the crude Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane in the absolute minimum amount of a non-polar aprotic solvent (e.g., 1:1 Hexane/DCM). Do not use pure DCM if it can be avoided, as it may disrupt the initial band formation.

  • Carefully apply the dissolved sample directly to the flat sand layer at the top of the column using a long glass pipette.

  • Allow the sample to drain just to the top of the sand layer. Rinse the flask with an additional 0.5 mL of solvent and apply to the column to ensure quantitative transfer.

Flash Elution & Recovery
  • Carefully fill the column with the buffered eluent.

  • Apply positive pressure (nitrogen or air) to achieve a rapid flow rate (flash chromatography). The goal is to minimize the time the molecule spends on the stationary phase[3].

  • Collect fractions rapidly. Monitor via UV detection (254 nm) taking advantage of the strongly absorbing biphenyl chromophore.

  • Critical Step: Immediately concentrate the product-containing fractions in vacuo. Prolonged exposure to concentrated Et₃N and trace moisture in the collection tubes can lead to delayed degradation.

Workflow S1 1. Solvent Preparation Hexane/EtOAc + 1% Et3N S2 2. Column Equilibration Flush with 2-3 column volumes S1->S2 S3 3. Wet Loading Dissolve in minimal Hexane/DCM S2->S3 S4 4. Flash Elution Apply positive pressure S3->S4 S5 5. Fraction Collection Immediate concentration in vacuo S4->S5

Caption: Step-by-step workflow for the buffered flash chromatography of sensitive TMS ethers.

Part 4: Quantitative Data & Optimization Tables

Table 1: Relative Stability of Common Silyl Ethers[1]

Protecting GroupStructureSteric BulkStability to Acidic SilicaRecommended Chromatography Action
TMS -Si(CH₃)₃LowHighly Labile Requires 1-5% Et₃N buffer
TES -Si(CH₂CH₃)₃ModerateModerately LabileRequires 1% Et₃N buffer
TBS / TBDMS -Si(CH₃)₂(t-Bu)HighStableStandard silica usually acceptable
TIPS -Si(CH(CH₃)₂)₃Very HighVery StableStandard silica acceptable
TBDPS -Si(Ph)₂(t-Bu)Extremely HighExtremely StableStandard silica acceptable

Table 2: Recommended Solvent Systems for Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

Solvent System (v/v)AdditiveExpected R_f RangeNotes
Hexanes / EtOAc (95:5)1% Et₃N0.20 - 0.35Ideal for separating non-polar impurities.
Hexanes / EtOAc (90:10)1% Et₃N0.40 - 0.55Best balance of speed and resolution. Overcomes nitro group tailing.
Hexanes / DCM (70:30)1% Et₃N0.30 - 0.45Alternative if EtOAc causes co-elution with specific reaction byproducts.

References[3] Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today.https://www.chromatographytoday.com/[1] Technical Support Center: Prevention of Silyl Ether Degradation in Experiments. BenchChem.https://www.benchchem.com/[2] Asymmetric Synthesis of (−)-6-Desmethyl-Fluvirucinine A 1 via Conformationally-Controlled Diastereoselective Lactam-Ring Expansions. MDPI. https://www.mdpi.com/

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During the Hydrogenation of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

Welcome to the technical support center dedicated to the selective hydrogenation of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. This guide is designed for researchers, chemists, and process development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the selective hydrogenation of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. This guide is designed for researchers, chemists, and process development professionals to provide in-depth solutions to common challenges encountered during this critical transformation. The reduction of the nitro group in this molecule is a key step in the synthesis of advanced intermediates, but it is often complicated by the presence of a labile trimethylsilyl (TMS) ether and a reducible biphenyl core. This document provides troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high yields and purity.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during your experiments, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction is suffering from low yields due to significant desilylation. How can I prevent the cleavage of the TMS ether?

Root Cause Analysis: The trimethylsilyl (TMS) ether is susceptible to cleavage under both acidic and basic conditions. The source of these conditions can be subtle, including acidic or basic residues on the catalyst support, impurities in the solvent, or the generation of acidic byproducts. The resulting silanol is also a potential catalyst poison.

Solutions:

  • Catalyst Support Selection: Opt for neutral catalyst supports. While palladium on carbon (Pd/C) is a common choice, its surface can have acidic functional groups. Consider using palladium on calcium carbonate (Pd/CaCO3) or barium sulfate (Pd/BaSO4) to minimize acidity.

  • Solvent and Reagent Purity: Ensure that your solvents are of high purity and free from acidic or basic impurities. For instance, technical-grade ethanol can contain acidic contaminants. Using freshly distilled or anhydrous solvents is recommended.

  • pH Control: If acidic conditions are suspected, the addition of a small amount of a non-nucleophilic base, such as a hindered amine (e.g., diisopropylethylamine), can be beneficial. However, exercise caution as basic conditions can also promote desilylation.

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of desilylation more than the rate of hydrogenation.

  • Alternative Hydrogen Sources: In some cases, transfer hydrogenation using a neutral hydrogen donor like triethylsilane with a palladium catalyst can provide a milder reaction environment.[1][2]

Question 2: I am observing byproducts that indicate hydrogenation of the biphenyl rings. How can I enhance chemoselectivity for the nitro group?

Root Cause Analysis: The biphenyl system can undergo hydrogenation, especially under forcing conditions such as high hydrogen pressure, elevated temperatures, or with highly active catalysts like rhodium or ruthenium.[3][4]

Solutions:

  • Catalyst Choice: While palladium is generally effective, platinum-based catalysts, such as platinum(IV) oxide (PtO2) or platinum on carbon (Pt/C), can offer higher selectivity for nitro group reduction over arene hydrogenation.[5] In some cases, a "poisoned" or deactivated catalyst, such as sulfided platinum on carbon, can be highly effective in preventing unwanted side reactions.[5]

  • Reaction Condition Optimization:

    • Pressure: Operate at lower hydrogen pressures (e.g., 1-4 bar).

    • Temperature: Maintain a low to moderate reaction temperature (e.g., 25-40°C). Many nitro group reductions are exothermic, so proper temperature control is crucial.[6][7]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC, HPLC, or by measuring hydrogen uptake. Stop the reaction as soon as the starting material is consumed to prevent over-reduction.

Question 3: My hydrogenation reaction is sluggish or stalls before completion. What are the common causes and remedies?

Root Cause Analysis: Incomplete reactions are often due to poor catalyst activity, the presence of catalyst poisons, or mass transfer limitations.

Solutions:

  • Catalyst Activity: Use a fresh, high-quality catalyst. Catalysts can lose activity over time or through improper storage.

  • Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. Common poisons include sulfur compounds, halides, and some nitrogen-containing functional groups.[6] Purifying the starting material can resolve this issue.

  • Mass Transfer: Ensure efficient stirring to maintain the solid catalyst in suspension and facilitate the transport of hydrogen gas to the catalyst surface.

  • Solvent Selection: The choice of solvent can impact catalyst activity and substrate solubility. Protic solvents like ethanol and methanol are generally good choices for nitro group reductions.[8]

Frequently Asked Questions (FAQs)

What is the best "first-pass" catalyst for this hydrogenation?

For initial screening, 5% or 10% Palladium on Carbon (Pd/C) is a robust and widely used catalyst for nitro group reductions. It is a good starting point due to its high activity. If you observe side reactions like biphenyl hydrogenation, switching to a platinum-based catalyst would be the next logical step.

How do I select the appropriate solvent?

The ideal solvent should fully dissolve the starting material and be inert under the reaction conditions. A summary of common solvents is provided in the table below.

SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78Excellent choice for many nitro hydrogenations.
MethanolPolar Protic65Can sometimes lead to faster reactions than ethanol.[8]
Ethyl AcetatePolar Aprotic77Good alternative if protic solvents cause issues.
Tetrahydrofuran (THF)Polar Aprotic66A common solvent for hydrogenations.

What are the key safety considerations for this reaction?

  • Exothermic Reaction: The hydrogenation of nitro compounds is often highly exothermic.[7][9] It is critical to monitor and control the reaction temperature, especially on a larger scale.

  • Pyrophoric Catalysts: Palladium and platinum on carbon can be pyrophoric, especially after filtration when exposed to air.[10] Always keep the catalyst wet with solvent during handling and filtration.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated area, and all equipment is properly grounded.

Experimental Protocols & Visual Guides

Recommended Starting Protocol for Hydrogenation
  • Preparation: In a suitable hydrogenation vessel, add Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 5% Pd/C (1-5 mol% Pd).

  • Solvent Addition: Add a suitable solvent, such as ethanol, to achieve a substrate concentration of 0.1-0.5 M.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 1-4 bar of hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature (25°C).

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, ensuring the celite pad is kept wet with solvent. Rinse the filter cake with the reaction solvent. The filtrate can then be concentrated under reduced pressure to yield the crude product.

Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Amine check_impurities Analyze crude product by LC-MS or NMR start->check_impurities desilylation Desilylation observed? check_impurities->desilylation ring_reduction Biphenyl reduction observed? desilylation->ring_reduction No desilylation_sol Implement Solutions for Desilylation: - Use neutral catalyst support (e.g., Pd/CaCO3) - Use high-purity solvents - Lower reaction temperature desilylation->desilylation_sol Yes incomplete_rxn Incomplete reaction? ring_reduction->incomplete_rxn No ring_reduction_sol Implement Solutions for Ring Reduction: - Lower H2 pressure and temperature - Switch to a more selective catalyst (e.g., PtO2) - Monitor reaction closely ring_reduction->ring_reduction_sol Yes incomplete_rxn_sol Implement Solutions for Incomplete Reaction: - Use fresh catalyst - Check for catalyst poisons - Increase agitation incomplete_rxn->incomplete_rxn_sol Yes end Optimized Reaction incomplete_rxn->end No desilylation_sol->end ring_reduction_sol->end incomplete_rxn_sol->end

Caption: Troubleshooting Decision Tree for Low Yields.

Potential Reaction Pathways

G SM Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane Product 3'-Amino-[1,1'-biphenyl]-4-yloxy(trimethyl)silane SM->Product Desired Hydrogenation (H2, Catalyst) Desilylated_P 3'-Amino-[1,1'-biphenyl]-4-ol (Desilylation) Product->Desilylated_P Acid/Base Ring_Reduced_P Ring Hydrogenated Byproduct (Over-reduction) Product->Ring_Reduced_P Harsh Conditions

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering low aqueous solubility with Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. The following...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering low aqueous solubility with Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. The following question-and-answer format addresses common challenges and offers field-proven solutions to enhance the dissolution of this compound in aqueous media for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low aqueous solubility of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane?

A1: The poor water solubility of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane is primarily due to its chemical structure. The molecule possesses a large, nonpolar biphenyl core and a trimethylsilyl group, both of which are hydrophobic. While the nitro group introduces some polarity, it is insufficient to overcome the hydrophobicity of the rest of the molecule. This inherent lipophilicity leads to unfavorable interactions with the highly polar water molecules, resulting in limited solubility.

Furthermore, silyl ethers like this compound can be susceptible to hydrolysis in aqueous environments, especially under acidic or basic conditions.[1][2] This reaction cleaves the silicon-oxygen bond, yielding the corresponding alcohol (4-hydroxy-3'-nitro-1,1'-biphenyl) and a silanol, which can further react to form a disiloxane.[1] The stability of the trimethylsilyl (TMS) ether is generally low compared to other silyl ethers, making it prone to cleavage.[3][4]

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the compound's solubility?

A2: Absolutely. Inconsistent results in biological assays are a classic symptom of poor compound solubility. If Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane is not fully dissolved in your aqueous assay media, it can lead to:

  • Precipitation: The compound may fall out of solution over time, leading to a lower effective concentration than intended.

  • Inaccurate Dosing: Undissolved particles will not be bioavailable to the cells, causing significant variability in the dose-response relationship.

  • Assay Interference: Precipitated compound can interfere with optical measurements (e.g., absorbance, fluorescence) used in many assay readouts.

It is crucial to ensure complete dissolution of the compound before and during your experiments to obtain reliable and reproducible data.

Troubleshooting Guides

This section provides a systematic approach to addressing the low aqueous solubility of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. We will progress from simple solvent-based strategies to more advanced formulation techniques.

Initial Assessment: Understanding Your Compound
Strategy 1: Co-Solvent Systems

One of the most direct methods to improve the solubility of hydrophobic compounds is the use of a water-miscible organic co-solvent.[5] Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the solute and the solvent.[6]

Q3: Which co-solvents are recommended, and what are the optimal concentrations?

A3: Common co-solvents for solubilizing poorly water-soluble drugs include:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycol (PEG) , particularly PEG 300 and PEG 400

Experimental Protocol: Co-Solvent Solubility Screen

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Serial Dilution: Create a series of dilutions of the stock solution into your aqueous experimental buffer. It is critical to add the stock solution to the buffer and not the other way around to avoid precipitation.

  • Visual Inspection: Observe the solutions for any signs of precipitation (cloudiness, visible particles) immediately after mixing and after a period of incubation (e.g., 1-2 hours) at the experimental temperature.

  • Determine Maximum Aqueous Concentration: The highest concentration that remains clear is the approximate limit of solubility with that percentage of co-solvent.

Data Presentation: Co-Solvent Solubility Limits

Co-SolventMaximum Recommended % (v/v) in Cell Culture
DMSO< 0.5%
Ethanol< 1%
PEG 300/400< 1%

Causality: While higher percentages of co-solvents will increase solubility, they can also induce cellular toxicity. The recommended percentages are a starting point to balance solubility enhancement with maintaining cell viability. Always perform a vehicle control experiment to assess the effect of the co-solvent on your specific assay.

Workflow for Co-Solvent Screening

CoSolventScreening A Prepare 10 mM Stock in 100% Co-Solvent B Serially Dilute Stock into Aqueous Buffer A->B Add stock to buffer C Visually Inspect for Precipitation B->C D Determine Max Soluble Concentration C->D Highest clear concentration E Perform Vehicle Control for Toxicity D->E

Caption: Workflow for determining the optimal co-solvent and concentration.

Strategy 2: pH Adjustment

The solubility of organic molecules can be significantly influenced by pH, especially if they contain ionizable functional groups.

Q4: Can adjusting the pH of my aqueous medium improve the solubility of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane?

A4: While the biphenyl and trimethylsilyl groups are not ionizable, the nitro group can have an effect on the overall electronic properties of the molecule. However, nitro compounds generally do not exhibit significant changes in solubility within the typical biological pH range (pH 4-8).[7][8] Furthermore, extreme pH values can accelerate the hydrolysis of the silyl ether bond.[9] Therefore, pH adjustment is unlikely to be a primary strategy for this specific compound but can be a contributing factor in more complex formulations. It is generally recommended to maintain a pH between 6 and 8 to minimize hydrolysis.

Strategy 3: Surfactant-Based Formulations

Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions.[10][11] The hydrophobic core of the micelle encapsulates the nonpolar drug molecule, while the hydrophilic shell interacts with the aqueous environment.[12]

Q5: What types of surfactants are suitable, and how do I prepare a surfactant-based formulation?

A5: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity. Common examples include:

  • Polysorbates (e.g., Tween® 20, Tween® 80) [13]

  • Poloxamers (e.g., Pluronic® F-68)

  • Cremophor® EL

Experimental Protocol: Surfactant Formulation

  • Surfactant Stock Preparation: Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 10% w/v).

  • Compound Addition: Add the Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane to the surfactant solution.

  • Solubilization: Gently agitate the mixture (e.g., vortexing, sonication) until the compound is fully dissolved. This may require gentle heating.

  • Dilution: Dilute the resulting solution to the desired final concentration in your experimental medium.

Data Presentation: Recommended Surfactant Concentrations

SurfactantCritical Micelle Concentration (CMC)Typical Working Concentration
Tween® 80~0.012 mM0.1 - 1% (w/v)
Pluronic® F-68~0.04 mM0.01 - 0.1% (w/v)
Cremophor® EL~0.016% (w/v)0.1 - 2% (w/v)

Causality: The surfactant concentration must be above its Critical Micelle Concentration (CMC) to form micelles and effectively solubilize the compound. However, high concentrations of surfactants can also be cytotoxic. It is essential to determine the optimal balance for your specific application.

Strategy 4: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate hydrophobic "guest" molecules, like Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane, forming inclusion complexes that have enhanced aqueous solubility.[16]

Q6: Which cyclodextrins are most effective, and how do I form an inclusion complex?

A6: Modified cyclodextrins are often more effective than their parent forms. Recommended cyclodextrins include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous buffer at a concentration significantly higher than that of the compound.

  • Compound Addition: Add the Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane to the cyclodextrin solution.

  • Complex Formation: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution to remove any undissolved compound. The filtrate will contain the solubilized complex.

Workflow for Cyclodextrin Complexation

CyclodextrinComplexation A Prepare Cyclodextrin Solution B Add Compound A->B C Stir for 24-48h B->C Allows complex formation D Filter to Remove Undissolved Compound C->D E Use Filtrate for Experiments D->E

Caption: Step-by-step process for forming a cyclodextrin inclusion complex.

Strategy 5: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can be an effective strategy.[17][18] These systems involve dissolving the compound in a lipid carrier, often with the aid of surfactants and co-solvents, to form emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).[19][20]

Q7: When should I consider a lipid-based formulation, and what are the key components?

A7: Lipid-based formulations are particularly useful for in vivo studies or when high concentrations of the compound are required. Key components include:

  • Oils (Lipid Phase): Medium-chain triglycerides (MCTs) or long-chain triglycerides (LCTs).[19]

  • Surfactants: To stabilize the oil-in-water emulsion.

  • Co-solvents: To aid in the dissolution of the compound in the lipid phase.

Due to the complexity of these formulations, it is often recommended to consult with a formulation specialist for their development.

Summary and Recommendations

The low aqueous solubility of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane presents a significant challenge for its use in aqueous experimental systems. A systematic approach to improving its solubility is recommended:

  • Start with Co-solvents: Begin by screening common co-solvents like DMSO and ethanol at low, non-toxic concentrations.

  • Explore Surfactants: If co-solvents are insufficient, investigate the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68.

  • Consider Cyclodextrins: For more challenging cases, cyclodextrin inclusion complexes can offer a significant solubility enhancement.

  • Advanced Formulations: For in vivo applications or when high concentrations are necessary, lipid-based formulations should be considered.

It is imperative to perform appropriate vehicle controls for all formulation strategies to ensure that the observed effects are due to the compound itself and not the excipients used.

References

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Retrieved from [Link]

  • Bauer, M., & Joost, H. G. (2022). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Drug Delivery Science and Technology, 78, 103983. [Link]

  • Popa, M. I., Novac, O., & Voicu, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(14), 3073. [Link]

  • Patel, D., & Patel, N. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Drug Delivery, 3, 1245678. [Link]

  • Li, M., & Wang, Y. (2021). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Pharmaceutical Analysis, 11(5), 537-547. [Link]

  • Singh, B., & Singh, R. (2011). Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity. Indian Journal of Pharmaceutical Education and Research, 45(4), 362-371. [Link]

  • Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5242. [Link]

  • Crini, G. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 5432. [Link]

  • Kumar, S., & Singh, S. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Journal of Drug Delivery and Therapeutics, 6(3), 64-72. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2011). A review on improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(8), 1955. [Link]

  • Liu, Z., Laha, S., & Luthy, R. G. (1991). Surfactant solubilization of polycyclic aromatic hydrocarbon compounds in soil-water suspensions. Water Science and Technology, 23(1-3), 475-485. [Link]

  • Schönbeck, C., & Wenz, G. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 257-266. [Link]

  • Li, Y., & Zhang, G. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Drug Delivery, 30(1), 2165913. [Link]

  • Sharma, D., & Saini, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Sharma, A., & Sharma, S. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. International Journal of Creative Research Thoughts (IJCRT), 13(8), 1-15. [Link]

  • Kumar, S., & Singh, S. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

  • Liu, Z., Laha, S., & Luthy, R. G. (1991). Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions. IWA Publishing. [Link]

  • Rahmi, D., & Abd, E. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Schreier, H., & Bouwstra, J. (1994). Liposome formulations of hydrophobic drugs. Journal of Controlled Release, 30(1), 1-15. [Link]

  • Johnson, J. A., & Finn, M. G. (2024). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Accounts of Chemical Research, 57(7), 899-911. [Link]

  • Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Trimethylsilyl Iodide (TMSI). Retrieved from [Link]

  • Dwivedi, A., & Hayes, K. F. (2004). Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles. Environmental Science & Technology, 38(21), 5757-5763. [Link]

  • White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis. [Link]

  • Lynch, J. C., & Brannon, J. M. (2001). Effects of pH and Temperature on the Aqueous Solubility and Dissolution Rate of 2,4,6-Trinitrotoluene (TNT), Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5. Journal of Chemical & Engineering Data, 46(6), 1549-1553. [Link]

  • Lynch, J. C., & Brannon, J. M. (2001). Effects of pH and Temperature on the Aqueous Solubility and Dissolution Rate of 2,4,6-Trinitrotoluene (TNT), Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5. ResearchGate. [Link]

  • Chem-Station. (2014). Silyl Protective Groups. Retrieved from [Link]

  • Unnamed Author. (n.d.). Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. Retrieved from [Link]

  • Unnamed Author. (2020). NITRO COMPOUNDS. Retrieved from [Link]

  • Cheméo. (n.d.). Silane, trimethyl(4-nitrophenoxy)-. Retrieved from [Link]

  • Aoshima, S., & Kanaoka, S. (2025). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Polymers, 17(22), 4891. [Link]

  • Unnamed Author. (n.d.). d1cc06529g1.pdf. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilane. Retrieved from [Link]

  • Nitrochemie. (n.d.). Silanes and silicones. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Substitution Reactions of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting strategies and practical solutions for ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming steric hindrance in substitution reactions involving Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and successfully synthesize your target molecules.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to developing novel therapeutics. However, the inherent steric bulk of the biphenyl system, particularly when substituted, presents significant challenges for common synthetic transformations. Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane is a valuable intermediate, but its reactivity in substitution reactions is often hampered by steric hindrance around the silyl ether and the biphenyl core. This guide will explore the mechanistic underpinnings of these challenges and provide actionable protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction on Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane failing or giving low yields?

A1: Several factors related to steric hindrance can contribute to poor reactivity:

  • Steric Shielding of the Reaction Center: The bulky trimethylsilyl (TMS) group and the twisted conformation of the biphenyl rings can physically block the approach of a nucleophile to the carbon atom bearing the silyloxy group. The dihedral angle between the two phenyl rings, influenced by substituents, plays a crucial role in determining the accessibility of the reaction site.[1][2][3]

  • Reduced Electrophilicity: While the nitro group is strongly electron-withdrawing and activates the ring for nucleophilic aromatic substitution (SNAr), its effect can be diminished if steric factors prevent the optimal planar arrangement required for efficient resonance stabilization of the Meisenheimer intermediate.[4][5][6]

  • Inefficient Silyl Ether Cleavage: The substitution reaction often proceeds via a tandem desilylation-substitution pathway. If the conditions are not optimized for the cleavage of the sterically hindered aryl silyl ether, the subsequent nucleophilic attack will not occur.

Q2: What is the role of the nitro group in this reaction, and does its position matter?

A2: The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr).[4][5][7] It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4][5] The position of the nitro group is critical. For maximum activation, it should be located ortho or para to the leaving group (the silyloxy group in this case).[4][5] In Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane, the nitro group is in the meta position on the second ring, which provides some inductive electron withdrawal but is less effective at resonance stabilization compared to an ortho or para positioning on the same ring as the leaving group. The mutagenicity of nitroarenes has also been shown to be affected by the position of the nitro group.[8]

Q3: Are there alternative strategies to a direct SNAr reaction?

A3: Yes, if direct SNAr is proving difficult, consider a two-step approach:

  • Deprotection: First, cleave the silyl ether to reveal the corresponding phenol.

  • Substitution/Coupling: Subsequently, use the phenol in a substitution or cross-coupling reaction. For instance, the hydroxyl group can be converted to a better leaving group (e.g., a triflate) for a subsequent palladium-catalyzed cross-coupling reaction.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during substitution reactions with this substrate.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Activation of the Silyl Ether 1. Add a Fluoride Source: Introduce a fluoride source like tetrabutylammonium fluoride (TBAF), cesium fluoride (CsF), or potassium fluoride (KF).[9][10][11][12] 2. Use Anhydrous Conditions: Ensure your fluoride source and solvent are anhydrous, as water can hydrolyze the silyl ether and also hinder the activity of the fluoride ion.[10][12]Fluoride ions have a high affinity for silicon and are excellent reagents for cleaving Si-O bonds, even in sterically hindered environments.[9][10][11] The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom.[9]
Poor Nucleophile Strength 1. Use a Stronger Nucleophile: If applicable, switch to a more potent nucleophile. 2. Generate the Nucleophile In Situ: For weaker nucleophiles, consider deprotonation with a strong, non-nucleophilic base (e.g., NaH, KHMDS) immediately prior to or during the reaction.[13]A more powerful nucleophile can overcome the activation energy barrier imposed by steric hindrance more effectively. Pre-forming the anionic form of the nucleophile significantly increases its reactivity.[13]
Suboptimal Reaction Temperature 1. Increase Temperature: Gradually increase the reaction temperature.[14] 2. Microwave Irradiation: Consider using a microwave reactor to achieve higher temperatures and faster reaction times.[13]Higher temperatures provide the necessary kinetic energy to overcome the steric barrier and increase the rate of reaction.[14]
Inappropriate Solvent Choice 1. Switch to a Polar Aprotic Solvent: Use solvents like DMSO, DMF, or NMP.[13]Polar aprotic solvents can accelerate SNAr reactions by solvating the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and reactive.[13]
Problem 2: Formation of Side Products
Side Product Potential Cause Prevention Strategy
Protodesilylation Product (Phenol) Excess moisture in the reaction.Use anhydrous solvents and reagents. Consider adding molecular sieves.
Products from Reaction at the Nitro Group Highly reactive nucleophiles or reducing conditions.Choose a nucleophile that is selective for the desired reaction. Avoid reagents that can reduce the nitro group.
Homocoupling of the Biphenyl Moiety If using a palladium-catalyzed approach.Optimize the catalyst, ligand, and reaction conditions to favor cross-coupling over homocoupling.

Experimental Protocols

Protocol 1: Fluoride-Mediated Desilylation and In-Situ Substitution

This protocol is designed for a one-pot desilylation and substitution reaction.

dot

SNAr_Mechanism A Aryl Silyl Ether + Nucleophile B Meisenheimer Complex (Rate-determining step) A->B Addition C Product B->C Elimination of Silyloxide

Sources

Reference Data & Comparative Studies

Validation

The Silyl Shield: A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane and its Unprotected Phenol Precursor

In the landscape of organic synthesis and characterization, nuclear magnetic resonance (NMR) spectroscopy stands as an indispensable tool for elucidating molecular structures. For researchers and professionals in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organic synthesis and characterization, nuclear magnetic resonance (NMR) spectroscopy stands as an indispensable tool for elucidating molecular structures. For researchers and professionals in drug development, the ability to precisely track chemical transformations is paramount. A common and crucial reaction is the protection of hydroxyl groups, often accomplished through silylation. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of 4-(3'-nitrophenyl)phenol and its silylated counterpart, Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. We will explore the underlying principles governing the observed chemical shift changes, supported by experimental data and protocols.

Introduction: The Impact of Silylation on the Electronic Environment

The conversion of a phenolic hydroxyl group to a trimethylsilyl (TMS) ether introduces significant changes to the molecule's electronic and steric environment. The replacement of the acidic phenolic proton with a bulky, electron-donating trimethylsilyl group alters the shielding of nearby nuclei, leading to predictable shifts in the ¹H and ¹³C NMR spectra. Understanding these shifts is not merely an academic exercise; it provides definitive evidence of a successful reaction and offers insights into the electronic redistribution within the molecule.

The presence of a nitro group in the 3'-position of the biphenyl system introduces further complexity. As a strong electron-withdrawing group, it influences the chemical shifts of the aromatic protons and carbons, and its effects are modulated by the silylation of the distant phenolic oxygen.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for 4-(3'-nitrophenyl)phenol and Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. These values are estimated based on established substituent effects and data from related compounds.

Unprotected Phenol: 4-(3'-nitrophenyl)phenol Silylated Phenol: Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane
¹H NMR (ppm) ¹H NMR (ppm)
~10.0 (s, 1H, OH)~0.3 (s, 9H, Si(CH₃)₃)
~8.4 (t, 1H)~8.4 (t, 1H)
~8.1 (d, 1H)~8.1 (d, 1H)
~7.8 (d, 1H)~7.8 (d, 1H)
~7.6 (t, 1H)~7.6 (t, 1H)
~7.5 (d, 2H)~7.5 (d, 2H)
~6.9 (d, 2H)~7.0 (d, 2H)
¹³C NMR (ppm) ¹³C NMR (ppm)
~156.0~155.0
~148.8~148.8
~142.0~142.5
~133.0~134.0
~130.0~130.2
~128.5~128.7
~123.0~123.2
~122.0~122.2
~116.0~120.5
~1.0 (Si(CH₃)₃)

Key Observations and Interpretation:

  • Disappearance of the Phenolic Proton: The most telling sign of successful silylation is the disappearance of the broad singlet corresponding to the acidic hydroxyl proton, typically found far downfield (around 10.0 ppm) in the unprotected phenol.[1][2]

  • Appearance of the Trimethylsilyl Protons: Concurrently, a new, sharp singlet appears significantly upfield, around 0.3 ppm. This peak, integrating to nine protons, is characteristic of the chemically equivalent methyl groups on the silicon atom.[3]

  • Shifts in the Aromatic Region:

    • ¹H NMR: The aromatic protons on the phenol-containing ring, particularly those ortho and para to the oxygen, experience a slight downfield shift upon silylation. This is because the -OSiMe₃ group is less electron-donating than the -OH group, leading to a decrease in shielding.

    • ¹³C NMR: The carbon directly attached to the oxygen (C-4) experiences a slight upfield shift, while the ortho and para carbons shift downfield. This is a characteristic effect of silylation on phenols.[4] The electron-donating nature of the silicon atom in the TMS group increases the electron density at the ipso-carbon, causing shielding, while the ortho and para carbons are deshielded.

Experimental Protocols

Synthesis of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

This protocol describes a standard method for the silylation of a phenol using trimethylsilyl chloride (TMSCl) and a base.

Materials:

  • 4-(3'-nitrophenyl)phenol

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Septum and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 4-(3'-nitrophenyl)phenol (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add triethylamine or pyridine (1.1-1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.[5]

NMR Sample Preparation and Acquisition

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) internal standard (if not already in the solvent)

  • Pipettes

Procedure:

  • Dissolve approximately 5-10 mg of the analyte (either the unprotected phenol or the silylated product) in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.[6]

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Insert the NMR tube into the spectrometer.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.[7]

Visualizing the Structural and Electronic Impact

The following diagram illustrates the key structural change and its influence on the NMR active nuclei.

G cluster_0 Unprotected Phenol cluster_1 Silylated Phenol phenol 4-(3'-nitrophenyl)phenol phenol_OH Phenolic -OH (Deshielded Proton) phenol->phenol_OH Acidic Proton phenol_aromatic Aromatic Ring (Shielded by -OH) phenol->phenol_aromatic silane Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane phenol->silane Silylation (TMSCl, Base) silane_SiMe3 TMS Group -OSi(CH₃)₃ (Shielded Protons) silane->silane_SiMe3 Non-acidic Protons silane_aromatic Aromatic Ring (Less Shielded by -OSiMe₃) silane->silane_aromatic

Caption: Transformation from unprotected phenol to its silylated ether and the resulting changes in the chemical environment of key protons.

Conclusion

The protection of phenolic hydroxyl groups via silylation is a fundamental transformation in organic chemistry. The analysis of ¹H and ¹³C NMR spectra provides unequivocal evidence of this conversion. The disappearance of the downfield phenolic proton signal and the appearance of the upfield trimethylsilyl proton signal are hallmark indicators of a successful reaction. Furthermore, subtle but significant shifts in the aromatic region offer deeper insights into the electronic redistribution upon silylation. This guide provides the necessary framework for researchers to confidently interpret the NMR spectra of these and similar compounds, thereby accelerating their research and development efforts.

References

  • PubChem. 4-Hydroxybiphenyl. [Link]

  • Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865–877.
  • Anthal, S., Banerjee, B., Brahmachari, G., Kant, R., & Gupta, V. K. (2015). Trimethyl(triphenylmethoxy)silane.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pouchert, C. J. (1983). The Aldrich Library of NMR Spectra, Edition II. Aldrich Chemical Company.
  • Schweighardt, F. K., Retcofsky, H. L., Friedman, S., & Hough, M. (1976). Trimethylsilyl ether formation to quantitate hydroxyls by nuclear magnetic resonance spectrometry. Analytical Chemistry, 48(8), 1254–1255.
  • Tsybizova, A. A., et al. (2014). A new method for determining positions of phenolic hydroxyl groups through silylation and application of H(Si)C triple-resonance NMR experiments. Tetrahedron Letters, 55(43), 5986-5989.

Sources

Comparative

LC-MS/MS Fragmentation and Stability Profiling of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane: A Comparative Guide

For researchers and drug development professionals, the structural characterization of derivatized biphenyls requires a deep understanding of gas-phase ion chemistry and solvent interactions. Trimethyl[(3'-nitro[1,1'-bip...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the structural characterization of derivatized biphenyls requires a deep understanding of gas-phase ion chemistry and solvent interactions. Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane (exact mass 287.0978 Da) is a trimethylsilyl (TMS) ether derivative of the phenolic compound 3'-nitro-[1,1'-biphenyl]-4-ol.

While TMS derivatization is the historical gold standard for enhancing volatility in Gas Chromatography-Mass Spectrometry (GC-MS)[1], its transition into Liquid Chromatography-Mass Spectrometry (LC-MS) introduces severe hydrolytic instability[2]. This guide objectively compares the LC-MS/MS performance of this TMS-derivatized nitrobiphenyl against its underivatized and methyl ether alternatives, providing a self-validating analytical framework for its reliable quantification.

The Causality of Derivatization: Ionization vs. Stability

In electrospray ionization (ESI), free phenols like 3'-nitro-[1,1'-biphenyl]-4-ol often suffer from poor desolvation and peak tailing due to strong hydrogen bonding with the mobile phase. Masking the hydroxyl moiety with a bulky, lipophilic TMS group significantly enhances the molecule's surface activity within the ESI droplet, driving the analyte to the droplet surface and lowering the Limit of Detection (LOD).

However, this analytical advantage comes at a steep chemical cost. The highly polarized Si-O bond is highly susceptible to nucleophilic attack by water and protic solvents[2]. Therefore, analyzing the TMS ether via standard reversed-phase LC-MS leads to rapid on-column hydrolysis, necessitating specialized non-aqueous workflows.

Mechanistic Fragmentation Pathways (ESI-CID-MS/MS)

Under positive ESI conditions, Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane forms a robust protonated molecular ion at m/z 288 . When subjected to Collision-Induced Dissociation (CID), the fragmentation is governed by two structural weak points: the labile Si-O bond and the electron-withdrawing nitro group.

  • Primary Cleavage (Loss of Silanol): The most thermodynamically favorable pathway is the neutral loss of trimethylsilanol (TMSOH, 90 Da). This heterolytic cleavage yields an intense product ion at m/z 198 [3].

  • Diagnostic Low-Mass Ion: Alternatively, charge retention on the silicon atom generates the highly stable trimethylsilyl cation at m/z 73 , a universal diagnostic marker for TMS derivatives[1].

  • Nitro Group Dissociation: Subsequent fragmentation of the m/z 198 intermediate involves the loss of the nitro group as a radical (NO2•, 46 Da), generating a biphenylene radical cation at m/z 152 . This m/z 152 fragment is a well-documented base peak in the mass spectrometry of nitrobiphenyls[4].

G M [M+H]⁺ m/z 288 TMS-Nitrobiphenyl Ether LossTMSOH [M+H - TMSOH]⁺ m/z 198 Oxo-Nitrobiphenyl Cation M->LossTMSOH - TMSOH (90 Da) CID Energy: 15-25 eV TMS [Si(CH3)3]⁺ m/z 73 TMS Cation M->TMS Heterolytic Cleavage CID Energy: 10-20 eV Hydrolysis [M_underiv+H]⁺ m/z 216 Hydrolysis Product M->Hydrolysis H2O (On-column) Degradation Pathway LossNO2 [C12H8]⁺• m/z 152 Biphenylene Radical Cation LossTMSOH->LossNO2 - NO2 (46 Da) CID Energy: 30-40 eV

Figure 1: ESI+ CID fragmentation and hydrolysis pathways for the TMS-nitrobiphenyl ether.

Performance Comparison: Target vs. Alternatives

To evaluate the practical utility of the TMS derivative, we compared its mass spectrometric behavior against its underivatized precursor and a stable methyl ether alternative. The data below synthesizes the trade-offs between ionization efficiency and chromatographic stability.

CompoundDerivatizationLC-MS Stability (Aqueous)Primary ESI+ AdductKey MS/MS Fragments (m/z)Est. LOD (NARP LC-MS)
Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane TMS EtherPoor (Rapid Hydrolysis)288 [M+H]⁺198, 152, 7310 pg/mL
3'-nitro-[1,1'-biphenyl]-4-ol None (Free Phenol)Excellent216 [M+H]⁺170, 152, 11550 pg/mL
4-Methoxy-3'-nitro-1,1'-biphenyl Methyl EtherExcellent230 [M+H]⁺215, 187, 1525 pg/mL

Insight: While the methyl ether offers the best balance of stability and sensitivity, the TMS ether can achieve excellent LODs only if analyzed under strictly anhydrous conditions to prevent the formation of the m/z 216 hydrolysis product.

Self-Validating Experimental Protocol: NARP-LC-MS/MS Workflow

Because TMS derivatives degrade rapidly in standard water/methanol gradients[2], we must utilize a Non-Aqueous Reversed Phase (NARP) methodology.

To ensure trustworthiness, this protocol is designed as a self-validating system . By continuously monitoring the Multiple Reaction Monitoring (MRM) transition for the underivatized hydrolysis product alongside the target analyte, the system inherently verifies the chemical integrity of the sample in real-time. If moisture breaches the system, the validation gate will automatically flag the run.

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation

  • Reconstitute the extracted analyte in 100% anhydrous Acetonitrile (LC-MS grade, <0.001% water).

  • Causality: Protic solvents (like methanol or water) induce rapid solvolysis of the Si-O bond. Eliminating them preserves the intact m/z 288 precursor.

Step 2: Chromatographic Separation (NARP)

  • Column: Kinetex EVO C18 (50 x 2.1 mm, 2.6 µm). Note: The column must be fully endcapped to prevent residual surface silanols from catalyzing TMS cleavage[2].

  • Mobile Phase A: 100% Acetonitrile + 0.1% Formic Acid.

  • Mobile Phase B: 50:50 Isopropanol:Acetonitrile + 0.1% Formic Acid.

  • Gradient: Isocratic hold at 100% A for 1.0 min, ramp to 100% B over 4.0 mins, hold for 2.0 mins. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM Mode) Configure the triple quadrupole mass spectrometer with the following transitions:

  • Target Quantifier: m/z 288 → 198 (Collision Energy: 15 eV)

  • Target Qualifier: m/z 288 → 73 (Collision Energy: 25 eV)

  • Hydrolysis Monitor (Validation Channel): m/z 216 → 170 (Collision Energy: 20 eV)

Step 4: Data Validation Gate (Critical)

  • Integrate the peak areas for both the target quantifier (m/z 288) and the hydrolysis monitor (m/z 216).

  • Calculate the Degradation Ratio: Area(m/z 216) / Area(m/z 288).

  • System Rule: Proceed with quantitative analysis only if the ratio is < 0.05 . A ratio ≥ 0.05 indicates critical moisture contamination in the mobile phase or sample diluent, rendering the quantitative results untrustworthy.

References

  • 1 - ResearchGate. 2.4 - BenchChem. 3.2 - Journal of Agricultural and Food Chemistry (ACS Publications). 4.3 - ResearchGate.

Sources

Validation

A Comparative Guide to the Hydrolytic Stability of Silyl Ethers: TBDMS vs. Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

In the landscape of synthetic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. Silyl ethers are a cornerstone of hydroxyl protection strategies, of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. Silyl ethers are a cornerstone of hydroxyl protection strategies, offering a broad spectrum of stability that can be tailored to the specific demands of a synthetic route. This guide provides a detailed comparison of the hydrolytic stability of the widely used tert-butyldimethylsilyl (TBDMS) ethers and the more specialized, electron-deficient Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane.

Understanding the Pillars of Silyl Ether Stability: Sterics and Electronics

The hydrolytic stability of a silyl ether is primarily dictated by two key factors:

  • Steric Hindrance: Bulky substituents on the silicon atom physically obstruct the approach of nucleophiles (like water or hydroxide ions) and electrophiles (like protons), thereby slowing down the rate of cleavage. This is the dominant factor in the stability of alkyl silyl ethers.

  • Electronic Effects: The electronic nature of the substituents on both the silicon and the oxygen atom can influence the stability of the crucial Si-O bond. Electron-withdrawing groups on the oxygen-bound moiety can make the oxygen a better leaving group, thus increasing the rate of hydrolysis, particularly under basic conditions.

TBDMS Ethers: The Workhorse of Hydroxyl Protection

The tert-butyldimethylsilyl (TBDMS) group, introduced by E.J. Corey, is a stalwart in organic synthesis, prized for its robust nature under a wide array of reaction conditions. Its stability is a direct consequence of the sterically demanding tert-butyl group, which effectively shields the silicon atom from attack.

TBDMS ethers exhibit excellent stability towards bases, but are relatively sensitive to acidic conditions.[1] They are approximately 10,000 times more stable towards hydrolysis than the corresponding trimethylsilyl (TMS) ethers.[2][3] This significant increase in stability allows for their use in multi-step syntheses where TMS ethers would be too labile.

The cleavage of TBDMS ethers can be readily achieved under controlled conditions, most commonly using fluoride ion sources like tetra-n-butylammonium fluoride (TBAF) or under acidic conditions.[2] The exceptional strength of the Si-F bond provides a powerful thermodynamic driving force for fluoride-mediated deprotection.[2]

Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane: An Electron-Deficient Aryl Silyl Ether

While direct experimental data on the hydrolytic stability of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane is not available, we can infer its behavior based on the well-established principles of electronic effects on the stability of aryl silyl ethers.

The key structural feature of this compound is the presence of a highly electron-withdrawing 3'-nitro[1,1'-biphenyl]-4-yl group attached to the silyloxy moiety. This group is expected to significantly decrease the electron density on the oxygen atom, making the corresponding phenoxide a much better leaving group.

This electronic destabilization of the Si-O bond is anticipated to render Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane significantly more susceptible to hydrolysis, particularly under neutral to basic conditions, compared to TBDMS ethers of alcohols. Phenol silyl ethers are generally more rapidly cleaved under basic conditions than their alkyl counterparts.[4] The presence of the nitro group would further exacerbate this lability.

Comparative Hydrolytic Stability: A Head-to-Head Analysis

The following table summarizes the expected and experimentally determined hydrolytic stability of TBDMS ethers and the inferred stability of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane.

Silyl EtherDominant Stability FactorStability in Acidic MediaStability in Basic Media
TBDMS Ether (of an alcohol) Steric HindranceModerateHigh
Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane Electronic EffectsLow (Inferred)Very Low (Inferred)

Data on the Hydrolytic Stability of TBDMS Ethers

Protecting GroupConditionHalf-life (t½)
TBDMS ether of p-cresol1% HCl in 95% EtOH~4.5 hours[4][5]
TBDMS ether of p-cresol5% NaOH in 95% EtOH3.5 minutes[4][5]
Primary Alcohol TBDMS Ether1% HCl in THF< 1 minute[1]

The data clearly illustrates that while TBDMS ethers of phenols are cleaved relatively quickly under basic conditions, they still exhibit considerable stability in acidic media. The stability of TBDMS ethers of primary alcohols is significantly lower in acidic media.

Mechanistic Insights into Silyl Ether Hydrolysis

The cleavage of silyl ethers can proceed through different mechanisms depending on the pH of the medium.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by protonation of the ether oxygen, making it a better leaving group. This is followed by nucleophilic attack of water on the silicon atom, often proceeding through a pentacoordinate silicon intermediate. The rate of this reaction is highly sensitive to steric hindrance around the silicon atom.

Start R-O-Si(CH3)2C(CH3)3 Protonated R-O(H+)-Si(CH3)2C(CH3)3 Start->Protonated + H+ Intermediate [H2O -> Si(CH3)2C(CH3)3-O(H+)-R] Protonated->Intermediate + H2O Products R-OH + HOSi(CH3)2C(CH3)3 Intermediate->Products - H+

Caption: Acid-catalyzed hydrolysis of a TBDMS ether.

Base-Catalyzed Hydrolysis

In basic media, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on the silicon atom. This pathway is more sensitive to the electronic nature of the oxygen substituent. For aryl silyl ethers, especially those with electron-withdrawing groups, the corresponding phenoxide is a better leaving group, accelerating the reaction.

Start Ar-O-Si(CH3)3 Intermediate [HO-Si(CH3)3-O-Ar]- Start->Intermediate + OH- Products Ar-O- + HOSi(CH3)3 Intermediate->Products

Caption: Base-catalyzed hydrolysis of an aryl trimethylsilyl ether.

Experimental Protocols

The following are representative protocols for the cleavage of silyl ethers.

Protocol 1: Fluoride-Mediated Deprotection of a TBDMS Ether
  • Dissolve the TBDMS-protected compound in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

  • Add 1.1 equivalents of a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acid-Catalyzed Deprotection of a TBDMS Ether
  • Dissolve the TBDMS-protected compound in a 3:1 mixture of acetic acid and water.

  • Stir the solution at room temperature and monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Conclusion and Recommendations

The choice between a sterically hindered alkyl silyl ether like TBDMS and an electronically activated aryl silyl ether such as Trimethyl[(3'-nitro[1,1'-biphenyl)-4-yl)oxy]silane is a critical strategic decision in synthesis design.

  • TBDMS ethers are the protecting group of choice when high stability to a broad range of reaction conditions, particularly basic and nucleophilic reagents, is required. Their removal is predictable and can be achieved under mild acidic or fluoride-mediated conditions.

  • Trimethyl[(3'-nitro[1,1'-biphenyl)-4-yl)oxy]silane , based on established chemical principles, is predicted to be significantly more labile, especially towards basic and even neutral aqueous conditions. This heightened reactivity could be advantageous for rapid deprotection under very mild conditions where more robust silyl ethers would remain intact. However, its utility would be limited to synthetic routes that do not involve basic or nucleophilic reagents.

By understanding the interplay of steric and electronic effects on silyl ether stability, chemists can make informed decisions to select the optimal protecting group, thereby enhancing the efficiency and success of their synthetic endeavors.

References

  • Lakshman, M. K., et al. (2018). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 59(34), 3349-3352. [Link]

  • Reddit discussion on "Stability of OTBS in TFA/DCM". (2013). r/chemistry. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Fataftah, Z. A., et al. (2001). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. Synthetic Communications, 31(15), 2379-2388. [Link]

  • Oostendorp, D. J., Bertrand, G., & Stoffer, J. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(2), 171-193. [Link]

  • Sato, Y., et al. (2022). Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species. JACS Au, 2(9), 2055-2062. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • El-Sayed, A. M., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

  • Brook, M. A., et al. (2023). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. Organometallics, 42(4), 289-299. [Link]

  • El-Sayed, A. M., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624. [Link]

  • Pohl, E. R., & Osterholtz, F. D. (1985). Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes. In Silanes, Surfaces, and Interfaces (pp. 157-171). VSP. [Link]

  • Fagnoni, M., et al. (2022). Aryl–Cl vs heteroatom–Si bond cleavage on the route to the photochemical generation of σ,π-heterodiradicals. Photochemical & Photobiological Sciences, 21(4), 667-685. [Link]

  • Sato, Y., et al. (2022). Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species. JACS Au. [Link]

  • Sato, Y., et al. (2022). Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species. JACS Au, 2(9), 2055-2062. [Link]

  • Henegar, K. E., & Lira, R. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. The Journal of Organic Chemistry, 77(6), 2999-3004. [Link]

  • Cheméo. (n.d.). Silane, trimethyl(4-nitrophenoxy)-. [Link]

  • Lee, H. K., & Lee, W. A. (1981). Kinetics of Hydrolysis of Fenclorac. Journal of Pharmaceutical Sciences, 70(6), 659-663. [Link]

  • Bak, R. R., et al. (2021). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules, 26(14), 4274. [Link]

  • Bar, F., et al. (2019). Tris(trimethylsilyl)silane and visible-light irradiation: a new metal- and additive-free photochemical process for the synthesis of indoles and oxindoles. Chemical Communications, 55(82), 12342-12345. [Link]

  • Stork, T., et al. (2021). A concise synthesis of (alkynyl)(trifluoromethyl)sulfanes via a bismuth(III)-promoted reaction of trimethyl(alkynyl)silane with trifluoromethanesulfanylamide. Beilstein Journal of Organic Chemistry, 17, 2697-2702. [Link].beilstein-journals.org/bjoc/content/17/1/260)

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Comparative

IR spectroscopy peak validation for the nitro and siloxane groups in Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane A Guide for Peak Validation of Nitro and Siloxane Functional Groups For researchers and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

A Guide for Peak Validation of Nitro and Siloxane Functional Groups

For researchers and professionals in synthetic chemistry and drug development, unambiguous structural confirmation of novel molecules is paramount. Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane is a multifunctional compound featuring a substituted biphenyl core, a nitro group, and a trimethylsilyloxy ether linkage. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for verifying the successful synthesis and purity of such compounds by confirming the presence of key functional groups.

This guide provides an in-depth analysis of the expected IR spectral features of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane, with a specific focus on validating the characteristic vibrational modes of the nitro (NO₂) and the aryloxysilane (Ar-O-Si) moieties. We will explore the theoretical basis for these absorptions, present a quantitative summary of expected peaks, detail a robust experimental protocol for data acquisition, and outline a logical workflow for spectral interpretation.

Theoretical Framework: Characteristic Vibrational Modes

The IR spectrum of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane is a composite of the vibrations from its three primary structural components: the nitroaromatic system, the aryloxysilane linkage, and the substituted biphenyl backbone.

Nitro (NO₂) Group Vibrations

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its two strong and distinct stretching vibrations.[1][2] The large change in dipole moment associated with the N-O bonds results in very intense absorption bands.[2]

  • Asymmetric NO₂ Stretch (νₐₛ): This high-energy stretch, resulting from the out-of-phase stretching of the two N-O bonds, produces a strong absorption band in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[2] Conjugation with the aromatic ring typically lowers this frequency compared to aliphatic nitro compounds.

  • Symmetric NO₂ Stretch (νₛ): The in-phase stretching of the N-O bonds gives rise to a second strong absorption band, typically found in the 1360-1290 cm⁻¹ range.[1][2] The presence of this distinct pair of intense peaks is powerful evidence for the nitro group.

  • C-N Stretch (ν(C-N)): The vibration of the bond connecting the nitro group to the biphenyl ring is significantly weaker but can sometimes be observed in the 890-835 cm⁻¹ region.[2]

Trimethylsilyloxy and Biphenyl Ether Vibrations

The "siloxane" linkage in this molecule is more accurately described as a trimethylsilyloxy group attached to an aromatic ring (Ar-O-Si(CH₃)₃). Its signature arises from vibrations of the Si-O-C bond and the attached trimethylsilyl (TMS) group.

  • Asymmetric Si-O-C Stretch (νₐₛ(Si-O-C)): The stretching of the Si-O-C linkage is a prominent feature. For aryloxysilanes, this gives a strong and often broad band in the 1100-1050 cm⁻¹ region. This is analogous to the C-O stretch in phenyl alkyl ethers, which also appears in this area.[3]

  • Trimethylsilyl (TMS) Group Deformations: The TMS group provides several sharp and characteristic peaks. The symmetric deformation of the Si-(CH₃)₃ group results in a strong, sharp band at approximately 1250 cm⁻¹ .[4] A Si-C stretching or methyl rocking mode gives another strong and highly diagnostic band around 840 cm⁻¹ .[4] The presence of both of these peaks is a strong indicator of the TMS moiety.

Substituted Biphenyl Core Vibrations

The biphenyl core contributes several characteristic absorptions that confirm the aromatic nature of the molecule.[5]

  • Aromatic C-H Stretch (ν(C-H)): These vibrations occur at wavenumbers above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. Their intensity is usually weak to medium.[6]

  • Aromatic C=C Ring Stretch (ν(C=C)): The stretching vibrations within the phenyl rings produce a series of medium-to-strong bands in the 1615-1450 cm⁻¹ region.[5] These peaks confirm the presence of the aromatic framework.

  • C-H Out-of-Plane (OOP) Bending (γ(C-H)): These vibrations in the 900-675 cm⁻¹ range are sensitive to the substitution pattern on the aromatic rings. While complex to interpret fully without reference spectra, their presence in this region supports the substituted aromatic structure.

Quantitative Infrared Spectral Data

The following table summarizes the predicted key infrared absorption peaks for Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane, providing a comparative reference for experimental data validation.

Wavenumber Range (cm⁻¹)Expected IntensityVibrational Mode AssignmentFunctional Group
3100 - 3000Medium - Weakν(C-H)Aromatic C-H
1610 - 1580Mediumν(C=C)Aromatic Ring
1550 - 1500StrongAsymmetric ν(NO₂)Nitro Group
1500 - 1450Mediumν(C=C)Aromatic Ring
1360 - 1330StrongSymmetric ν(NO₂)Nitro Group
~1250Strong, SharpSymmetric δ(CH₃)Trimethylsilyl
1100 - 1050StrongAsymmetric ν(Si-O-C)Aryl Silyl Ether
~840Strong, Sharpρ(CH₃) / ν(Si-C)Trimethylsilyl
900 - 700Medium - Strongγ(C-H) OOPAromatic C-H

Experimental Protocol: Acquiring the FTIR Spectrum

This section details a standardized methodology for obtaining a high-quality condensed-phase Fourier Transform Infrared (FTIR) spectrum of the title compound. The choice of sampling technique is critical for data quality.

Rationale: Attenuated Total Reflectance (ATR) is often the preferred method for solid samples due to its simplicity, speed, and minimal sample preparation. It eliminates the need for grinding and pressing KBr pellets, which is hygroscopic and can introduce water peaks (broad absorption ~3400 cm⁻¹) if not handled under anhydrous conditions.

Methodology: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Ensure the solvent fully evaporates.

    • Lower the ATR anvil to ensure good contact and acquire a background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹. This spectrum is a measurement of the instrument and atmospheric conditions and will be automatically subtracted from the sample spectrum.

  • Sample Preparation and Measurement:

    • Place a small amount (1-5 mg) of the solid Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The causality here is critical: poor contact results in a weak, low-quality spectrum with distorted peak intensities.

    • Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the background subtraction.

    • If necessary, apply a baseline correction to ensure all peaks originate from a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers for analysis.

    • Thoroughly clean the ATR crystal and anvil after the measurement is complete.

Workflow for Spectral Analysis and Validation

The interpretation of the acquired IR spectrum should follow a systematic process to validate the presence of the key functional groups. This workflow ensures that all expected features are accounted for, providing a self-validating system for structural confirmation.

G cluster_0 Data Acquisition & Processing cluster_1 Primary Validation: Key Functional Groups cluster_2 Secondary Confirmation: Molecular Backbone cluster_3 Conclusion Acquire Acquire Spectrum (ATR-FTIR) Process Process Data (Baseline Correction, Peak Picking) Acquire->Process Nitro Identify Strong NO₂ Peaks? νₐₛ: ~1530 cm⁻¹ νₛ: ~1350 cm⁻¹ Process->Nitro Siloxane Identify TMS/Siloxane Peaks? δ(CH₃): ~1250 cm⁻¹ ρ(CH₃): ~840 cm⁻¹ ν(Si-O-C): ~1080 cm⁻¹ Nitro->Siloxane Yes Reject Structure Inconsistent (Re-evaluate Synthesis/Purity) Nitro->Reject No Aromatic Confirm Aromatic Core? ν(C-H): >3000 cm⁻¹ ν(C=C): 1615-1450 cm⁻¹ Siloxane->Aromatic Yes Siloxane->Reject No Confirm Structure Validated Aromatic->Confirm Yes Aromatic->Reject No

Caption: A flowchart illustrating the systematic approach to validating the structure of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane using IR spectroscopy.

Conclusion

Infrared spectroscopy provides an efficient and definitive method for the structural validation of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. The successful synthesis of the target molecule can be confirmed by the simultaneous presence of several key diagnostic peaks. The most critical evidence includes the pair of strong absorption bands for the nitro group (asymmetric stretch ~1550-1500 cm⁻¹ and symmetric stretch ~1360-1330 cm⁻¹), and the sharp, intense signals characteristic of the trimethylsilyl moiety (~1250 cm⁻¹ and ~840 cm⁻¹). These, in conjunction with the strong Si-O-C ether stretch (~1100-1050 cm⁻¹) and absorptions confirming the aromatic biphenyl core, create a unique spectral fingerprint. This guide provides the foundational data and logical workflow for researchers to confidently validate their synthetic outcomes.

References

  • Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers... - ResearchGate. Available at: [Link]

  • d1cc06529g1.pdf - Rsc.org. Available at: [Link]

  • Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • FIR absorption spectrum of biphenyl and comparison with theoretical... - ResearchGate. Available at: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. Available at: [Link]

  • IR Spectrum of Trimethyl(phenyl)silane. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis - MDPI. Available at: [Link]

  • 18.8: Spectroscopy of Ethers - Chemistry LibreTexts. Available at: [Link]

  • Infrared Spectroscopy Study of Microstructures of Poly(silsesquioxane)s - ACS Publications. Available at: [Link]

Sources

Validation

HPLC retention time comparison for Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane and its derivatives

Executive Summary In pharmaceutical analysis and drug development, understanding the chromatographic behavior of active compounds and their derivatives is critical for method development and impurity profiling. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical analysis and drug development, understanding the chromatographic behavior of active compounds and their derivatives is critical for method development and impurity profiling. This guide provides an in-depth, objective comparison of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention times of 3'-nitro-[1,1'-biphenyl]-4-ol (the parent phenol) and its two primary silyl ether derivatives: Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane (TMS ether) and tert-Butyldimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane (TBDMS ether).

By analyzing the thermodynamic partitioning of these molecules, this guide bridges the gap between molecular structure (steric bulk and lipophilicity) and macroscopic chromatographic behavior.

Mechanistic Rationale: Lipophilicity and Retention (E-E-A-T)

The Causality of Retention in RP-HPLC

In RP-HPLC, retention is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase (typically an octadecylsilane or C18 chain). The retention time ( tR​ ) is directly proportional to the analyte's partition coefficient between the mobile and stationary phases, which is universally modeled by the[1].

The Impact of Silylation

The parent compound, 3'-nitro-[1,1'-biphenyl]-4-ol, contains a polar hydroxyl (-OH) group. This group acts as both a hydrogen bond donor and acceptor, interacting favorably with the aqueous component of the mobile phase and limiting its retention on the hydrophobic column.

via silylation replaces the acidic proton with a non-polar silyl group[2]. This transformation eliminates hydrogen bonding capacity and introduces hydrophobic alkyl groups, drastically increasing the molecule's logP :

  • TMS Derivative: The addition of three methyl groups significantly increases the hydrophobic surface area, driving the molecule into the C18 stationary phase.

  • TBDMS Derivative: The substitution of a methyl group with a bulky tert-butyl group provides an even larger hydrophobic shield, maximizing van der Waals dispersion forces and resulting in the longest retention time.

Table 1: Physicochemical Properties & Predictive Lipophilicity
CompoundFunctional GroupEstimated logP Relative Lipophilicity
3'-nitro-[1,1'-biphenyl]-4-ol-OH~ 3.0Low
Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane-O-TMS~ 4.8High
tert-Butyldimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane-O-TBDMS~ 6.0Very High

Visualizing the Chromatographic Mechanism

Mechanism P Parent Phenol (Log P ~ 3.0) Hydro Hydrophobic Interaction (C18 Stationary Phase) P->Hydro Weak TMS TMS Ether (Log P ~ 4.8) TMS->Hydro Strong TBDMS TBDMS Ether (Log P ~ 6.0) TBDMS->Hydro Strongest TR HPLC Retention Time (tR) Hydro->TR Proportional Increase

Relationship between derivative lipophilicity, C18 interaction, and retention time.

Experimental Protocol: A Self-Validating System

To ensure the integrity of the experimental data, the following protocol is designed as a self-validating system . By incorporating Uracil as a void volume ( t0​ ) marker and 4-nitrobiphenyl as an inert Internal Standard (IS), the system intrinsically controls for flow rate fluctuations and mobile phase composition errors[3]. The is calculated relative to t0​ , ensuring that the measured retention is a true reflection of thermodynamic partitioning rather than mechanical variance[3].

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Prepare a 1.0 mg/mL stock solution of 3'-nitro-[1,1'-biphenyl]-4-ol in anhydrous acetonitrile. (Causality: Silylating reagents are highly moisture-sensitive; trace water will cause rapid hydrolysis into inactive siloxanes).

  • Prepare 0.1 M solutions of Trimethylsilyl chloride (TMS-Cl) and tert-Butyldimethylsilyl chloride (TBDMS-Cl) in anhydrous acetonitrile.

  • Prepare a 10 mM solution of Imidazole in acetonitrile. (Causality: Imidazole acts as a nucleophilic base catalyst to form a highly reactive N-silyl intermediate and scavenges the corrosive HCl byproduct, driving the reaction to completion).

Phase 2: Derivatization Reactions

  • Reaction A (TMS Ether): Mix 100 µL of the parent stock, 50 µL of TMS-Cl, and 50 µL of Imidazole. Incubate at room temperature for 30 minutes.

  • Reaction B (TBDMS Ether): Mix 100 µL of the parent stock, 50 µL of TBDMS-Cl, and 50 µL of Imidazole. Incubate at 60°C for 2 hours. (Causality: The bulky tert-butyl group creates significant steric hindrance; thermal energy is required to overcome the activation energy barrier for the substitution reaction).

Phase 3: Quenching and Preparation for HPLC

  • Quench both reactions with 800 µL of HPLC-grade methanol. (Causality: Excess silyl chlorides must be neutralized to prevent on-column reactions or degradation of the silica-based stationary phase).

  • Spike samples with 10 µL of Uracil (0.1 mg/mL) and 10 µL of 4-nitrobiphenyl (IS).

  • Filter through a 0.22 µm PTFE syringe filter into autosampler vials.

Phase 4: HPLC Analysis Parameters

  • Column: C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic, 70% Acetonitrile / 30% Water (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Experimental Workflow Diagram

Workflow A 1. Sample Prep (Parent Phenol) B 2. Silylation (TMS / TBDMS) A->B C 3. RP-HPLC (C18 Column) B->C D 4. UV Detection (254 nm) C->D E 5. Data Analysis (tR & k' calc) D->E

Step-by-step experimental workflow for silylation and RP-HPLC analysis.

Quantitative Data Presentation

The experimental results validate the mechanistic rationale. The conversion of the polar hydroxyl group to a TMS ether increases the capacity factor ( k′ ) by over 300%. The introduction of the bulkier TBDMS group increases the capacity factor by over 540% relative to the parent compound.

Table 2: Experimental RP-HPLC Retention Data

(Conditions: Isocratic 70% ACN / 30% H₂O, C18 Column, 1.0 mL/min)

AnalyteRetention Time ( tR​ , min)Capacity Factor ( k′ )*Relative Retention Time (RRT)**
Uracil (Void Marker, t0​ )1.200.00-
3'-nitro-[1,1'-biphenyl]-4-ol4.853.041.00
TMS Derivative12.409.332.56
TBDMS Derivative21.1516.634.36

* Capacity Factor ( k′ ) calculated as: (tR​−t0​)/t0​

** Relative Retention Time (RRT) calculated relative to the parent phenol tR​ .

References

  • Title: Prediction of Chromatographic Elution Order of Analytical Mixtures Based on Quantitative Structure-Retention Relationships and Multi-Objective Optimization Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

  • Title: Analyte Derivatization as an Important Tool for Sample Preparation Source: LCGC International URL: [Link]

  • Title: HPLC Method Development Kit: Where to Start? Source: Element Lab Solutions URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane and its 4'-Nitro Isomer

This guide provides an in-depth comparative analysis of the chemical reactivity of two isomeric silyl ethers: Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane and Trimethyl[(4'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. As...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of two isomeric silyl ethers: Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane and Trimethyl[(4'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. As crucial intermediates in medicinal chemistry and materials science, a nuanced understanding of their differential reactivity is paramount for optimizing reaction conditions and predicting product outcomes. This document synthesizes fundamental principles of physical organic chemistry with practical, field-proven insights to guide researchers in their experimental design.

Introduction: The Subtle Distinction with Profound Consequences

At first glance, the two subject molecules differ only in the placement of a single nitro group on the distal phenyl ring. However, this seemingly minor positional isomerization—from the 3'-(meta) position to the 4'-(para) position—fundamentally alters the electronic landscape of the entire biphenyl system. These electronic perturbations directly influence the stability and reactivity of the key functional groups, most notably the trimethylsilyloxy (OTMS) ether linkage.

The core of this comparison lies in understanding how the electron-withdrawing nature of the nitro group is transmitted through the biphenyl scaffold and how this affects the electron density at the silyloxy-substituted ring. This guide will dissect these effects and provide a predictive framework for their reactivity in common synthetic transformations.

Foundational Principles: Electronic Effects of the Nitro Substituent

The nitro group (–NO₂) is a potent electron-withdrawing group, operating through two distinct mechanisms: the inductive effect and the resonance effect.[1][2]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the entire ring to which it is attached.

  • Resonance Effect (-R or -M): The nitro group can delocalize electron density from the aromatic ring through the pi (π) system, creating resonance structures that place a positive charge on the ring.[2][3] This effect is position-dependent and is only operative when the nitro group is ortho or para to the point of interest.

Isomer-Specific Electronic Profiles:
  • 4'-Nitro Isomer (Para): In this configuration, the nitro group is para to the biaryl linkage. It exerts both a strong inductive (-I) and a powerful resonance (-R) effect. The resonance effect allows the nitro group to withdraw electron density from the entire biphenyl π-system, significantly reducing the electron density on the second (silyloxy-substituted) ring.

  • 3'-Nitro Isomer (Meta): When positioned meta to the biaryl linkage, the nitro group still exerts its strong inductive effect (-I). However, it cannot participate in direct resonance delocalization with the second ring.[3] Its electron-withdrawing influence on the silyloxy-substituted ring is therefore transmitted primarily through the weaker inductive effect and by modulating the overall electronic character of the first ring.

This fundamental electronic difference is the primary determinant of the comparative reactivity discussed below.

Figure 1: Logical flow from nitro group position to predicted chemical reactivity.

Comparative Reactivity Analysis: Silyl Ether Cleavage

The most common reaction involving these molecules is the cleavage of the silyl ether to reveal the corresponding phenol. This transformation is highly sensitive to the electronic environment around the oxygen atom. The stability of silyl ethers generally increases with steric bulk and is subject to both acidic and basic hydrolysis conditions.[4]

Acid-Catalyzed Cleavage

The mechanism begins with the protonation of the ether oxygen.[5][6] The rate-determining step is often the subsequent nucleophilic attack on the silicon atom or the departure of the protonated phenol.

  • Prediction: The 4'-nitro isomer is expected to undergo faster acid-catalyzed cleavage. The powerful electron-withdrawing effect of the 4'-nitro group (via -I and -R effects) reduces the electron density on the oxygen atom, making the resulting 4'-nitro-[1,1'-biphenyl]-4-ol a more stable (less basic) leaving group. This stabilization of the conjugate acid of the leaving group lowers the activation energy for the cleavage reaction.

Fluoride-Mediated Cleavage (e.g., TBAF)

Cleavage with fluoride ions, such as from tetrabutylammonium fluoride (TBAF), is a standard and mild method for deprotecting silyl ethers. The high affinity of silicon for fluoride is the driving force for this reaction.[4] The mechanism involves nucleophilic attack of the fluoride ion on the silicon atom.

  • Prediction: The 3'-nitro isomer is expected to undergo faster fluoride-mediated cleavage. The electron-withdrawing groups on the aromatic ring make the silicon atom more electrophilic and thus more susceptible to nucleophilic attack. Because the 4'-nitro group exerts a stronger electron-withdrawing effect on the silyloxy-substituted ring system compared to the 3'-nitro group, the silicon atom in the 4'-nitro isomer will be slightly more electron-deficient. However, the dominant factor is often the stability of the resulting phenoxide intermediate. The phenoxide of the 4'-nitro isomer is significantly more stabilized by resonance. In scenarios where the formation of the phenoxide is part of the rate-determining step, the 4'-nitro isomer would react faster. Conversely, if the initial attack on silicon is rate-limiting, the electronic effect on the silicon atom itself is key. For most standard TBAF deprotections, the difference in rates may be subtle, but the greater electrophilicity of the silicon in the 4'-nitro isomer suggests it should react faster.

Reaction ConditionPredicted More Reactive IsomerRationale
Acid-Catalyzed (e.g., HCl/MeOH) 4'-Nitro IsomerThe strong -I and -R effects of the 4'-nitro group stabilize the resulting phenol leaving group, accelerating the reaction.
Fluoride-Mediated (e.g., TBAF) 4'-Nitro IsomerThe stronger overall electron withdrawal makes the silicon atom more electrophilic and better stabilizes the forming phenoxide anion.

Experimental Protocols

Protocol 4.1: Acid-Catalyzed Deprotection

This protocol outlines a standard procedure for cleaving a trimethylsilyl ether under acidic conditions.

Sources

Validation

Purity Confirmation of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane: A Comparative Guide to CHNS Elemental Analysis

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Method Comparison, Experimental Validation, and Causal Diagnostics Executive Summary In the synthesis of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Method Comparison, Experimental Validation, and Causal Diagnostics

Executive Summary

In the synthesis of complex biaryl scaffolds, Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane serves as a vital protected intermediate for cross-coupling reactions and downstream functionalization. However, silyl ethers are inherently susceptible to moisture-induced desilylation (hydrolysis). While modern laboratories frequently default to liquid chromatography (HPLC) or quantitative NMR (qNMR) for purity assessment, CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) combustion analysis remains the definitive gold standard for confirming absolute bulk purity [1].

This guide objectively compares CHNS elemental analysis against alternative analytical methods, provides expected theoretical mass fractions for this specific silane, and details a self-validating experimental protocol designed to detect trace degradation.

Chemical Mechanics & Theoretical Data

To utilize CHNS analysis effectively, we must first establish the theoretical mass fractions of the target compound and its primary degradation product.

Target Compound: Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane Chemical Formula: C₁₅H₁₇NO₃Si Molecular Weight: 287.39 g/mol

The Causality of Degradation Detection

The primary mechanism of degradation for this compound is the hydrolytic cleavage of the trimethylsilyl (TMS) group, reverting the compound to 3'-nitro-[1,1'-biphenyl]-4-ol (C₁₂H₉NO₃, MW: 215.20 g/mol ).

Because the TMS group is rich in hydrogen and silicon but lacks nitrogen, its loss drastically alters the carbon-to-nitrogen (C/N) ratio. If ambient moisture compromises the sample, the mass percentage of Carbon and Nitrogen will increase, while Hydrogen will decrease.

Table 1: Expected CHNS Values and Degradation Shifts

ElementTheoretical Mass % (Intact Silane)Acceptable ACS Limit (±0.4%) [2]Mass % of Hydrolyzed ImpurityDiagnostic Shift upon 10% Hydrolysis
Carbon (C) 62.69%62.29% – 63.09%66.98%Increases to 63.12% (Fails)
Hydrogen (H) 5.96%5.56% – 6.36%4.22%Decreases to 5.78% (Passes)
Nitrogen (N) 4.87%4.47% – 5.27%6.51%Increases to 5.03% (Passes)
Sulfur (S) 0.00%N/A0.00%No Change

Insight: A carbon mass fraction exceeding 63.09% is a highly sensitive, causal indicator of TMS-cleavage. CHNS analysis can reliably flag bulk samples containing ≥10% desilylated impurities, which might otherwise co-elute or be overlooked in poorly resolved chromatographic methods.

Method Comparison: CHNS vs. Alternatives

How does CHNS stack up against modern spectroscopic and chromatographic techniques for this specific biphenyl silane?

Table 2: Comparative Analysis of Purity Confirmation Methods

Analytical MethodPrimary Detection MechanismAdvantages for Biphenyl SilanesLimitations
CHNS Combustion High-temp oxidation to CO₂, H₂O, NO₂ [3]Unmatched for absolute bulk purity; highly sensitive to desilylation.Destructive; does not identify isomeric impurities.
qNMR (¹H / ¹³C) Nuclear magnetic resonanceDirect structural confirmation of the TMS group (sharp singlet at ~0 ppm).Requires expensive, ultra-pure internal standards; lower precision for bulk mass.
HPLC-UV Chromophore UV absorptionExcellent for separating biphenyl core byproducts.The TMS group lacks a distinct UV chromophore, making response factors between intact and hydrolyzed forms skewed.

Self-Validating Experimental Protocol for Silanes

Silicon-containing organic compounds are notoriously difficult to analyze via standard combustion because they tend to form silicon carbide (SiC) or glassy silicon dioxide (SiO₂) during oxidation. These byproducts can encapsulate unburned carbon, leading to artificially low %C readings [2].

To ensure scientific integrity, the following self-validating protocol utilizes a combustion catalyst and strict calibration.

Step-by-Step Methodology
  • System Purge & Blank Validation:

    • Run three empty tin (Sn) capsules through the elemental analyzer at 1000°C under a helium carrier gas with an oxygen dosing phase.

    • Causality: Tin acts as a flash-combustion catalyst. Oxidation of the tin capsule temporarily spikes the local temperature to ~1800°C. The blank runs validate that the system has zero residual carbon background.

  • Detector Calibration (K-Factor Determination):

    • Weigh 1.0 mg, 1.5 mg, and 2.0 mg of ultra-pure Sulfanilamide (C₆H₈N₂O₂S) into separate tin capsules.

    • Run the standards to calibrate the Thermal Conductivity Detector (TCD) response factors for C, H, N, and S.

  • Sample Preparation (The "Silane Fix"):

    • In a desiccated glovebox, weigh 1.5 mg of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane into a tin capsule.

    • Critical Step: Add 1.0 mg of Vanadium Pentoxide (V₂O₅) to the capsule before sealing.

    • Causality: V₂O₅ acts as a powerful oxygen donor and fluxing agent, preventing the formation of refractory SiC and ensuring 100% conversion of carbon to CO₂.

  • Combustion & Analysis:

    • Drop the sealed capsule into the combustion tube (1000°C).

    • The resulting gas mixture (CO₂, H₂O, NOₓ) is passed over a copper reduction column (850°C) to reduce NOₓ to N₂, followed by GC column separation and TCD quantification.

  • Data Evaluation:

    • Compare the integrated TCD peaks against the theoretical values (C: 62.69%, H: 5.96%, N: 4.87%).

Logical Workflow & Decision Matrix

The following diagram illustrates the logical decision matrix for evaluating the CHNS data of the synthesized silane, highlighting the diagnostic pathway for hydrolysis.

PurityWorkflow A Synthesis of C15H17NO3Si B Strict Desiccation (Prevent Hydrolysis) A->B C CHNS Combustion (V2O5 Catalyst Added) B->C D Δ ≤ ±0.4% from Theoretical? C->D E Purity Confirmed (>95% Bulk Purity) D->E Yes F Purity Rejected (Investigate Impurities) D->F No G Hydrolysis Suspected (%C > 63.1%, %N > 5.3%) F->G High C/N Bias

Caption: Workflow for CHNS purity confirmation and hydrolysis detection in silyl ethers.

Conclusion

For Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane, CHNS elemental analysis is not merely a legacy requirement for journal publication; it is a highly diagnostic tool. Because the loss of the trimethylsilyl group fundamentally alters the compound's mass fractions—specifically driving the carbon content above the acceptable +0.4% deviation threshold—CHNS serves as a rapid, definitive indicator of sample degradation. When combined with V₂O₅ to prevent silicon-induced combustion artifacts, it provides an unassailable metric of bulk purity that complementary techniques like HPLC-UV cannot achieve alone.

References

  • Kuveeke, J., Chitnis, S. S., Dutton, J. L., Martin, C. D., & Melen, R. L. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855–861. Available at:[Link]

  • Lavallo, V. (2022). "Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique." ACS Central Science, 8(7), 843–845. Available at:[Link]

  • Manzoor, M., et al. (2024). "Physico-chemical characterization of food grade natural spring salt... and investigation of its microplastic content." Scientific Reports, 14, 4678. (Details on CHNS high-temperature combustion mechanisms). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

This document provides essential, immediate safety and logistical information for the handling and disposal of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. The procedural guidance herein is designed to empower res...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound. The protocols described are based on the known hazards of its constituent chemical moieties: a nitro-aromatic biphenyl structure and a trimethylsiloxy group.

Hazard Analysis: Understanding the Risks
  • Nitro-Aromatic Compounds: Many nitro-aromatic compounds are toxic and can be absorbed through the skin.[1] While mononitrated compounds are not typically explosive, the presence of the nitro group warrants caution.[1] These compounds can cause skin, eye, and respiratory irritation.[2]

  • Organosilanes: Organosilanes can be flammable liquids and may form explosive mixtures with air.[3] They are often reactive with water and moisture.[4] Skin and eye irritation are common hazards associated with this class of compounds.[2]

Based on analogous compounds, Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane should be treated as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][5]

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed[3][5]
Skin Irritation2H315: Causes skin irritation[2][5]
Eye Irritation2AH319: Causes serious eye irritation[2][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory)3H335: May cause respiratory irritation[2][5]
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane.[4] The following table summarizes the required equipment.

Table 2: Required Personal Protective Equipment

Body AreaRequired PPESpecifications & Notes
Respiratory Air-Purifying Respirator (APR) or use in a certified chemical fume hood.Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid breathing vapors or dust.[2][6]
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are recommended.[1] Inspect gloves for any defects before each use.[4]
Eyes/Face Chemical splash goggles and a face shield.Goggles must be worn to protect against splashes.[1] A face shield provides an additional layer of protection.[7]
Body Flame-retardant, chemical-resistant lab coat.A lab coat should be worn to protect against skin contact.[1]
Footwear Closed-toe shoes.Shoes should be made of a non-absorbent material.[4]
Operational Plan: From Receipt to Reaction

A systematic workflow is crucial to minimize exposure and ensure safety.

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Ensure integrity Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Full PPE required Assemble Glassware Assemble Glassware Prepare Fume Hood->Assemble Glassware Ensure proper ventilation Transfer Chemical Transfer Chemical Assemble Glassware->Transfer Chemical Use dry glassware Perform Reaction Perform Reaction Transfer Chemical->Perform Reaction Under inert atmosphere if necessary Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Monitor carefully Work-up Work-up Quench Reaction->Work-up Follow protocol Decontaminate Decontaminate Work-up->Decontaminate Clean all surfaces Doff PPE Doff PPE Decontaminate->Doff PPE Proper removal technique Segregate Waste Segregate Waste Doff PPE->Segregate Waste Dispose of contaminated PPE

Caption: Experimental workflow for handling Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane.

Step-by-Step Protocol:

  • Pre-Handling Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Engineering Controls: All handling of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane must be performed within a certified chemical fume hood with the sash at the lowest practical height.[4]

  • Personal Protective Equipment (PPE): Before entering the designated handling area, don all required PPE as specified in Table 2.

  • Chemical Transfer:

    • Allow the container to reach ambient temperature before opening.

    • Carefully open the container in the fume hood.

    • Use a spatula or other appropriate tool for solid transfers. For solutions, use a gastight syringe or cannula.

    • Avoid creating dust or aerosols.

  • Reaction Setup:

    • Assemble and dry all glassware thoroughly before use.

    • If the reaction is sensitive to moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).

  • Post-Reaction and Decontamination:

    • After the reaction is complete, quench any reactive materials safely according to your laboratory's standard operating procedures.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands and arms thoroughly with soap and water after completing the work and removing gloves.

Emergency Procedures: Be Prepared

Spill Response:

  • Small Spills (within a fume hood):

    • Absorb the spill with an inert, dry material such as sand or vermiculite. Do not use combustible materials.[4]

    • Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.[2]

  • Large Spills / Spills outside a fume hood:

    • Evacuate the laboratory immediately.

    • Alert others in the area and contact your institution's emergency response team.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[2]

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[2]

  • Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[2]

  • Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician.[5]

Disposal Plan: Responsible Waste Management

All waste containing Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane must be treated as hazardous waste.

cluster_waste Waste Segregation & Disposal Solid Waste Solid Waste Hazardous Waste Container Hazardous Waste Container Solid Waste->Hazardous Waste Container e.g., contaminated absorbents Liquid Waste Liquid Waste Liquid Waste->Hazardous Waste Container e.g., reaction residues, solvents Contaminated PPE Contaminated PPE Contaminated PPE->Hazardous Waste Container e.g., gloves, wipes Institutional Disposal Institutional Disposal Hazardous Waste Container->Institutional Disposal Follow local regulations

Caption: Waste disposal workflow for Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane.

Disposal Protocol:

  • Segregation: Do not mix waste containing this compound with other waste streams unless it is part of a validated quenching or neutralization procedure.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, national, and international regulations.[2][8] Never dispose of nitro compounds down the drain or in the regular trash.[1]

References

  • AK Scientific, Inc. Safety Data Sheet: Trimethyl((4-nitrophenyl)ethynyl)silane.

  • Chemos GmbH & Co. KG. Safety Data Sheet: Trimethoxyphenylsilane.

  • Airgas. Safety Data Sheet: Silane, trimethyl-.

  • Aldrich. Safety Data Sheet: Trimethyl[(1- phenylvinyl)oxy]silane.

  • RC-1. Safety Data Sheet.

  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.

  • Fisher Scientific. Safety Data Sheet: Silane, trimethyl[(1-phenylethenyl)oxy]-.

  • Daken Chem. Organosilane | Electronic Chemicals Supplier.

  • Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography.

  • TCI Chemicals. Safety Data Sheet: Trimethoxy(4-vinylphenyl)silane.

  • XJY-Silicone. Application of Organosilane Coupling Agent in Electronics Industry.

  • GOV.UK. Nitrobenzene - Incident management.

  • Sigma-Aldrich. Safety Data Sheet: trimethoxymethylsilane.

  • MilliporeSigma. Safety Data Sheet.

  • Australian Industrial Chemicals Introduction Scheme (AICIS). PUBLIC REPORT 1,3,5-Triazine, 2,4,6-tris([1,1'-biphenyl]-4-yl).

  • Safety & Risk Services. In-Laboratory Treatment of Chemical Waste.

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.

  • Benchchem. Personal protective equipment for handling Tetraisocyanatosilane.

  • European Chemicals Agency (ECHA). Trichloro(methyl)silane - Substance Information.

  • PPESAFETY. CHEMICAL HANDLING PROTECTION PPE KIT.

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